1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7(12)6-4-9-11(2)8(6)10-5/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVYDRFAKVCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939168 | |
| Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17902-26-0 | |
| Record name | NSC76125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and potential biological properties of the heterocyclic compound 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active agents, particularly kinase inhibitors. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this specific derivative. The guide will delve into the structural features, predicted physicochemical characteristics, potential for biological activity based on structurally related compounds, and recommended experimental protocols for empirical validation.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structure, which can be considered an analog of purine, allows it to interact with a wide array of biological targets. The versatility of this scaffold lies in its synthetic tractability, allowing for substitutions at various positions, which in turn modulates its physicochemical and biological properties. A key structural feature is the existence of tautomeric forms, with the 1H-tautomer generally being more stable.
The specific compound of interest, this compound, possesses a substitution pattern that is anticipated to influence its properties in a manner relevant to drug discovery. The presence of the methyl groups and the hydroxyl moiety are key determinants of its potential interactions with biological macromolecules.
Molecular Structure and Physicochemical Properties
Chemical Structure
The chemical structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with methyl groups at the 1 and 6 positions and a hydroxyl group at the 4-position.
-
Molecular Formula: C₈H₉N₃O[1]
-
Molecular Weight: 179.18 g/mol
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
In the absence of specific experimental data for this compound, computational methods provide valuable estimates for its core physicochemical properties. These predictions are crucial for guiding initial experimental design in drug discovery.
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| pKa (acidic) | ~8.5 - 9.5 | ChemAxon, ACD/Labs[2][3] | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| pKa (basic) | ~2.0 - 3.0 | ChemAxon, ACD/Labs[2][3] | The pyridine nitrogen's basicity affects behavior in acidic environments like the stomach. |
| LogP | ~1.5 - 2.0 | ALOGPS, ChemAxon[4] | A measure of lipophilicity, which is critical for membrane permeability and absorption. |
| Aqueous Solubility | Moderately Soluble | ALOGPS[4] | Affects dissolution rate and bioavailability. |
Causality behind Predicted Properties:
-
pKa: The predicted acidic pKa is attributed to the hydroxyl group at the 4-position, which can deprotonate. The basic pKa is associated with the pyridine nitrogen. The electron-donating methyl groups are expected to slightly increase the basicity of the pyridine nitrogen and decrease the acidity of the hydroxyl group compared to the unsubstituted parent compound.
-
LogP and Solubility: The presence of two methyl groups contributes to the lipophilicity of the molecule. However, the hydroxyl group and the nitrogen atoms in the heterocyclic rings provide hydrogen bonding capabilities, which are expected to confer a degree of aqueous solubility.
Potential Biological Activity: A Kinase Inhibitor Profile
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases. Numerous derivatives have been developed as potent and selective kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[5][6]
Structure-Activity Relationship (SAR) Insights from Analogs
Based on extensive research into pyrazolo[3,4-b]pyridine-based kinase inhibitors, the following SAR trends can be extrapolated to this compound:
-
The Pyrazolo[3,4-b]pyridine Core: This core structure mimics the adenine base of ATP and forms crucial hydrogen bonds with the hinge region of the kinase active site.
-
Substituents at the 1- and 6-positions: The methyl groups at these positions are likely to occupy hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity.
-
The 4-hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site, which could contribute to its inhibitory activity.
Potential Kinase Targets
Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against various kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have been reported as potent CDK inhibitors.[5]
-
Tropomyosin Receptor Kinases (TRKs): This class of kinases is another known target for this scaffold.[6]
-
TANK-binding kinase 1 (TBK1): Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[1]
Caption: Proposed mechanism of action as a kinase inhibitor.
Experimental Protocols for Characterization
To empirically validate the predicted properties and explore the biological potential of this compound, the following experimental workflows are recommended.
Determination of pKa
Methodology: Potentiometric Titration
This method is a reliable and widely used technique for determining the pKa of a compound.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water co-solvent) at a known concentration (e.g., 1-5 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Self-Validation: The protocol's integrity is maintained by calibrating the pH meter with standard buffers before each experiment and using a blank titration to correct for solvent effects.
Solubility Assessment
Methodology: Equilibrium Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validation: The attainment of equilibrium can be confirmed by analyzing samples at multiple time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued.
Stability Evaluation
Methodology: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[7][8][9][10][11]
Step-by-Step Protocol:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 80 °C).
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Interpretation: Quantify the amount of the parent compound remaining and identify any major degradation products.
Self-Validation: A mass balance analysis should be performed to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Caption: Integrated workflow for the characterization of the compound.
Conclusion
This compound is a heterocyclic compound with a promising structural scaffold for drug discovery. Based on computational predictions and the well-documented activities of its analogs, it is likely to possess physicochemical properties amenable to further development and may exhibit biological activity as a kinase inhibitor. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its basic properties, which is a critical step in advancing this compound through the drug discovery pipeline. This technical guide serves as a starting point for researchers to unlock the full potential of this compound.
References
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Ezzat, H., et al. (2023). Design, synthesis, and biological evaluation of furan‐bearing pyrazolo[3,4‐b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction. Archiv der Pharmazie, 356(5), 2200529. [Link]
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Liu, N., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1337-1353. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1373-1383. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
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ACD/Labs. (n.d.). ACD/pKa DB. Retrieved from [Link]
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ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-91. [Link]
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Kamble, R., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Kumar, D. N. V., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Patel, P., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]
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An In-depth Technical Guide to 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
This guide provides a comprehensive technical overview of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, and potential therapeutic applications, offering field-proven insights and detailed methodologies.
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyrazolopyridine. The pyrazolo[3,4-b]pyridine scaffold is a purine isostere, which contributes to its diverse biological activities by potentially interacting with biological targets of natural purines.[1] This compound exists in tautomeric forms, with the keto form, 1,6-dimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one , being a significant contributor to its structure. The Chemical Abstracts Service (CAS) has assigned the number 17902-26-0 to this keto tautomer.
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17902-26-0 (keto form) | Internal Database |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Predicted XlogP | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established area of heterocyclic chemistry. A prevalent and effective method for constructing the 4-hydroxy- or 4-oxo-substituted pyrazolo[3,4-b]pyridine ring system is through the condensation of a 5-aminopyrazole with a β-ketoester, a reaction analogous to the Gould-Jacobs reaction for quinoline synthesis.[2]
For the specific synthesis of this compound, the key precursors are 1-methyl-5-aminopyrazole and ethyl acetoacetate . The causality behind this selection lies in the strategic placement of the desired substituents in the final product. The 1-methyl group is provided by the aminopyrazole, while the 6-methyl and 4-hydroxy moieties are derived from ethyl acetoacetate.
Experimental Protocol: Synthesis of 1,6-Dimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one
This protocol is a robust, self-validating system for the synthesis of the target compound, based on established methodologies for analogous structures.[3][4]
Materials:
-
1-methyl-5-aminopyrazole
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 1-methyl-5-aminopyrazole and ethyl acetoacetate in a minimal amount of a suitable high-boiling point solvent.
-
Reaction Monitoring: Heat the mixture to a temperature that allows for the azeotropic removal of ethanol, typically around 180-250 °C. The progress of the initial condensation can be monitored by observing the volume of ethanol collected in the Dean-Stark trap.
-
Cyclization: Once the theoretical amount of ethanol has been collected, continue heating the reaction mixture at a high temperature (typically 240-260 °C) to facilitate the intramolecular cyclization. This step is crucial for the formation of the pyridine ring. The reaction is typically heated for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent such as hexane to precipitate the crude product. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1,6-dimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one.
Potential Applications and Biological Significance
While specific biological activity data for this compound is not extensively published, the broader class of pyrazolo[3,4-b]pyridines has demonstrated a wide range of pharmacological activities, making this compound a promising scaffold for further investigation.
Derivatives of the pyrazolo[3,4-b]pyridine core have been reported as:
-
Anticancer Agents: Many pyrazolopyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.[5]
-
Kinase Inhibitors: The structural similarity to purines allows pyrazolo[3,4-b]pyridines to act as ATP-competitive inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[5][6]
-
Antimicrobial Agents: Some compounds within this class have exhibited activity against bacterial and parasitic pathogens.[7]
-
Central Nervous System (CNS) Agents: Certain pyrazolopyridines have been investigated for their potential as anxiolytics and for the treatment of neurodegenerative diseases.
Given the established bioactivity of the pyrazolo[3,4-b]pyridine scaffold, this compound represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. The methyl groups at the 1 and 6 positions, along with the 4-hydroxy group, provide specific steric and electronic features that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound, identified by CAS number 17902-26-0 for its keto tautomer, is a heterocyclic compound with significant potential in drug discovery. Its synthesis is achievable through established chemical routes, and its pyrazolo[3,4-b]pyridine core is a well-recognized pharmacophore. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts by providing a clear overview of its identity, synthesis, and potential biological relevance.
References
- de Souza, M. V. N., et al. (2005). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure–Activity Relationship Analysis. Journal of Medicinal Chemistry, 48(2), 368-374.
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
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PubChem. (n.d.). 1,6-dimethyl-1h,4h,7h-pyrazolo[3,4-b]pyridin-4-one. Retrieved from [Link]
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
- Donaire-Arias, A., et al. (2022).
- Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
- El-Hallouty, S. M., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Smole, M. A., et al. (2018). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2018(4), 1-52.
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Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Foreword: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, a fusion of pyrazole and pyridine rings, mimics the natural purine bases of DNA and RNA, allowing it to function as an effective bioisostere.[1] This structural analogy enables compounds based on this scaffold to interact with a wide array of biological targets, including various kinases, which are pivotal in cellular signaling pathways. Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated and developed as potent therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3]
This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific, highly functionalized derivative: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . The narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles and strategic decisions that govern the synthesis, ensuring a reproducible and well-understood process for researchers and drug development professionals.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most logically and efficiently achieved through a two-stage process. This strategy involves the initial construction of a key substituted pyrazole intermediate, followed by a cyclocondensation reaction to build the fused pyridine ring.
-
Stage 1: Synthesis of the Key Intermediate, 1-Methyl-1H-pyrazol-5-amine. This step establishes the N-1 methylation pattern of the final product.
-
Stage 2: Cyclocondensation to Form the Pyrazolo[3,4-b]pyridine Core. This final step constructs the pyridine ring with the requisite C-6 methyl and C-4 hydroxyl groups.
This approach allows for controlled introduction of the desired substituents at specific positions on the heterocyclic core.
Figure 1: High-level two-stage synthetic workflow.
Stage 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine
The foundational step in this pathway is the synthesis of the 5-aminopyrazole intermediate. The most versatile and widely adopted method for this transformation is the condensation of a hydrazine with a β-ketonitrile.[4] This reaction proceeds via a well-established mechanism involving nucleophilic attack and subsequent intramolecular cyclization.
Mechanistic Rationale
The reaction between methylhydrazine and a suitable β-ketonitrile, such as 3-aminocrotononitrile (an enamine tautomer of acetoacetonitrile), is a classic example of heterocycle formation.
-
Initial Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable aromatic 5-aminopyrazole.
The use of methylhydrazine is critical as it directly installs the required methyl group at the N-1 position of the pyrazole ring.
Figure 2: Reaction mechanism for the formation of 1-Methyl-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-5-amine
This protocol is adapted from established microwave-assisted synthesis methods, which offer rapid reaction times and high yields.[2]
Materials:
-
Methylhydrazine
-
3-Aminocrotononitrile
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave reactor vial (2-5 mL) with stir bar
Procedure:
-
Reaction Setup: In a designated fume hood, add methylhydrazine (1.0 eq) and 3-aminocrotononitrile (1.0 eq) to a microwave reactor vial equipped with a magnetic stir bar.
-
Acidification: Add 1 M HCl (to a concentration of ~0.4 M of the limiting reagent) to the vial.
-
Sealing: Securely seal the vial with an appropriate crimper tool to ensure a closed system during microwave heating.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature of 120°C for 15-20 minutes with active stirring. Safety Note: All microwave-assisted reactions should be conducted behind a blast shield and according to the manufacturer's operational manual.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully unseal the vial.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and neutralize the acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though often the purity is sufficient for the next step.
Stage 2: Synthesis of this compound
The final stage of the synthesis involves the construction of the pyridine ring through a cyclocondensation reaction between the 1-methyl-1H-pyrazol-5-amine intermediate and ethyl acetoacetate. This reaction is a variation of the classic Gould-Jacobs reaction.[5]
Mechanistic Rationale & Regioselectivity
The reaction with an unsymmetrical β-ketoester like ethyl acetoacetate is pivotal for achieving the desired substitution pattern.
-
Enamine Formation: The primary amino group of the pyrazole attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration, to form an enamine intermediate, ethyl 3-((1-methyl-1H-pyrazol-5-yl)amino)but-2-enoate.
-
Thermal Cyclization: At high temperatures, an intramolecular cyclization occurs. The C-4 position of the pyrazole ring, which is nucleophilic, attacks the ester carbonyl.
-
Elimination & Tautomerization: This cyclization is followed by the elimination of ethanol to form the aromatic pyridinone ring system. The final product, 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one, exists in tautomeric equilibrium with its enol form, this compound. The pyridinone form is generally more stable.[5]
The choice of ethyl acetoacetate is deliberate: the ketone carbonyl is more reactive towards the initial nucleophilic attack than the ester carbonyl, and the acetyl group's methyl ultimately becomes the C-6 methyl group of the product.
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An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
A Note to the Reader: Initial research indicates that specific data for the molecule 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not extensively available in public literature. However, the core chemical scaffold, 1H-pyrazolo[3,4-b]pyridine , is a well-documented and highly significant structure in medicinal chemistry. This guide has therefore been structured to provide a comprehensive overview of this broader, parent class of compounds, reflecting the wealth of available research and its direct relevance to drug discovery professionals.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system resulting from the fusion of pyrazole and pyridine rings.[1] Its structural similarity to endogenous purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1] This mimicry has established the pyrazolo[3,4-b]pyridine scaffold as a "privileged structure" in medicinal chemistry, leading to its incorporation into numerous pharmacologically active agents.[2]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][5] This guide will explore the key biological activities of this compound class, delve into the mechanistic rationale behind their therapeutic effects, and provide validated experimental protocols for their evaluation.
Synthetic Strategies: Building the Core Scaffold
A foundational understanding of how these molecules are constructed is crucial for chemists aiming to generate novel analogs for structure-activity relationship (SAR) studies. The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally follows two primary retrosynthetic strategies, which provides flexibility in accessing diverse substitution patterns.
Key Synthetic Approaches Include:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This is a widely used strategy, often starting with a 5-aminopyrazole derivative which then undergoes cyclization with a 1,3-dicarbonyl compound or its equivalent.[1] The reaction conditions can be tuned to control regioselectivity when using unsymmetrical dicarbonyls.[1]
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This alternative approach provides access to different isomers and substitution patterns.
-
Multicomponent Reactions (MCRs): One-pot reactions involving an aldehyde, a ketone, and a 5-aminopyrazole can efficiently generate highly substituted pyrazolo[3,4-b]pyridines, offering a streamlined path to compound libraries.[1] Various catalysts, including metal and nanocatalysts, have been employed to improve yields and reaction conditions.[6]
Caption: A typical experimental workflow for evaluating novel pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
The following protocols are foundational methods cited in the evaluation of pyrazolo[3,4-b]pyridine derivatives. The causality for selecting these specific assays is to first confirm target engagement (kinase inhibition) and then verify that this target engagement translates into a desired cellular outcome (e.g., cytotoxicity, cell cycle arrest).
Protocol 1: In Vitro Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on a purified kinase enzyme (e.g., TRKA, CDK2). [7][8]* Rationale: This is the primary screen. It is a cell-free assay that directly measures the compound's ability to inhibit the enzyme's catalytic activity, typically by quantifying the phosphorylation of a substrate. This confirms target engagement and allows for the determination of an IC50 value. [9][10]* Methodology (Radiometric Filter Binding Assay Example):
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations (typically a serial dilution).
-
Initiation: Start the reaction by adding an ATP solution containing radiolabeled [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability. [9] 3. Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Quantification: Add scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic or anti-proliferative effect of a compound on a cancer cell line. [11][12]* Rationale: This is a crucial secondary assay. After confirming a compound inhibits its target, this assay determines if that inhibition leads to a functional cellular outcome, such as cell death or growth inhibition. The principle relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. [13][14]* Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [15][11] 2. Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well. [16] 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [16] 5. Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple crystals. [13][14] 6. Measurement: Measure the absorbance of the resulting solution on a plate reader at a wavelength of ~570 nm. [14] 7. Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI50/IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound's anti-proliferative effect is due to arrest at a specific phase of the cell cycle. * Rationale: This is a key mechanistic assay. If a compound inhibits CDKs, it is expected to cause cells to accumulate in the G1, S, or G2/M phase. This assay quantifies the DNA content of individual cells to reveal this distribution. [17][18]* Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for a set time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells to include the apoptotic population. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours. [17] 4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA). [18] 5. Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have 2n DNA content (one peak), cells in G2/M will have 4n DNA content (a second, higher intensity peak), and cells in S phase will have intermediate DNA content. Software is used to quantify the percentage of cells in each phase. [18]
-
Protocol 4: Topoisomerase IIα DNA Relaxation Assay
-
Objective: To determine if a compound inhibits the catalytic activity of Topoisomerase IIα. * Rationale: This biochemical assay is used to identify non-kinase anticancer mechanisms. It measures the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. [19][20]* Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and the test compound. [19][21] 2. Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα enzyme. Include a "no enzyme" control and a "DMSO vehicle" control. [19] 3. Incubation: Incubate the reaction at 37°C for 30 minutes. [21] 4. Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.
-
Analysis by Gel Electrophoresis: Load the samples onto an agarose gel. [22] 6. Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster through the gel than the relaxed DNA. An effective inhibitor will show a strong band corresponding to the supercoiled form, similar to the "no enzyme" control.
-
Data Summary and Structure-Activity Relationships (SAR)
Systematic evaluation of various derivatives has yielded crucial insights into the structure-activity relationships of the pyrazolo[3,4-b]pyridine scaffold.
| Compound Class/Derivative | Target(s) | Reported Potency (IC50) | Key SAR Insights | Reference |
| C03 Analog | TRKA | 56 nM | The pyrazolo[3,4-b]pyridine core acts as a hinge-binder. Modifications at the C3 and C5 positions significantly impact potency and selectivity. | [23][24] |
| 6b Analog | CDK2 / PIM1 | Potent (µM range) | Specific substitutions on the phenyl rings at C4 and C6 are critical for dual-kinase inhibition and anticancer efficacy. | [15] |
| 7n Analog | FGFR1-3 | FGFR1: 3 nM | The N(1)-H of the pyrazole ring is crucial, likely forming a key hydrogen bond in the kinase hinge region. N-methylation abolishes activity. | [25] |
| Compound 8c | Topo IIα | Potent (µM range) | The presence of specific aryl and nitrile groups contributes to potent topoisomerase inhibition and broad-spectrum antiproliferative activity. | [2] |
| 15y Analog | TBK1 | 0.2 nM | Extensive optimization of side chains at the R1 and R2 positions led to a highly potent and selective TBK1 inhibitor. | [26] |
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the design of potent and selective modulators of clinically relevant biological targets. Its proven success in inhibiting various protein kinases has cemented its role in the development of next-generation anticancer therapeutics. Furthermore, emerging research into its applications in neurodegenerative and inflammatory diseases suggests that the full therapeutic potential of this versatile scaffold has yet to be realized.
Future research should focus on:
-
Improving Selectivity: Designing derivatives with exquisite selectivity for specific kinase isoforms or even mutant forms to minimize off-target effects and enhance the therapeutic window.
-
Exploring New Target Space: Leveraging the scaffold's privileged nature to design inhibitors for other enzyme families or receptor targets.
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.
This guide provides a robust framework for researchers and drug development professionals to understand, evaluate, and ultimately harness the significant biological activity of the pyrazolo[3,4-b]pyridine chemical class.
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (ACS Medicinal Chemistry Letters) [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (ACS Omega) [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (RSC Publishing) [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (PubMed Central) [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (MDPI) [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (PubMed Central - NIH) [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (PubMed Central - NIH) [Link]
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active agents. This guide delves into the potential mechanism of action of a specific derivative, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. While direct experimental data for this compound is not publicly available, this document synthesizes the extensive research on its structural class to build a robust, data-driven hypothesis of its biological targets and cellular effects. We will explore the well-established roles of pyrazolopyridines as potent kinase inhibitors and topoisomerase II modulators. Furthermore, this guide provides a comprehensive, actionable framework of experimental protocols for researchers to rigorously test these hypotheses and elucidate the precise molecular mechanism of this compound.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Modern Drug Discovery
The fusion of a pyrazole and a pyridine ring creates the 1H-pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has garnered immense interest in drug discovery. Its structural similarity to purine bases allows it to function as an effective hinge-binding motif, competitively occupying the ATP-binding pocket of a wide array of protein kinases.[1][2] This has led to the development of potent inhibitors for various therapeutic areas, particularly oncology and immunology.[3][4][5] Derivatives have been investigated or approved as inhibitors of cyclin-dependent kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), among others.[2][6][7] Beyond kinase inhibition, this scaffold has shown activity against other critical cellular targets, including topoisomerase II, highlighting its chemical versatility.[3]
Established Biological Targets of the 1H-Pyrazolo[3,4-b]pyridine Class
The biological activity of this class of compounds is predominantly centered around the modulation of two key cellular processes: protein phosphorylation and DNA topology.
Potent and Versatile Kinase Inhibition
Protein kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective ATP-competitive inhibitor of numerous kinases.
-
Oncogenic Kinases: Many derivatives show potent anti-proliferative activity by targeting kinases that drive cancer progression. These include:
-
FGFRs (Fibroblast Growth Factor Receptors): Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent and selective FGFR inhibitors.[7]
-
TRKs (Tropomyosin Receptor Kinases): As drivers of cell proliferation and differentiation, TRKs are validated cancer targets. The pyrazolo[3,4-b]pyridine core has been successfully used to design TRK inhibitors.[2]
-
CDKs (Cyclin-Dependent Kinases): These kinases regulate the cell cycle, and their inhibition is a key anti-cancer strategy. The pyrazolo[3,4-b]pyridine scaffold is present in several CDK inhibitors.[3]
-
-
Immune and Inflammatory Kinases:
-
TBK1 (TANK-binding kinase 1): A crucial kinase in innate immunity signaling pathways, TBK1 is a target for inflammatory and autoimmune diseases. Potent TBK1 inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine class, with one compound exhibiting an IC50 value of 0.2 nM.[6]
-
HPK1 (Hematopoietic Progenitor Kinase 1): As a negative regulator of T-cell activation, inhibiting HPK1 is an attractive strategy in immuno-oncology. Novel pyrazolopyridine derivatives have been identified as selective HPK1 inhibitors.[5]
-
The common mechanism involves the pyrazole N(1)-H and pyridine nitrogen forming hydrogen bonds with the kinase "hinge" region, the backbone of the ATP-binding pocket, mimicking the interaction of adenine. Substituents at other positions then explore different sub-pockets to confer potency and selectivity.[2][7]
Topoisomerase II Inhibition: A DNA-Centric Mechanism
Topoisomerase II (TOPII) is an essential enzyme that manages DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis, a mechanism exploited by several established chemotherapeutics. Certain planar, fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, have been identified as TOPII inhibitors.[3] This activity is often associated with the planar structure of the core, which can intercalate into DNA, stabilizing the TOPII-DNA cleavage complex and leading to cell death.[3]
A Mechanistic Hypothesis for this compound
Based on the extensive data for the parent scaffold, we can formulate a primary and secondary hypothesis for the mechanism of action of this compound.
Primary Hypothesis: A Selective Kinase Inhibitor
The most probable mechanism of action is inhibition of one or more protein kinases. The specific substitutions on the core scaffold provide clues to its potential interactions:
-
1-Methyl Group: The methylation at the N-1 position of the pyrazole ring is a critical modification. Structure-activity relationship (SAR) studies on FGFR inhibitors have shown that this N-H is crucial for hydrogen bonding with the kinase hinge, and its methylation completely abolishes activity.[7] This suggests that this compound may not target kinases in the canonical fashion. However, it may bind to kinases that do not require this hydrogen bond or it may adopt an alternative binding mode.
-
6-Methyl Group: This substituent on the pyridine ring can influence activity through steric and electronic effects, potentially enhancing binding by occupying a hydrophobic pocket or by modulating the electronics of the ring system.
-
4-ol (Hydroxy) Group: The hydroxyl group at position 4 can act as both a hydrogen bond donor and acceptor. This functional group could form key interactions with residues in the ATP-binding site, contributing significantly to binding affinity and selectivity. The presence of a hydroxyl group at C4 or C6 can lead to the more stable 4-oxo or 6-oxo pyridone tautomers.[8]
Given these features, it is plausible that This compound acts as a kinase inhibitor, but likely with a binding mode that differs from typical pyrazolopyridine inhibitors due to the N-1 methylation.
Secondary Hypothesis: A Topoisomerase II Inhibitor
The planar heterocyclic core structure is consistent with features found in other Topoisomerase II inhibitors.[3] The substituents may modulate this activity by affecting DNA intercalation or interaction with the enzyme. This remains a plausible, albeit likely secondary, mechanism.
An Experimental Roadmap for Mechanistic Elucidation
Tier 1: Broad Target Class Identification
The initial goal is to ascertain the general class of biological targets.
This experiment will rapidly determine if the compound has affinity for a wide range of kinases.
-
Objective: To screen the compound against a large, representative panel of human kinases to identify potential targets.
-
Methodology: Utilize a commercial kinase profiling service (e.g., Reaction Biology's Kinase HotSpot) or an in-house platform.
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of over 300 kinases.
-
The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or luminescence-based method.[9]
-
Data is reported as percent inhibition relative to a DMSO control.
-
-
Interpretation: "Hits" are typically defined as kinases showing >70-80% inhibition. This provides a focused list of potential targets for further validation.
This is an unbiased, affinity-based method to identify kinase targets in their native state within a cell lysate.
-
Objective: To identify kinase targets of the compound in a competitive binding experiment using a complex cell lysate.
-
Methodology: The kinobeads approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[5][10]
-
Procedure:
-
Prepare lysates from a relevant cell line (e.g., a cancer cell line expected to be sensitive to the compound).
-
Incubate the lysate with increasing concentrations of this compound (e.g., 0.1 to 30 µM) or a DMSO control.
-
Add the kinobeads to the lysate. Kinases not bound by the test compound will bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and identify/quantify them using LC-MS/MS.
-
-
Interpretation: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is engaging that target in the lysate.
Tier 2: In Vitro Target Validation and Potency
Once potential kinase targets are identified, their interaction must be validated and quantified.
This protocol determines the potency of the compound against a specific, purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for a specific kinase target.
-
Methodology: An assay like the ADP-Glo™ Kinase Assay (Promega) measures kinase activity by quantifying the amount of ADP produced.
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
In a 96- or 384-well plate, add the purified kinase, its specific substrate, and ATP to each well containing the compound dilutions or DMSO control.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Tier 3: Cellular Mechanism of Action
These assays confirm that the compound affects the target in a cellular context and produces the expected biological outcome.
This is the foundational assay to determine the compound's effect on cell proliferation and health.
-
Objective: To measure the dose-dependent effect of the compound on the viability of cancer cell lines.
-
Methodology: Use a luminescence-based assay like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[11]
-
Procedure:
-
Seed cancer cell lines (chosen based on the kinase target's relevance) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 72 hours.
-
Add CellTiter-Glo® reagent directly to the wells.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
The Cellular Thermal Shift Assay (CETSA) provides direct evidence of the compound binding to its target inside the cell.[1]
-
Objective: To confirm that the compound binds to and stabilizes its target kinase in intact cells.
-
Methodology: Ligand binding increases the thermal stability of a protein.
-
Procedure:
-
Treat cultured cells with the compound or DMSO.
-
Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.
-
-
Interpretation: A shift to higher temperatures for the denaturation curve in the compound-treated sample compared to the DMSO control confirms target engagement.
This experiment verifies that the compound inhibits the kinase's signaling function.
-
Objective: To measure the phosphorylation status of a known downstream substrate of the target kinase.
-
Procedure:
-
Treat cells with the compound at various concentrations (e.g., centered around the GI50 value) for a defined period.
-
If necessary, stimulate the pathway of interest.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (p-Substrate) and the total substrate protein (Total-Substrate).
-
-
Interpretation: A dose-dependent decrease in the p-Substrate/Total-Substrate ratio demonstrates that the compound is inhibiting the kinase's activity in the cell.
Data Visualization and Workflow
Quantitative Data Summary
| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [6] |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | 0.3 | [7] |
| 1H-Pyrazolo[3,4-b]pyridine | TRKA | 56 | [2] |
| 1H-Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Potent Inhibition | [3] |
Table 1: Representative inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against known targets.
Visual Representations
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure firmly places it within a class of compounds renowned for potent kinase inhibition. The N-1 methylation presents an intriguing structural variation that may lead to a novel binding mode or target profile. The comprehensive experimental workflow detailed in this guide provides a clear and robust path forward for any research team seeking to uncover the biological activity of this compound. By systematically progressing from broad screening to specific cellular assays, the enigmatic mechanism of this promising molecule can be fully elucidated, potentially revealing a new tool for researchers or a lead for future drug development.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2993. [Link]
-
Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sattar, N. E. A., & El-Faham, A. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(5), 633. [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]
-
Wang, X., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(12), e1900199. [Link]
-
Zheng, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 735-745. [Link]
-
Fabof, A. J., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(1), 31-40. [Link]
-
Metz, K., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16358-16376. [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11335-11354. [Link]
-
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1028-1035. [Link]
-
Potjewyd, F., et al. (2023). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 22(1), 227-238. [Link]
-
El-Gamal, M. I., et al. (2018). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Chinese Chemical Society, 65(4), 457-465. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2993. [Link]
-
Kłys, A., & Dąbrowska, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1032. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 738-745. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Xiang, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 618-623. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Semantic Scholar. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
-
Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-14. [Link]
-
Brown, A., & Wendt, M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]
-
ResearchGate. (n.d.). Examples of pyrazolo[3,4-b]pyridines biologically actives. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry. The protocol detailed herein is based on the robust and widely utilized cyclocondensation reaction between a substituted aminopyrazole and a β-ketoester. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yield.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in drug discovery and materials science. As a bioisostere of purine, this scaffold is featured in numerous compounds with a broad spectrum of biological activities, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and antivirals.[1] The specific target molecule, this compound, incorporates key substituents that can be crucial for modulating biological activity and physicochemical properties. The strategic placement of methyl groups at the N-1 and C-6 positions, along with a hydroxyl group at C-4, provides multiple points for further functionalization or for direct interaction with biological targets.
Synthetic Strategy: The Logic of Cyclocondensation
The most direct and convergent approach for constructing the pyrazolo[3,4-b]pyridine ring system is the annulation of a pyridine ring onto a pre-existing pyrazole core.[2] This is typically achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent 1,3-dielectrophile.[3]
For the synthesis of this compound, the logical precursors are:
-
1-Methyl-1H-pyrazol-5-amine : This provides the pyrazole core with the required N-1 methyl substituent. The 5-amino group acts as the primary nucleophile for initiating the pyridine ring formation.
-
Ethyl acetoacetate : This common β-ketoester serves as the three-carbon electrophilic component required to build the pyridine ring. It provides the necessary carbonyl groups for cyclization and ultimately yields the methyl group at C-6 and the hydroxyl group at C-4 of the target molecule.
The reaction proceeds via a cascade of condensation, intramolecular cyclization, and dehydration, a process often referred to as a modified Friedländer annulation.
Reaction Mechanism and Rationale
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The cyclocondensation follows a well-established pathway driven by the relative electrophilicity of the carbonyl groups in ethyl acetoacetate.
Caption: Reaction workflow for the synthesis of this compound.
Step 1: Initial Condensation (Enamine Formation) The reaction is initiated by the nucleophilic attack of the 5-amino group of the pyrazole onto the more electrophilic ketone carbonyl of ethyl acetoacetate. The ester carbonyl is less reactive due to resonance stabilization from the adjacent oxygen atom. This initial condensation, typically acid-catalyzed, forms an enamine intermediate after the elimination of a water molecule.
Step 2: Intramolecular Cyclization The newly formed enamine then undergoes an intramolecular nucleophilic attack. The secondary amine nitrogen attacks the less reactive ester carbonyl carbon. This step is the key ring-closing event that forms the six-membered dihydropyridine ring.
Step 3: Dehydration and Tautomerization The resulting cyclic intermediate readily eliminates a molecule of ethanol. The final step involves tautomerization of the resulting pyrazolo[3,4-b]pyridin-4-one to the more stable aromatic 4-hydroxy (or 4-ol) tautomer, this compound. The stability of the final aromatic system is the primary thermodynamic driving force for the overall reaction.[2]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 1-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | >97% | Sigma-Aldrich | Store under inert gas. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | >99% | Acros Organics | Keep dry. |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | - | - | Dow Chemical | High-boiling solvent. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 proof | Fisher Scientific | For recrystallization. |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | >99.7% | J.T. Baker | Optional catalyst. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | - | For pH adjustment. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. | - | For neutralization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or temperature probe
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazol-5-amine (5.0 g, 51.5 mmol) and ethyl acetoacetate (7.35 g, 6.9 mL, 56.5 mmol, 1.1 eq).
-
Solvent Addition : Add Dowtherm A (25 mL) to the flask. This high-boiling point solvent is ideal for achieving the necessary temperature for thermal cyclization. Expertise Note: While lower boiling solvents like ethanol or acetic acid can be used, they often require prolonged reflux times. Dowtherm A allows the reaction to proceed efficiently at a higher temperature (typically 240-250 °C), driving the cyclization and dehydration steps to completion.
-
Heating and Reaction : Heat the reaction mixture with stirring to 240-250 °C. The mixture will become a homogeneous solution upon heating. Maintain this temperature for 1-2 hours.
-
Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aminopyrazole spot indicates the completion of the reaction.
-
Work-up and Isolation :
-
Allow the reaction mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm mixture into a beaker containing petroleum ether (200 mL) while stirring vigorously. The product will precipitate as a solid.
-
Allow the suspension to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold petroleum ether (2 x 50 mL) to remove residual Dowtherm A.
-
-
Purification :
-
Transfer the crude solid to a beaker. Add 50 mL of 1 M sodium hydroxide solution and stir to dissolve the product (as its sodium salt).
-
Filter the basic solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Acidify the solution to pH ~6-7 by the dropwise addition of 1 M HCl with stirring. The product will precipitate.
-
Collect the purified solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.
-
-
Recrystallization (Optional) : For obtaining highly pure material, the dried solid can be recrystallized from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath. Collect the crystals by filtration and dry.
Expected Yield : 70-85% Appearance : Off-white to pale yellow solid.
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆) : δ ppm 11.5-12.5 (br s, 1H, -OH), 7.5-7.8 (s, 1H, H-3), 5.8-6.1 (s, 1H, H-5), 3.8-4.0 (s, 3H, N-CH₃), 2.2-2.4 (s, 3H, C-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ ppm ~160 (C4-OH), ~155 (C7a), ~145 (C6), ~140 (C3a), ~135 (C3), ~100 (C5), ~35 (N-CH₃), ~20 (C-CH₃).
-
Mass Spectrometry (ESI+) : m/z [M+H]⁺ calculated for C₈H₁₀N₃O: 164.08. Found: 164.1.
Troubleshooting and Expert Insights
-
Low Yield : If the yield is low, ensure that the reaction temperature was maintained. Incomplete reaction is a common issue if the temperature is too low. Also, ensure the starting 1-methyl-1H-pyrazol-5-amine is of high purity, as impurities can interfere with the reaction.
-
Formation of Isomers : While the reaction with ethyl acetoacetate is generally regioselective, other β-dicarbonyls can lead to isomeric products.[2] The initial condensation occurs at the more reactive carbonyl. For ethyl acetoacetate, this is the ketone, leading to the 6-methyl-4-ol product.
-
Solvent Choice : The use of a high-boiling solvent like Dowtherm A is key for thermal efficiency. If this is not available, refluxing in a solvent like diphenyl ether or even neat (solvent-free) at high temperatures can be an alternative, though it may require longer reaction times and can lead to more side products. Acid catalysts like acetic acid or p-toluenesulfonic acid can facilitate the reaction at lower temperatures, but may require more rigorous purification.[4]
Conclusion
The synthesis of this compound via the cyclocondensation of 1-methyl-1H-pyrazol-5-amine and ethyl acetoacetate is a reliable and efficient method. This protocol, grounded in a well-understood reaction mechanism, provides a clear pathway for researchers to access this valuable heterocyclic compound. By understanding the causality behind the experimental choices, scientists can confidently reproduce and adapt this synthesis for their specific research and development needs.
References
- Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 11(8), 1127-1159.
-
Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. [Link]
-
El-Moghazy, S. M., Parveen, A., & Al-Taweel, F. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 188–212. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
-
PubChem. (n.d.). 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
Sources
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- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Kinase Inhibitor Assay
Introduction: The Rise of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile and potent inhibitory activity against a range of protein kinases.[1][2] This structural motif serves as the foundation for numerous inhibitors targeting critical kinases implicated in oncology and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5] The specific analogue, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , represents a novel iteration within this chemical class, necessitating a robust and reliable method for characterizing its inhibitory potential and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a kinase inhibitor assay for this compound. We will detail the principles of assay design, provide step-by-step protocols for a highly sensitive luminescence-based assay, and outline the critical quality control metrics required to ensure data integrity and reproducibility. The methodologies described herein are designed to be adaptable for determining inhibitor potency (IC50), assessing selectivity, and enabling high-throughput screening (HTS) campaigns.
Pillar 1: The Science of Kinase Inhibition Measurement
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a peptide or protein).[6] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in this enzymatic activity.
Several detection formats exist, each with distinct advantages.[7] While traditional radiometric assays using ³²P-labeled ATP are considered a gold standard for their directness, they present significant safety and disposal challenges.[8] Modern drug discovery overwhelmingly favors non-radiometric methods. Among these, luminescence-based assays are prized for their high sensitivity, broad dynamic range, and suitability for HTS.[6][9]
We will focus on the ADP-Glo™ Luminescence Assay , a homogenous "add-mix-read" system. This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[6] This is achieved in two steps: first, any remaining ATP is depleted; second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal.[10] Therefore, a strong light signal indicates high kinase activity, while a weak signal signifies potent inhibition.
Pillar 2: Assay Development and Optimization—The Causality of Choice
A robust assay is not merely a set of steps but a carefully optimized system. Each parameter is chosen to ensure the results are both accurate and meaningful. The IC50 value, the concentration of an inhibitor required to reduce kinase activity by 50%, is not an absolute constant; it is highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[11][12]
Key Optimization Parameters:
-
Kinase Titration: The concentration of the kinase must be optimized to ensure the reaction proceeds within a linear range over the chosen time course. Too much enzyme will deplete the substrate too quickly, while too little will result in a poor signal-to-background ratio. The goal is to find the lowest enzyme concentration that yields a robust signal.
-
Determining the ATP Kₘ (Michaelis Constant): For ATP-competitive inhibitors, which includes most pyrazolopyridine derivatives, the measured IC50 value will increase as the assay's ATP concentration increases.[12] To generate comparable and mechanistically relevant data, it is best practice to run the kinase assay at an ATP concentration equal to or very near the Kₘ for the specific kinase being tested.[11] This standardizes the condition and reflects a physiologically relevant level of competition.
-
Reaction Time: The incubation period must be set to ensure the reaction remains in the initial velocity phase. As a rule of thumb, total substrate (ATP) consumption should not exceed 20-30%. This ensures that the measured rate is linear and truly reflects the inhibitor's effect on the initial reaction kinetics.
Experimental Workflow & Protocols
The following sections provide detailed, step-by-step instructions for assaying this compound.
Diagram: General Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibitor assay.
Protocol 1: ADP-Glo™ Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound.
A. Materials and Reagents
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Target kinase of interest (e.g., TBK1, CDK2), stored as per manufacturer's instructions.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
DTT: Dithiothreitol.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plates: White, opaque, 384-well assay plates (low volume).
-
Equipment: Multichannel pipette or automated liquid handler, plate shaker, luminescence-capable plate reader.
B. Step-by-Step Procedure
-
Compound Serial Dilution:
-
Prepare an 11-point, 3-fold serial dilution of the 10 mM compound stock in 100% DMSO. This will be your intermediate dilution plate.
-
Further dilute these concentrations 1:25 in kinase assay buffer. This creates the final 4X working compound solutions with a final DMSO concentration of 4%. The final assay concentration of DMSO will be 1%.
-
-
Assay Plate Setup:
-
Using a liquid handler, dispense 2.5 µL of the 4X working compound solutions into the appropriate wells of a 384-well assay plate.
-
Dispense 2.5 µL of 4% DMSO in assay buffer into the "No Inhibitor" (Positive Control, 100% activity) and "No Enzyme" (Negative Control, 0% activity) wells.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate/ATP master mix in assay buffer. The final concentrations in the 10 µL reaction should be at the predetermined optimal levels (e.g., 5 nM Kinase, 25 µM Substrate, 10 µM ATP [at Kₘ]).
-
Add 5 µL of the 2X master mix to the compound-containing wells.
-
For "No Enzyme" control wells, add 5 µL of a master mix prepared without the kinase.
-
Add 5 µL of the 2X master mix to the "No Inhibitor" wells.
-
Seal the plate, briefly centrifuge to collect contents, and mix on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the plate on a luminescence plate reader, integrating the signal for 0.5 to 1 second per well.
-
C. Data Analysis and IC50 Determination
-
Calculate Percent Inhibition:
-
Average the signals from the replicate wells.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope) with graphing software like GraphPad Prism or similar.[13] The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Diagram: IC50 Determination Logic
Caption: Logical flow for calculating the IC50 value from raw data.
Pillar 3: Assay Validation—A Self-Validating System
Trust in experimental data is paramount. A protocol becomes trustworthy when it includes self-validating steps. For HTS assays, the most important statistical parameter is the Z'-Factor .[14][15]
Z'-Factor: Quantifying Assay Quality
The Z'-Factor is a measure of the statistical effect size of the assay. It reflects both the dynamic range of the signal and the data variation associated with the measurements.[16]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (no inhibitor, max signal).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (no enzyme or potent inhibitor, min signal).
Protocol for Z'-Factor Determination:
-
On a single 384-well plate, designate half the wells for the positive control (e.g., 1% DMSO) and the other half for the negative control (e.g., no enzyme).
-
Run the kinase assay exactly as described in Protocol 1.
-
Calculate the mean and standard deviation for both control populations.
-
Use the formula above to calculate the Z'-Factor.
| Z'-Factor Value | Interpretation of Assay Quality[14][16] |
| > 0.5 | An excellent assay, suitable for HTS. |
| 0 to 0.5 | A marginal assay; may require optimization. |
| < 0 | The assay is not suitable for screening. |
An assay with a Z'-Factor ≥ 0.5 is considered robust and reliable for screening and profiling activities.[14]
Application: Profiling this compound
To understand the selectivity of the compound, the IC50 determination protocol should be repeated across a panel of relevant kinases. The pyrazolo[3,4-b]pyridine scaffold is known to interact with kinases from different families. A hypothetical selectivity profile is presented below.
| Kinase Target | IC50 (nM) | Assay ATP Conc. | Notes |
| TBK1 | 25 | 10 µM (Kₘ) | Potent activity observed. |
| IKKε | 80 | 10 µM (Kₘ) | Moderate activity. |
| CDK2/CycA | 350 | 25 µM (Kₘ) | Weaker activity. |
| ALK | > 10,000 | 50 µM (Kₘ) | No significant activity. |
| VEGFR2 | > 10,000 | 75 µM (Kₘ) | No significant activity. |
This data is illustrative and serves as an example of how results should be presented.
Signaling Pathway Context: TBK1
To contextualize the inhibitory activity, it is useful to visualize the compound's effect on a relevant signaling pathway. TBK1 is a key kinase in the innate immune response, activating transcription factors like IRF3 to induce type I interferon production.
Caption: Inhibition of the TBK1 signaling pathway by the compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the characterization of the kinase inhibitor this compound. By adhering to the principles of careful assay optimization, employing a robust luminescence-based protocol, and validating the system with rigorous quality control metrics like the Z'-Factor, researchers can generate high-quality, reproducible data. This enables confident decision-making in hit-to-lead campaigns and deepens the understanding of this promising class of kinase inhibitors.
References
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Gokhale, V., et al. (2012). Fluorescence detection techniques for protein kinase assay. Journal of Fluorescence. Available at: [Link]
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from: [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
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Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Daghestani, M., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Center for Biotechnology Information. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from: [Link]
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Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery. Available at: [Link]
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Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Available at: [Link]
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Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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Sadowski, B., & Tabak, D. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
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Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. Available at: [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from: [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. Available at: [Link]
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El-Naggar, M., et al. (2015). Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. ChemInform. Available at: [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from: [Link]
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Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from: [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from: [Link]
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Al-Salahi, R., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Molecules. Available at: [Link]
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Nanoshel. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from: [Link]
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Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
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Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]
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Cell-based assays for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Comprehensive Cell-Based Assay Strategies for the Characterization of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of protein kinases and phosphodiesterases, and potent anti-proliferative effects against cancer cells.[1][2][3] This document provides a comprehensive guide to developing and executing a robust cell-based assay cascade for the pharmacological characterization of a specific derivative, this compound. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic thinking behind them, enabling researchers to generate high-quality, reproducible data for informed decision-making in drug discovery projects. This guide follows a tiered approach, beginning with broad assessments of cellular impact and progressively narrowing the focus to specific molecular targets and pathways.
Introduction: The Scientific Rationale
This compound belongs to a chemical class renowned for its interaction with key cellular signaling nodes. Compounds with this core structure have been identified as inhibitors of critical cancer-related kinases such as c-Met, ALK, and cyclin-dependent kinases (CDKs), as well as enzymes like phosphodiesterase 5 (PDE5) that regulate secondary messenger signaling.[1][4][5][6] Therefore, a systematic investigation of this compound requires a multi-faceted approach to elucidate its biological activity profile.
The primary challenge is to move from a chemical structure to a functional understanding. Which cellular pathways does it modulate? Is it cytotoxic? Does it engage a specific target? The following tiered assay system is designed to answer these questions logically and efficiently.
Our Investigative Workflow:
The proposed workflow is designed as a funnel, starting with broad, high-throughput assays and moving towards more complex, mechanism-of-action studies. This ensures that resources are focused on compounds with desirable activity profiles.
Figure 1: Tiered Assay Workflow. A strategic progression from broad phenotypic screening to specific mechanistic studies.
Tier 1: Primary Screening - Assessing General Cellular Impact
The first step is to determine if and at what concentrations this compound affects cell health. This is crucial for establishing a therapeutic window and for guiding the concentrations used in subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung)[1][9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Scientist's Note: The seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. An initial optimization experiment is recommended for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM.
-
Trustworthiness Check: Include appropriate controls: untreated cells (vehicle control, e.g., 0.1% DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Example Value | Description |
| Cell Line | HepG2 | Human hepatocellular carcinoma |
| Seeding Density | 8,000 cells/well | Optimized for 72h assay duration |
| Compound Range | 0.1 - 100 µM | 8-point, 3-fold serial dilution |
| Incubation Time | 72 hours | Allows for multiple cell doubling times |
| Example IC₅₀ | 5.2 µM | Potent anti-proliferative activity |
Tier 2: Identifying the Target Class
Given the known activities of the pyrazolo[3,4-b]pyridine scaffold, the compound could be a kinase inhibitor or a PDE inhibitor. A logical next step is to use assays that can point towards one of these target classes.
Assay 3.1: Intracellular cGMP Accumulation Assay (for PDE Activity)
Principle: Phosphodiesterases, particularly PDE5, are responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP).[4][10] An inhibitor of PDE5 will prevent cGMP breakdown, leading to its accumulation within the cell, especially after stimulation of cGMP production. This can be measured using a competitive ELISA or HTRF-based assays.
Figure 2: PDE5 Inhibition Pathway. The test compound blocks PDE5, leading to cGMP accumulation after stimulation.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cell line expressing PDE5 (e.g., vascular smooth muscle cells or HEK293 cells transfected with PDE5) in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash cells and pre-incubate with various concentrations of this compound (and a known PDE5 inhibitor like Sildenafil as a positive control) for 30 minutes.
-
Stimulation: Add a cGMP production stimulator, such as sodium nitroprusside (SNP), to all wells (except negative controls) and incubate for a further 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cGMP levels using a commercially available cGMP detection kit (e.g., Cisbio HTRF or Cayman Chemical ELISA kit) following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the test compound concentration to determine an EC₅₀ value (the concentration that causes 50% of the maximal cGMP accumulation).
Assay 3.2: Phospho-Kinase Array (for Kinase Inhibitor Activity)
Principle: If the compound is a kinase inhibitor, it will reduce the phosphorylation of its target kinase's downstream substrates. A phospho-kinase array allows for the simultaneous detection of changes in the phosphorylation status of dozens of cellular proteins, providing a broad overview of the signaling pathways affected.
Step-by-Step Protocol:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., HepG2, if the compound was active in the MTT assay) and treat with the IC₅₀ concentration of this compound for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Harvest and lyse the cells using the lysis buffer provided with the array kit (e.g., R&D Systems Proteome Profiler). Determine the total protein concentration.
-
Array Incubation: Incubate the cell lysates with the antibody-coated membrane from the kit. The phosphorylated proteins in the lysate will be captured by their specific antibodies.
-
Detection: Wash the membrane and incubate with a detection antibody cocktail. Finally, add streptavidin-HRP and chemiluminescent reagents.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Compare the spot intensities between the treated and untreated samples. A significant decrease in a spot's intensity suggests that the compound inhibits the signaling pathway upstream of that specific phosphorylated protein. For example, a decrease in phosphorylated c-Met would strongly suggest the compound targets the c-Met pathway.[1]
Tier 3 & 4: Target Validation and Downstream Functional Analysis
Once a putative target class is identified, the next steps are to confirm direct engagement with a specific molecular target and to understand the functional consequences in a cellular context.
Protocol 4.1: Western Blot for Pathway Modulation
Principle: Western blotting provides a semi-quantitative analysis of specific protein levels and their phosphorylation status. If the phospho-array suggested inhibition of the c-Met pathway, for example, a western blot can confirm this by specifically probing for phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream effectors like p-Akt and p-ERK.
Step-by-Step Protocol:
-
Treatment and Lysis: Treat cells (e.g., HepG2) with a dose range of the compound for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Expertise in Action: It is crucial to probe for both the phosphorylated and total protein to distinguish between inhibition of phosphorylation and overall protein degradation. A loading control (e.g., GAPDH or β-actin) is mandatory for data normalization.
-
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Principle: Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest.[6] Flow cytometry using a DNA-staining dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) is indicative of cell cycle arrest at that checkpoint.
Conclusion and Future Directions
This application note outlines a systematic, tiered strategy for the cellular characterization of this compound. By starting with broad viability assays and progressively focusing on specific target classes and pathways, researchers can efficiently build a comprehensive pharmacological profile of the compound. Positive results from this cascade, such as the identification of a specific kinase target and confirmation of downstream pathway modulation, would provide a strong rationale for advancing the compound into more complex cellular models, biochemical enzyme assays for determining direct inhibitory constants (Kᵢ), and eventually, in vivo efficacy studies.
References
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El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Available at: [Link]
-
Goh, B. C., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytica Chimica Acta. Available at: [Link]
-
Lim, P. H., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research. Available at: [Link]
-
Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, M., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). PDE5 inhibitor potencies compared to literature values. Available at: [Link]
-
Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Available at: [Link]
-
Abenojar, E. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Lee, T., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Available at: [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Glushkov, D. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
Christodoulou, M. S., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Available at: [Link]
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Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]
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Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a Putative Kinase Inhibitor
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors.[1][2][3][4][5] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Monopolar spindle kinase 1 (Mps1), which are critical targets in oncology.[2][3][5] This document provides a comprehensive guide for the in vitro evaluation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a specific derivative of this class.
Given the established precedent of the pyrazolo[3,4-b]pyridine core in targeting kinases, the experimental workflow outlined herein is designed to systematically assess the potential of this compound as an anticancer agent, focusing on its putative role as a Src family kinase (SFK) inhibitor. Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a variety of human cancers, playing a key role in cell proliferation, survival, migration, and invasion.[6][7] The following protocols will guide researchers through a logical progression of experiments, from direct enzymatic inhibition to cell-based functional assays.
Experimental Workflow Overview
The in vitro characterization of this compound will proceed through four key stages. This workflow is designed to first establish direct target engagement and then to elucidate the compound's effects on cellular pathophysiology.
Caption: A four-phase workflow for the in vitro evaluation of the compound.
Biochemical Src Kinase Inhibition Assay
Rationale: The initial step is to determine if this compound directly inhibits the enzymatic activity of its putative target, Src kinase. A cell-free biochemical assay allows for the precise measurement of kinase activity without the complexities of a cellular environment. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for this purpose.[8]
Protocol:
-
Materials:
-
Recombinant human Src kinase (e.g., Thermo Scientific, A31513).[1]
-
Src substrate peptide (e.g., Poly-Glu-Tyr 4:1).
-
ATP (Adenosine triphosphate).
-
HTRF Kinase Assay Buffer.
-
Europium-labeled anti-phosphotyrosine antibody.
-
XL665-labeled streptavidin.
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (e.g., Dasatinib).[9]
-
384-well low-volume plates (e.g., Corning, 3514).[1]
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (Dasatinib) and a negative control (DMSO vehicle).
-
Add Src kinase and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the fluorescence signal on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Src | e.g., 50 |
| Dasatinib (Control) | Src | e.g., 0.8 |
Cell Viability and Cytotoxicity Assays (MTT/XTT)
Rationale: To assess the effect of this compound on cancer cell viability and proliferation, colorimetric assays such as the MTT or XTT assay are employed.[10][11] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[12][13] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[14]
Protocol:
-
Materials:
-
Human cancer cell line with known Src activity (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom plates.
-
XTT labeling reagent and electron coupling reagent (commercially available kits).
-
This compound stock solution in DMSO.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include wells for a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the XTT reagent into a colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation:
| Cell Line | Compound | GI50 (µM) |
| MDA-MB-231 | This compound | e.g., 1.5 |
| HT-29 | This compound | e.g., 2.8 |
Cell Migration Assay (Transwell Assay)
Rationale: A hallmark of cancer progression is metastasis, which involves cell migration and invasion. Src kinase is a critical regulator of these processes.[15] The Transwell or Boyden chamber assay is a widely used method to evaluate the effect of a compound on cell migration in vitro.[16]
Caption: Diagram of a Transwell cell migration assay.
Protocol:
-
Materials:
-
Transwell inserts with 8.0 µm pore size membranes.
-
24-well plates.
-
Cancer cell line (e.g., MDA-MB-231).
-
Serum-free cell culture medium.
-
Complete medium (containing FBS as a chemoattractant).
-
This compound.
-
Cotton swabs.
-
Methanol (for fixing).
-
Crystal Violet stain.
-
Microscope.
-
-
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of the test compound (or DMSO vehicle). Seed 50,000 cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing and Imaging: Wash the inserts with water to remove excess stain. Allow to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.
-
Data Presentation:
| Treatment | Concentration (µM) | Average Migrated Cells per Field | % Inhibition of Migration |
| Vehicle (DMSO) | - | e.g., 150 | 0% |
| This compound | 0.1 | e.g., 110 | e.g., 27% |
| This compound | 1.0 | e.g., 65 | e.g., 57% |
| This compound | 10.0 | e.g., 20 | e.g., 87% |
Western Blot Analysis of Src Signaling Pathway
Rationale: To confirm that the cellular effects of this compound are mediated through the inhibition of the Src signaling pathway, Western blotting is performed.[17][18] This technique allows for the detection of changes in the phosphorylation status of Src and its key downstream effectors, such as Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK).[7] A decrease in the phosphorylated forms of these proteins upon treatment with the compound would provide strong evidence for on-target activity.
Caption: A simplified Src signaling pathway targeted by the compound.
Protocol:
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, anti-p-ERK, anti-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Src) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein levels (e.g., anti-Src) and the loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Src/Total Src) indicates successful inhibition of the signaling pathway by this compound.
Conclusion
This document outlines a systematic and robust workflow for the initial in vitro evaluation of this compound. By progressing from biochemical target engagement to cell-based functional and mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. The positive identification of this compound as a kinase inhibitor through these protocols would warrant further investigation, including broader kinase profiling, advanced cell-based assays, and eventual progression to in vivo models.
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Scientific Reports. Available at: [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Institutes of Health (NIH). Available at: [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
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Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Available at: [Link]
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Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. Available at: [Link]
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In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019). Frontiers in Cell and Developmental Biology. Available at: [Link]
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Bioassays for anticancer activities. (2014). Methods in Molecular Biology. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health (NIH). Available at: [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. Available at: [Link]
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Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021). Molecular Cancer Therapeutics. Available at: [Link]
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Guideline for anticancer assays in cells. (2024). Food Science and Human Wellness. Available at: [Link]
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Bioassays for anticancer activities. Semantic Scholar. Available at: [Link]
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Virtual screening and in vitro evaluation of non-kinase inhibitors of c-Src-SH3 protein-protein interactions. (2007). Molecular Cancer Therapeutics. Available at: [Link]
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Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (2009). Future Oncology. Available at: [Link]
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Abstract 747: Evaluation of Src as a therapeutic target and development of biomarkers of Src inhibitor in cancer. (2014). Cancer Research. Available at: [Link]
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The pyrazolo[3,4-b]pyridine surrogates 1-12 in vitro antimicrobial efficacy. ResearchGate. Available at: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Molecules. Available at: [Link]
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Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (2020). Frontiers in Pharmacology. Available at: [Link]
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry. Available at: [Link]
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Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). Available at: [Link]
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Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. (2021). Pest Management Science. Available at: [Link]
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ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2010). ChemInform. Available at: [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]
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Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules. Available at: [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2019). Molbank. Available at: [Link]
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Application Notes and Protocols for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Cancer Research
Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines in Oncology
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Analogs of this core structure have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] This document provides a comprehensive guide for the investigation of a novel derivative, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , as a potential anti-cancer agent.
Our focus will be on the probable mechanism of action of this compound class: the inhibition of Cdc2-like kinase 1 (CLK1). CLK1 is a key regulator of alternative pre-mRNA splicing, a fundamental process that generates protein diversity.[4][5] In numerous cancers, including breast, colorectal, prostate, and glioblastoma, CLK1 is upregulated, leading to aberrant splicing of genes involved in cell cycle progression, growth, and survival.[4] Inhibition of CLK1 can suppress cancer cell growth and induce apoptosis, making it a promising therapeutic target.[4][6]
These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to systematically evaluate the anti-cancer properties of this compound.
I. Foundational Knowledge: Understanding the Target and Mechanism
A. The Role of CLK1 in Cancer
CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[4][7] This phosphorylation is critical for the regulation of alternative splicing. Dysregulation of CLK1 activity in cancer cells leads to the production of oncogenic splice isoforms that promote tumor progression.[8][9] Therefore, inhibiting CLK1 presents a targeted therapeutic strategy to correct these aberrant splicing events and restore normal cellular function.[6][10]
B. Proposed Mechanism of Action for this compound
Based on the known activities of related pyrazolopyridine compounds, it is hypothesized that this compound acts as an ATP-competitive inhibitor of CLK1. By binding to the ATP-binding pocket of the kinase, the compound would prevent the phosphorylation of SR proteins, thereby modulating alternative splicing.
Caption: Proposed mechanism of action of this compound.
II. In Vitro Evaluation: Step-by-Step Protocols
The following protocols provide a framework for the initial in vitro characterization of this compound. It is crucial to include appropriate positive and negative controls in all experiments.
A. Protocol 1: Cell Viability Assays (MTT & XTT)
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of the compound on cancer cell lines. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to an insoluble formazan product, while the XTT assay produces a soluble formazan.[11]
1. Cell Seeding:
-
Seed cancer cells (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
3. Incubation:
-
Incubate the plates for 24, 48, and 72 hours.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
5. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
B. Protocol 2: In Vitro Kinase Assay
To confirm direct inhibition of CLK1, an in vitro kinase assay is essential.[12][13][14] This can be performed using purified recombinant CLK1 enzyme.
1. Reaction Setup:
-
In a microplate, combine a reaction buffer containing ATP, a suitable substrate (e.g., a synthetic peptide with a phosphorylation site for CLK1), and purified recombinant CLK1.
-
Add varying concentrations of this compound.
2. Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection:
-
Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like luminescence-based assays that measure the remaining ATP.[13]
4. Data Analysis:
-
Determine the IC50 value of the compound for CLK1 inhibition.
C. Protocol 3: Western Blot Analysis
Western blotting is used to assess the impact of the compound on downstream signaling pathways and markers of apoptosis.[15]
1. Cell Lysis:
-
Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key proteins overnight at 4°C. Suggested targets include:
-
Phospho-SR proteins (to confirm CLK1 inhibition)
-
Cleaved PARP and Caspase-3 (markers of apoptosis)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Caption: Workflow for the in vitro evaluation of this compound.
III. In Vivo Evaluation: A General Framework
Preclinical in vivo studies are crucial for evaluating the anti-tumor efficacy and safety of a novel compound.[16] The following provides a general framework for conducting such studies.
A. Animal Model Selection
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to assess the direct anti-tumor activity of a compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into mice. These models more closely recapitulate the heterogeneity of human tumors.
B. Protocol 4: Xenograft Tumor Model
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Compound Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
The control group should receive the vehicle alone.
4. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
5. Study Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Evaluate the safety of the compound based on body weight changes and clinical observations.
| Parameter | Description | Typical Measurement |
| Tumor Volume | Assessment of tumor growth over time. | (Length x Width²) / 2 |
| Tumor Weight | Final tumor size at the end of the study. | Grams (g) |
| Body Weight | Indicator of systemic toxicity. | Grams (g) |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction in treated vs. control groups. | % TGI = (1 - (ΔT/ΔC)) x 100 |
IV. Data Interpretation and Next Steps
Successful completion of these protocols will provide a comprehensive initial assessment of the anti-cancer potential of this compound. Positive results, including potent in vitro cytotoxicity, direct inhibition of CLK1, induction of apoptosis, and in vivo tumor growth inhibition, would warrant further investigation. Subsequent studies could include pharmacokinetic and pharmacodynamic analyses, combination studies with other anti-cancer agents, and investigation of its effects on alternative splicing using RNA sequencing.
V. References
-
An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. (2022). Medicinal Research Reviews.
-
Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. (n.d.). BenchChem.
-
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.). BenchChem.
-
Application Notes and Protocols for In Vivo Cancer Models: A General Framework for Novel Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem.
-
The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. (2024). Oncotarget.
-
Protocol for Cell Viability Assays - BroadPharm. (2022). BroadPharm.
-
Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. (2017). Journal of Medicinal Chemistry.
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Eurofins Discovery.
-
CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
-
Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. (2017). Journal of Medicinal Chemistry.
-
In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase. (n.d.). PubMed.
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An extensive program of periodic alternative splicing linked to cell cycle progression. (n.d.). eLife.
-
CLK1 Inhibitors. (n.d.). Santa Cruz Biotechnology.
-
Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention. (2018). Gene.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals.
-
The splicing modulator CLK1 is a candidate oncogenic dependency in pediatric high-grade gliomas. (n.d.). ResearchGate.
-
MTT assay protocol. (n.d.). Abcam.
-
Kinase assays. (2020). BMG LABTECH.
-
An overview of cdc2‐like kinase 1 (Clk1) inhibitors and their therapeutic indications. (n.d.). WIREs RNA.
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Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. (n.d.). Stanford University.
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The splicing modulator CLK1 is a candidate oncogenic dependency in pediatric high-grade gliomas. (2024). bioRxiv.
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In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed.
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. (n.d.). MDPI.
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Western Blot Protocol. (n.d.). OriGene Technologies.
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In Vivo Pharmacology Models for Cancer Target Research. (n.d.). PubMed.
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Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (n.d.). AACR Journals.
-
Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate.
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Western blot protocol. (n.d.). Abcam.
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Western Blot Protocol. (n.d.). R&D Systems.
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Western blotting - Chen Lab. (n.d.). University of Hawaii Cancer Center.
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CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. (2021). Scientific Reports.
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General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry.
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). PubMed Central.
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Semantic Scholar.
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Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace.
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (n.d.). Molecules.
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Application Notes: Characterizing 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a Selective TBK1 Kinase Inhibitor
Abstract: TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that has emerged as a critical node in cellular signaling, integrating pathways involved in innate immunity, inflammation, autophagy, and oncogenesis.[1][2] Its pivotal role in phosphorylating and activating the transcription factor IRF3 to drive type I interferon production makes it a key component of antiviral defense.[3][4][5] Furthermore, aberrant TBK1 activity is linked to the pathogenesis of autoimmune diseases and supports the survival of various cancer cell types, particularly those with KRAS mutations.[2][6][7] This confluence of functions establishes TBK1 as a high-value target for therapeutic intervention. This document provides a comprehensive guide for researchers on the use of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative of the potent and selective pyrazolo[3,4-b]pyridine class of inhibitors, to probe TBK1 biology.[1][8] We present detailed protocols for in vitro biochemical characterization, cellular target engagement, functional downstream assays, and anti-proliferative screens.
Part 1: The Central Role of TBK1 in Cellular Signaling
TBK1 functions as a serine/threonine kinase that is activated in response to a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) from viruses and bacteria, as well as inflammatory cytokines like TNF-α.[2][9] Its activation is tightly regulated and often involves dimerization and autophosphorylation at Ser172 in the activation loop.[9][10]
1.1. Innate Immunity and the TBK1-IRF3 Axis In the context of innate immunity, TBK1 is the central kinase responsible for activating interferon regulatory factors 3 and 7 (IRF3/7).[2] Upon recognition of viral nucleic acids by cytosolic sensors like cGAS or RIG-I, signaling cascades converge on TBK1. Activated TBK1 then phosphorylates IRF3, causing its dimerization and translocation to the nucleus, where it orchestrates the transcription of type I interferons (IFN-α/β) and other antiviral genes.[5] This pathway is a cornerstone of the host's initial defense against viral pathogens.
1.2. Oncogenic Signaling and Cell Survival Beyond its role in immunity, TBK1 is pathologically activated in several cancers. It has been identified as a critical survival kinase for cancer cells driven by oncogenic RAS.[11] In this context, TBK1 can promote cell survival by directly activating AKT, a central regulator of cell proliferation and apoptosis, often independently of the canonical PI3K pathway.[3][11] This makes TBK1 an attractive therapeutic target for cancers that have developed dependency on this signaling axis.[2][10]
Part 2: The Pyrazolo[3,4-b]pyridine Inhibitor Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase drug discovery, forming the basis of several potent and selective inhibitors.[12] Compounds derived from this scaffold have demonstrated exceptional potency against TBK1, with some analogs exhibiting sub-nanomolar inhibitory activity.[1][8] this compound is a representative of this class designed for high affinity and selectivity.
| Compound Property | Value | Reference |
| Scaffold Class | 1H-pyrazolo[3,4-b]pyridine | [1][8] |
| Target | TANK-binding kinase 1 (TBK1) | [1] |
| Reported IC₅₀ (Lead Analog '15y') | 0.2 nM (Biochemical) | [1][8] |
| Mode of Action | ATP-competitive inhibitor | [8] |
| Solubility | Prepare stock solution in DMSO (e.g., 10-50 mM) | Standard Practice |
Part 3: Experimental Protocols for Inhibitor Characterization
The following protocols provide a tiered approach to comprehensively evaluate the activity of this compound, moving from direct enzymatic inhibition to cellular and functional consequences.
Protocol 3.1: In Vitro Biochemical Assay for TBK1 Kinase Activity
-
Principle: This protocol determines the direct inhibitory effect of the compound on purified TBK1 enzyme activity. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13] A decrease in ADP production in the presence of the inhibitor allows for the calculation of an IC₅₀ value.
-
Materials:
-
Recombinant human TBK1 enzyme (BPS Bioscience, #79871 or similar)
-
TBK1 substrate (e.g., IRF3-derived peptide or generic substrate like CK1tide)[14]
-
ATP (1 mM stock)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]
-
This compound (10 mM stock in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Kinase Buffer. A typical 10-point, 3-fold dilution series starting from 1 µM is recommended. Include a "no inhibitor" (DMSO vehicle) control.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of TBK1 enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve ~10-30% ATP consumption in the linear range of the reaction.[13]
-
Pre-incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of a substrate/ATP mix (prepared in Kinase Buffer) to each well to start the reaction. The final ATP concentration should be at or near its Km for TBK1 (typically 10-50 µM).[15]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (as per Promega protocol): [13]
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Read Plate: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 3.2: Cellular Target Engagement via Phospho-IRF3 Western Blot
-
Principle: A direct measure of TBK1 inhibition in a cellular context is the reduction of phosphorylation of its primary substrate, IRF3, at Ser396.[16] This protocol uses Western blotting to quantify the levels of phosphorylated IRF3 (p-IRF3) in cells stimulated to activate the TBK1 pathway.
-
Materials:
-
Cell line: THP-1 (human monocytic) or RAW264.7 (murine macrophage) cells.[1]
-
Stimulant: Poly(I:C) (a dsRNA mimic, InvivoGen #tlrl-pic) or cGAMP (STING agonist, InvivoGen #tlrl-nacga23).[10][16]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Roche PhosSTOP).
-
Primary Antibodies: Rabbit anti-phospho-IRF3 (Ser396) (Cell Signaling Technology, #4947), Rabbit anti-IRF3 (Cell Signaling Technology, #4302), Mouse anti-β-Actin (Sigma, #A5441).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG and Goat anti-Mouse IgG.
-
SDS-PAGE gels, transfer membranes (PVDF), and standard Western blot reagents.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1x10⁶ THP-1 cells per well in a 6-well plate) and allow them to adhere or stabilize.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO vehicle for 1-2 hours.
-
-
Stimulation: Add the stimulant (e.g., 10 µg/mL Poly(I:C) for THP-1) to the media and incubate for 2-4 hours. Include an unstimulated control.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes.[17]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibody detection.[18][19]
-
Incubate the membrane with primary antibody (e.g., anti-p-IRF3, 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the blot for total IRF3 and β-Actin as loading controls.
-
-
-
Data Analysis:
-
Perform densitometry analysis on the p-IRF3 and total IRF3 bands.
-
Calculate the ratio of p-IRF3 to total IRF3 for each condition to normalize for any changes in total protein expression.
-
Plot the normalized p-IRF3 signal versus inhibitor concentration to determine the cellular IC₅₀.
-
Protocol 3.3: Cellular Functional Assay - Inhibition of IFN-β Gene Expression
-
Principle: Since p-IRF3 drives the transcription of type I interferons, a functional consequence of TBK1 inhibition is the suppression of IFN-β production.[16] This can be sensitively measured at the mRNA level using quantitative reverse transcription PCR (qRT-PCR).
-
Materials:
-
Cells treated as in Protocol 3.2.
-
RNA extraction kit (e.g., Qiagen RNeasy).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Cell Treatment: Treat and stimulate cells as described in Protocol 3.2, typically for 4-6 hours post-stimulation to allow for robust mRNA accumulation.
-
RNA Extraction: Lyse cells and purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA.
-
qPCR:
-
Set up qPCR reactions using IFN-β and housekeeping gene primers.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
-
Data Analysis:
-
Calculate the change in IFN-β mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Express the results as fold-change relative to the stimulated, vehicle-treated control.
-
Plot the fold-change versus inhibitor concentration to assess the dose-dependent functional inhibition.
-
Protocol 3.4: Anti-proliferative Activity in Cancer Cell Lines
-
Principle: To evaluate the therapeutic potential of the inhibitor, its effect on the viability of cancer cells dependent on TBK1 signaling is assessed.[1][20]
-
Materials:
-
TBK1-dependent cancer cell line (e.g., Panc05.04 pancreatic cancer, A375 melanoma).[1]
-
Cell proliferation/viability reagent (e.g., CellTiter-Glo®, Promega; WST-1, Roche).
-
Clear-bottom, white-walled 96-well plates (for luminescence) or standard 96-well plates (for colorimetric assays).
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
References
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Barbie, D. A., et al. (2009). Systematic RNA interference reveals that oncogenic KRAS-driven cancers require TBK1. Nature, 462(7269), 108–112. [Link]
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BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs Website. [Link]
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Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]
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Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research, 111, 336–342. [Link]
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Yu, T., et al. (2012). TBK1-regulated inflammatory macrophage signaling through TLR3 and TLR4. Journal of Immunology. [Link]
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Ou, Y. H., et al. (2011). TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation. Molecular Cell, 41(4), 458–470. [Link]
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Zhang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1386341. [Link]
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Cremer, J., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(3), 835–844. [Link]
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Ye, X., et al. (2015). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Therapeutics, 14(6), 1380–1390. [Link]
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Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
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Hu, Z., et al. (2022). Mechanism of TBK1 activation in cancer cells. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(6), 188796. [Link]
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Hasan, M., et al. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 195(10), 4583–4587. [Link]
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Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]
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Clark, K., et al. (2011). Novel cross-talk between the IKKs and TPL2-MKK1/2-ERK1/2 signaling pathways. Journal of Biological Chemistry, 286(25), 22595–22605. [Link]
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Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
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BPS Bioscience. (n.d.). TBK1 Assay Kit. BPS Bioscience Website. [Link]
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Tang, D., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. Journal of Hematology & Oncology, 15(1), 44. [Link]
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Zhang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1386341. [Link]
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Bonnert, T. P., et al. (2017). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 8(12), 1296–1301. [Link]
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Sang, A., et al. (2018). Inhibition of TBK1 reduces choroidal neovascularization in vitro and in vivo. Biochemical and Biophysical Research Communications, 503(3), 1599–1605. [Link]
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Hasan, M., & Yan, N. (2016). Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research, 111, 336–342. [Link]
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Kumar, A., et al. (2024). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv. [Link]
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Kumar, A., et al. (2024). Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Frontiers in Chemistry, 12, 1370214. [Link]
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Hasan, M., et al. (2015). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 195(10), 4583–4587. [Link]
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Martin, C. S., & Puig, M. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments, (107), e53655. [Link]
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Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]
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Qin, B. Y., et al. (2011). The Structural Basis of IRF-3 Activation Upon Phosphorylation. Cell, 146(6), 921–932. [Link]
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Al-Ostath, A., et al. (2023). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. SN Applied Sciences, 5(5), 143. [Link]
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Schakelaar, M. (2020). Difficulty detecting human phospho-IRF3 on Western Blot. ResearchGate. [Link]
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Wang, T., et al. (2022). Design and modification strategies of novel TBK1 inhibitors. ResearchGate. [Link]
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Aly, A. A., et al. (2014). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of Saudi Chemical Society, 18(5), 452–458. [Link]
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George, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(6), 2577–2605. [Link]
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Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1146–1150. [Link]
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Borges, F., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(11), 2493. [Link]
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Baklanov, M. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc, 2023(5), 116–128. [Link]
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Olifer, A., et al. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega, 9(22), 24393–24407. [Link]
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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Rise of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating remarkable versatility and therapeutic potential.[1][2] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional architecture and electronic properties that are conducive to forming specific and potent interactions with various enzymes and receptors.[1] The significance of this scaffold is underscored by the existence of over 300,000 described 1H-pyrazolo[3,4-b]pyridine derivatives, with numerous compounds progressing through different phases of drug discovery, including experimental, investigational, and approved drugs.[3][4]
The broad spectrum of biological activities associated with pyrazolo[3,4-b]pyridine derivatives is extensive, encompassing anticancer, antidepressant, antiviral, antimicrobial, and anti-Alzheimer properties.[5][6][7] A particularly fruitful area of investigation has been their application as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][5][8] This guide will provide an in-depth exploration of the applications of pyrazolo[3,4-b]pyridines in drug discovery, with a focus on their role as kinase inhibitors, and will furnish detailed protocols for their synthesis and biological evaluation.
Application Notes: Targeting Key Signaling Pathways
The efficacy of pyrazolo[3,4-b]pyridine derivatives as therapeutic agents stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. A prominent example is their role as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
Pyrazolo[3,4-b]pyridines as Potent Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold serves as an excellent backbone for the design of potent and selective kinase inhibitors.[9] Its pyrazole moiety can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site, while the pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine.[9] This dual interaction capability provides a strong foundation for achieving high-affinity binding.
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival.[9] Aberrant activation of TRKs, often through gene fusions, is a known driver of various cancers.[9] Pyrazolo[3,4-b]pyridine-based compounds have emerged as potent pan-TRK inhibitors.[9] For instance, a series of novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core demonstrated nanomolar inhibitory activity.[9] Compound C03 from this series exhibited an IC50 value of 56 nM against TRKA and effectively inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM.[9][10]
TRK Signaling Pathway and Inhibition.
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of other critical kinases in oncology and immunology:
-
Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors. Compound 7n from this series demonstrated significant antitumor activity in a FGFR1-driven xenograft model.[11]
-
Cyclin-Dependent Kinase 1 (CDK1): 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective CDK inhibitors, showing inhibition of in vitro cellular proliferation in human tumor cells.[12]
-
TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with compound 15y exhibiting an exceptionally low IC50 value of 0.2 nM.[13]
| Compound Class | Target Kinase | Representative IC50 Values | Reference |
| Pyrazolo[3,4-b]pyridines | TRKA | C03: 56 nM | [9][10] |
| 1H-Pyrazolo[3,4-b]pyridines | FGFR1-3 | NVP-BGJ398: 0.9, 1.4, 1.0 nM | [11] |
| 3,5-disubstituted Pyrazolo[3,4-b]pyridines | CDK1 | Not specified | [12] |
| 1H-Pyrazolo[3,4-b]pyridines | TBK1 | 15y: 0.2 nM | [13] |
Beyond Kinase Inhibition: Other Therapeutic Applications
The therapeutic potential of pyrazolo[3,4-b]pyridines is not limited to kinase inhibition. Researchers have successfully designed and synthesized derivatives with other important biological activities:
-
Anti-Alzheimer's Agents: Novel pyrazolo[3,4-b]pyridines have been synthesized with an affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[14]
-
Topoisomerase IIα Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an essential enzyme in DNA replication and a validated anticancer target.[2][15]
-
Antimicrobial Agents: This scaffold has also been explored for the development of new antibacterial agents.[16][17]
Protocols: From Synthesis to Biological Evaluation
The successful application of pyrazolo[3,4-b]pyridines in drug discovery relies on robust synthetic methodologies and reliable biological assays. This section provides representative protocols for both.
Protocol 1: Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol is based on the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, a common and effective method for constructing the pyrazolo[3,4-b]pyridine core.[14]
General Synthesis Workflow.
Materials:
-
5-amino-1-phenyl-pyrazole
-
Appropriate α,β-unsaturated ketone
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Zirconium tetrachloride (ZrCl4)
-
Chloroform (CHCl3)
-
Water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).[14]
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the reaction mixture.[14]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[14]
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue and transfer to a separatory funnel.
-
Separate the two phases and wash the aqueous phase twice with CHCl3.[14]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Causality: The use of ZrCl4 as a catalyst facilitates the cyclization reaction. The workup procedure with an organic solvent and water is designed to remove the catalyst and other water-soluble impurities. Column chromatography is a standard and effective method for purifying the final product from any remaining starting materials or byproducts.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general, non-radioactive, spectrophotometric assay for measuring kinase activity and inhibition, which is adaptable for various kinases. This method relies on a coupled enzyme system to detect ADP production.[18]
Kinase Inhibition Assay Workflow.
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
ATP
-
Assay buffer (containing MgCl2)
-
Pyrazolo[3,4-b]pyridine test compounds (dissolved in DMSO)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.
-
In a microplate, add the assay buffer, substrate, and the inhibitor solution (or DMSO for control wells).
-
Add the kinase enzyme to all wells except the negative control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the ADP detection reagent, which converts ADP to a detectable signal (e.g., light in the case of ADP-Glo™).
-
Incubate as required by the detection kit.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay. A known potent inhibitor for the target kinase should also be included as a reference compound to ensure the assay is performing correctly. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid solvent effects on enzyme activity.[19]
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in the design of novel therapeutics. Its synthetic tractability and ability to interact with a multitude of biological targets, particularly protein kinases, have made it a focal point of many drug discovery programs. The continued exploration of the chemical space around this privileged core, guided by rational drug design and a deeper understanding of its structure-activity relationships, promises to yield a new generation of innovative medicines for a wide range of diseases.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available at: [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available at: [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. - R Discovery. Available at: [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF - ResearchGate. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]
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Can anyone suggest a protocol for a kinase assay? - ResearchGate. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
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In vitro kinase assay - Protocols.io. Available at: [Link]
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(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. Available at: [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]
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Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. Available at: [Link]
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Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed. Available at: [Link]
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Application Notes and Protocols for Studying 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in ALK-L1196M Mutant Inhibition
Introduction: The Challenge of Acquired Resistance in ALK-Driven Cancers
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements.[1] First-generation ALK inhibitors, such as crizotinib, have demonstrated significant clinical efficacy; however, the development of acquired resistance limits their long-term benefit.[2][3] A predominant mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain, with the L1196M "gatekeeper" mutation being one of the most frequently observed.[4][5] This mutation, analogous to the T790M mutation in EGFR and the T315I mutation in BCR-ABL, sterically hinders the binding of first-generation inhibitors to the ATP-binding pocket, thereby reactivating downstream signaling pathways.[3][5]
The pyrazolo[3,4-b]pyridine scaffold has shown promise in overcoming crizotinib resistance mediated by the ALK-L1196M mutation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative compound from this class, for the characterization of its inhibitory potential against the ALK-L1196M mutant. The protocols outlined below are designed to provide a robust framework for assessing enzymatic inhibition, cellular activity, and the impact on downstream signaling pathways.
The ALK Signaling Pathway and the L1196M Resistance Mechanism
Constitutive activation of ALK fusion proteins, such as EML4-ALK, drives oncogenesis through the activation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.[9] The L1196M mutation, located at the gatekeeper position of the ATP-binding pocket, reduces the binding affinity of crizotinib while maintaining the kinase's catalytic activity, leading to sustained downstream signaling and tumor cell survival despite treatment.[5][10]
Figure 1. Simplified ALK signaling pathway and the mechanism of L1196M-mediated resistance.
Quantitative Data Summary
While specific data for this compound is not publicly available, a closely related and structurally similar compound, designated as 10g in a study by Nakagawa et al., demonstrates potent inhibition of both wild-type and L1196M mutant ALK.[11] The following table summarizes the reported IC50 values for this compound, providing a strong rationale for investigating this compound.
| Target Kinase | Compound 10g IC50 (nM) | Crizotinib IC50 (nM) |
| ALK (Wild-Type) | <0.5 | 20 |
| ALK (L1196M) | <0.5 | 150 |
| ROS1 | <0.5 | Not Reported |
Data sourced from Nakagawa et al., J Enzyme Inhib Med Chem, 2019.[11]
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant ALK-L1196M. A common method is a radiometric assay using [γ-³³P]ATP or a non-radioactive luminescence-based assay such as the ADP-Glo™ Kinase Assay.[12][13]
Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the ALK kinase. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human ALK (L1196M) kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ATP (at a concentration near the Km for ALK)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Crizotinib (as a control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and crizotinib in kinase buffer.
-
In a 384-well plate, add the compound dilutions or vehicle control (DMSO).
-
Add the recombinant ALK-L1196M kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen assay format (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay evaluates the ability of the compound to inhibit the growth of cancer cells expressing the ALK-L1196M mutation. Ba/F3 cells, an IL-3 dependent murine pro-B cell line, are commonly used for this purpose as they can be engineered to be dependent on the activity of a specific kinase for their proliferation and survival.[13]
Principle: The proliferation of Ba/F3 cells expressing ALK-L1196M is measured in the presence of varying concentrations of the test compound. A reduction in cell viability indicates inhibitory activity.
Materials:
-
Ba/F3 cells stably expressing EML4-ALK (L1196M)
-
Parental Ba/F3 cells (as a negative control)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Crizotinib (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed Ba/F3-EML4-ALK-L1196M and parental Ba/F3 cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound or crizotinib. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of ALK Signaling
This protocol is used to assess the effect of the compound on the phosphorylation status of ALK and its key downstream signaling proteins.
Principle: Inhibition of ALK kinase activity will lead to a decrease in the phosphorylation of ALK itself (autophosphorylation) and its downstream targets like STAT3, AKT, and ERK. This can be visualized by Western blotting using phospho-specific antibodies.
Materials:
-
Ba/F3-EML4-ALK-L1196M cells or a relevant NSCLC cell line (e.g., H3122 CR1)[14]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
The emergence of the ALK-L1196M gatekeeper mutation represents a significant clinical challenge. The this compound, as part of the broader pyrazolo[3,4-b]pyridine class of compounds, holds considerable promise for overcoming this resistance mechanism. The protocols detailed in this application note provide a robust and validated framework for the preclinical evaluation of this compound. By systematically assessing its in vitro enzymatic inhibition, cell-based anti-proliferative activity, and its impact on ALK signaling pathways, researchers can effectively characterize its therapeutic potential. Further investigations could include in vivo efficacy studies in xenograft models harboring the ALK-L1196M mutation and comprehensive selectivity profiling against a panel of other kinases to ensure a favorable safety profile.
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Shaw, A. T., et al. (2013). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Clinical Cancer Research. [Link]
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Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Journal. [Link]
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Dagogo-Jack, I., et al. (2017). Preclinical models of acquired resistance to crizotinib in ALK rearranged lung cancers. ResearchGate. [Link]
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Nakagawara, A., et al. (2023). Acquired L1196M ALK mutation in anaplastic lymphoma kinase-positive anaplastic large cell lymphoma during alectinib administration. Pediatric Blood & Cancer. [Link]
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Li, W., et al. (2024). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Cancer Management and Research. [Link]
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Vo, T. T., et al. (2020). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research. [Link]
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Ou, S. H. I., et al. (2014). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology. [Link]
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Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences. [Link]
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Nakagawa, R., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Nakagawa, R., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
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Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Lee, J. H., et al. (2017). Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells. Oncology Letters. [Link]
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Schonherr, C., et al. (2011). Activating ALK mutations found in neuroblastoma are inhibited by Crizotinib and NVP-TAE684. Biochemical Journal. [Link]
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Pekar-Zlotin, M., et al. (2015). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Pathology & Oncology Research. [Link]
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El-Gamal, M. I., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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Wang, J., et al. (2017). Detection of ALK rearrangements in lung cancer patients using a homebrew PCR assay. Oncology Letters. [Link]
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EurekAlert!. Novel assay developed for detecting ALK rearrangement in NSCLC. [Link]
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Malapelle, U., et al. (2018). RNA-based analysis of ALK fusions in non-small cell lung cancer cases showing IHC/FISH discordance. Journal of Clinical Pathology. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. [Link]
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Marchetti, A., et al. (2021). A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma. Translational Lung Cancer Research. [Link]
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Martelli, M. P., et al. (2010). Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment. Clinical Cancer Research. [Link]
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Introduction: A Strategic Approach to Characterizing a Novel Pyrazolopyridine Derivative
An Application Note and Protocols for the Preclinical Evaluation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This versatility stems from its structural similarity to purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.[3][4] this compound is a novel derivative of this class. While its specific biological activities are yet to be fully elucidated, its core structure suggests a strong potential for modulating key cellular signaling pathways.
This guide provides a comprehensive experimental framework for the initial preclinical evaluation of this compound. As a Senior Application Scientist, the proposed workflow is designed not merely as a sequence of steps, but as a logical, causality-driven investigation. We will proceed from broad, high-throughput in vitro screening to more focused cellular and in vivo studies, aiming to identify the compound's primary mechanism of action and evaluate its therapeutic potential. Our central working hypothesis, based on the rich history of the pyrazolopyridine scaffold, is that this compound functions as a protein kinase inhibitor.[5][6][7]
The experimental design emphasizes self-validation through the inclusion of appropriate controls and orthogonal assays, ensuring the generation of robust and reliable data. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule characterization.
Phase 1: In Vitro Profiling - Target Identification and Cellular Effects
The initial phase of our investigation is designed to rapidly assess the compound's biological activity at two fundamental levels: its direct interaction with a panel of putative molecular targets and its consequent effect on cellular viability and proliferation.
Biochemical Kinase Profiling: Identifying Primary Targets
Rationale: Given that many pyrazolopyridine derivatives function as kinase inhibitors, a broad kinase panel is the most logical starting point for target identification.[3][4] This approach will help us to quickly identify high-affinity targets and begin to understand the compound's selectivity profile, which is a critical determinant of its therapeutic window. We will utilize a luminescence-based assay that measures ATP consumption, providing a robust and high-throughput method for assessing kinase activity.[8]
Experimental Workflow for Kinase Profiling
Caption: Workflow for biochemical kinase inhibitor screening.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Preparation:
-
Prepare a kinase reaction buffer appropriate for the kinases being screened.
-
Dilute this compound to the desired concentrations in the assay buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare positive control (e.g., a known inhibitor for each kinase) and vehicle control (e.g., DMSO) solutions.[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound, positive control, or vehicle control to the appropriate wells.
-
Add 5 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.[5]
-
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | IC50 (nM) for this compound | Known Pyrazolopyridine Target? |
| CDK2/CycE | 15 | Yes[7] |
| GSK-3β | 45 | Yes[4] |
| TBK1 | 80 | Yes[6] |
| PI3Kγ | 1200 | Yes[11] |
| SRC | >10,000 | Yes |
| EGFR | >10,000 | Yes[10] |
Cell Viability and Proliferation Assays
Rationale: Following the identification of potential kinase targets, it is crucial to determine if the compound's biochemical activity translates into a functional effect on whole cells. Cell viability assays measure the overall health of a cell population, while proliferation assays specifically quantify cell division.[12] These assays are fundamental for determining whether the compound is cytotoxic (kills cells) or cytostatic (inhibits cell growth), which has significant implications for its potential therapeutic application.[13][14] We will use the resazurin reduction assay, a cost-effective and sensitive colorimetric method.[13]
Protocol: Resazurin (AlamarBlue®) Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for MCF-7 breast cancer cells) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control (e.g., doxorubicin), or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Reduction:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control wells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Phase 2: Cellular Mechanism of Action Studies
With promising data from our initial in vitro screens, the next phase aims to confirm that the compound engages its putative target within the cellular environment and to elucidate the downstream consequences of this engagement.
Target Engagement: Phospho-Protein Analysis
Rationale: If our compound inhibits a specific kinase, we expect to see a reduction in the phosphorylation of its downstream substrates. Western blotting is a standard and effective method to visualize this change. For example, if CDK2 is a primary target, we would expect to see a decrease in the phosphorylation of its substrate, Retinoblastoma protein (Rb).
Protocol: Western Blot for Phospho-Rb
-
Cell Treatment and Lysis:
-
Treat a relevant cell line (e.g., MCF-7) with varying concentrations of the compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (e.g., Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of CDK2 inhibition by the compound.
Phase 3: In Vivo Characterization
The final phase of this initial evaluation involves assessing the compound's behavior and efficacy in a living organism. These studies are critical for understanding its drug-like properties and for establishing a preliminary therapeutic window.[15]
In Vivo Pharmacokinetics (PK)
Rationale: A pharmacokinetic study is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[16] Key parameters such as clearance, half-life, and bioavailability are crucial for designing effective dosing regimens for future efficacy studies.[17][18]
Protocol: Rodent Pharmacokinetic Study
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3 per group).[19]
-
-
Dosing:
-
Intravenous (IV) Group: Administer the compound at 1-2 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer the compound at 5-10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Process the blood to collect plasma.
-
-
Bioanalysis:
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3200 | 6400 |
| Half-life (t½) (h) | 3.5 | 4.0 |
| Clearance (mL/min/kg) | 5.2 | - |
| Bioavailability (F%) | - | 20% |
In Vivo Efficacy: Anti-Inflammatory Model
Rationale: The pyrazolopyridine scaffold is associated with anti-inflammatory activity.[1] The carrageenan-induced paw edema model is a widely used, reproducible, and well-characterized model of acute inflammation, making it an excellent choice for an initial in vivo efficacy screen.[20][21]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (150-200g), with n=6 per group.
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% CMC) orally.
-
Positive Control: Administer Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Administer this compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.
-
Analyze the data for statistical significance using ANOVA followed by a post-hoc test.
-
Conclusion
This structured, hypothesis-driven experimental plan provides a robust framework for the initial characterization of this compound. By systematically progressing from broad biochemical screening to focused cellular and in vivo studies, researchers can efficiently identify the compound's primary mechanism of action, assess its cellular effects, and gain critical insights into its potential as a therapeutic agent. The data generated from these protocols will form a solid foundation for further lead optimization and more extensive preclinical development.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Gautam, R. K., & Jachak, S. M. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [This is a foundational paper for the resazurin assay, the provided search results like pubmed.gov/33580599 support the use of such assays.]
-
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
HTRF. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Retrieved from [Link]
-
ChemInform. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]
-
National Institutes of Health. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
PubMed. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. bioivt.com [bioivt.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 21. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following question-and-answer troubleshooting guide is based on established synthetic methodologies for the pyrazolo[3,4-b]pyridine scaffold and aims to provide both corrective actions and a deeper mechanistic understanding of the chemistry involved.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product. What are the primary factors to investigate?
Answer: Low or no yield in pyrazolo[3,4-b]pyridine synthesis is a frequent challenge that can typically be traced back to a few critical parameters. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials: The purity of the reactants, particularly the 5-amino-1-methyl-1H-pyrazole, is paramount. Aminopyrazoles can be susceptible to oxidation and may contain residual impurities from their synthesis that can inhibit the reaction. Likewise, the quality of the β-ketoester, such as ethyl acetoacetate, is crucial.
-
Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify the aminopyrazole by recrystallization or column chromatography before use. Ensure the ethyl acetoacetate is dry and freshly distilled if it has been stored for a long time.
2. Reaction Conditions: The thermal cyclocondensation required to form the pyridinone ring is often the most demanding step.
-
Temperature: This reaction typically requires high temperatures to drive the final intramolecular cyclization and dehydration/dealcoholation step. Suboptimal temperatures will lead to incomplete conversion. Some protocols may proceed at room temperature or with moderate heating, but others require reflux conditions.
-
Solvent: The choice of solvent is critical for reactant solubility and for achieving the necessary reaction temperature. High-boiling point solvents like diphenyl ether, Dowtherm A, or even solvent-free conditions at elevated temperatures are commonly employed for the cyclization step.[1]
-
Catalyst: While many syntheses are conducted under thermal conditions without a catalyst, acidic or basic catalysts can sometimes promote the reaction. However, the wrong catalyst can also lead to side products. For related multi-component syntheses, catalysts like acetic acid, Lewis acids (e.g., ZrCl4), or even nano-magnetic catalysts have been shown to be effective.
3. Reaction Monitoring: Without proper monitoring, it's impossible to know if the reaction is proceeding as expected, has stalled, or has gone to completion.
-
Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting starting material (usually the aminopyrazole) and the appearance of the product spot. A common visualization technique for these N-heterocycles is UV light (254 nm).
Question 2: I'm observing a significant byproduct in my analysis. Could it be a regioisomer?
Answer: Yes, the formation of a regioisomer is a well-known challenge in the synthesis of asymmetrically substituted pyrazolo[3,4-b]pyridines. When reacting 5-amino-1-methyl-1H-pyrazole with an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate, the cyclization can theoretically proceed in two different ways, leading to the desired 1,6-dimethyl isomer or the undesired 1,4-dimethyl isomer.
Mechanistic Insight: The reaction proceeds via initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyls of the β-ketoester, followed by cyclization of the pyrazole ring's N2 onto the remaining carbonyl. The regioselectivity is determined by which carbonyl of the ethyl acetoacetate reacts first.
-
Path A (Desired): The more nucleophilic exocyclic NH2 group attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. Subsequent cyclization onto the ester carbonyl yields the desired This compound .
-
Path B (Undesired): If the initial attack occurs at the ester carbonyl, the subsequent cyclization onto the ketone carbonyl would lead to the isomeric 1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol .
Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, favoring Path A. However, reaction conditions can influence this selectivity.
-
Recommendation: The Gould-Jacobs reaction pathway, which is a common method for this transformation, typically provides good regioselectivity for the desired product.[2] If you suspect isomer formation, careful analysis of the crude product by high-field NMR (using techniques like NOE) or separation by preparative HPLC may be necessary to confirm the structures.
Question 3: My crude product is an intractable oil or a complex mixture that is difficult to purify. What purification strategies do you recommend?
Answer: Purifying pyrazolo[3,4-b]pyridin-4-ols can be challenging due to their polarity and potential for tautomerization.
1. Work-up Procedure: A proper aqueous work-up is essential to remove any inorganic salts or acid/base catalysts before attempting chromatographic purification. If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water or hexane), filtration can be an excellent first purification step.
2. Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation between your product and impurities. Given the polar hydroxyl group, a gradient elution is often necessary. Start with a less polar system and gradually increase polarity.
-
Good starting point: A gradient of hexane/ethyl acetate.
-
For more polar compounds: A gradient of dichloromethane (DCM)/methanol may be required. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel for basic compounds.
-
3. Recrystallization: If a solid can be obtained, recrystallization is a powerful purification technique. The challenge lies in finding a suitable solvent or solvent pair.
-
Potential Solvents: Ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.
4. Tautomerism Consideration: The target molecule exists in equilibrium between the 4-ol and the 4-one (keto) form. This keto-enol tautomerism can sometimes lead to streaking or multiple spots on TLC, complicating purification. It is an intrinsic property of the molecule.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is based on a classical thermal cyclocondensation approach.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Solvent Addition (Optional but Recommended): Add a high-boiling point solvent, such as diphenyl ether, to facilitate heat transfer and maintain a consistent temperature. The volume should be sufficient to create a stirrable slurry.
-
Thermal Reaction: Heat the reaction mixture to 180-200 °C. The exact temperature may require optimization.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). Check for the disappearance of the 5-amino-1-methyl-1H-pyrazole spot. The reaction can take several hours (4-12 h).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent like hexane to precipitate the crude product.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove the high-boiling point solvent.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization as described in the FAQ section.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Comments |
| Reactants | 5-amino-1-methyl-1H-pyrazole, Ethyl Acetoacetate | High purity starting materials are critical for good yield. |
| Stoichiometry | ~1.1 eq of Ethyl Acetoacetate | A slight excess of the ketoester ensures full conversion of the limiting aminopyrazole. |
| Solvent | Diphenyl Ether / Solvent-free | High temperature is needed for the final cyclization step.[1] |
| Temperature | 180-200 °C | To overcome the activation energy for intramolecular condensation. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Purification | Column Chromatography (DCM/MeOH) or Recrystallization | Product is polar; adjust eluent polarity accordingly. |
Visual Diagrams
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low reaction yields.
Generalized Reaction Mechanism & Regioselectivity
Caption: Potential reaction pathways and the origin of regioisomers.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
- Various Authors. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace.
- Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry.
- Various Authors. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Various Authors. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH.
Sources
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making robust and high-yielding synthetic routes essential.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. It is structured in a practical question-and-answer format to directly address challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My three-component reaction is resulting in a very low yield or no product at all. Where should I start troubleshooting?
A1: This is a common challenge in multi-component reactions (MCRs) for pyrazolo[3,4-b]pyridine synthesis. The issue often stems from one of four key areas: starting material purity, reaction conditions, catalyst choice, or solvent effects. A systematic approach is crucial for diagnosis.
Troubleshooting Guide: In-Depth Solutions
This section provides a deeper dive into specific experimental problems.
Issue 1: Low or No Product Yield
Low product yield is the most frequent obstacle. The following workflow can help systematically identify and resolve the root cause.
Q2: How critical is the purity of the 5-aminopyrazole starting material?
A2: It is absolutely critical. Impurities in the aminopyrazole can act as catalyst poisons or participate in side reactions, drastically reducing the yield of the desired product.
-
Causality: The nucleophilicity of the exocyclic amino group and the pyrazole ring nitrogens are key to the cyclization process. Impurities can alter the electronic properties or sterically hinder these reactive sites.
-
Actionable Advice:
-
Verify Purity: Always check the purity of your aminopyrazole by ¹H NMR and LC-MS before starting the reaction.
-
Purification: If impurities are detected, purify the starting material. Recrystallization is often effective. For persistent impurities, column chromatography may be necessary.
-
Q3: My reaction isn't going to completion, even after extended reaction times. What role does temperature play?
A3: Temperature is a critical parameter that directly influences reaction kinetics. Suboptimal temperatures can lead to incomplete conversion or, conversely, product degradation.
-
Causality: The formation of the pyrazolo[3,4-b]pyridine core involves several steps, including condensation and cyclization, each with its own activation energy. While some syntheses proceed at room temperature, many require heating to overcome these energy barriers.[4][5] For instance, certain cyclizations require temperatures around 95-100 °C to proceed efficiently.[2][6][7]
-
Actionable Advice:
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine if the reaction has stalled.
-
Optimize Temperature: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals). Microwave irradiation can also be an effective method for accelerating the reaction and improving yields, often reducing reaction times from hours to minutes.[8]
-
Check for Degradation: Be aware that excessive heat can cause degradation of starting materials or the final product. If new, lower Rf spots appear on TLC at higher temperatures, it may indicate decomposition.
-
Q4: I'm observing multiple products and byproducts. How can I improve the selectivity?
A4: The formation of side products, particularly regioisomers, is a known challenge, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[9] Selectivity is governed by the relative electrophilicity of the carbonyl groups and can be influenced by catalysts and solvents.[9]
-
Causality: In reactions with non-symmetrical 1,3-dicarbonyls, the initial nucleophilic attack from the 5-aminopyrazole can occur at either carbonyl group, leading to two different regioisomers.[9]
-
Actionable Advice:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Lewis acids like ZrCl₄ or Cu(II) acetylacetonate have been shown to promote specific pathways.[2][4] Acid catalysts, such as acetic acid or solid acids like Amberlyst 15, can also control the reaction course.[8][10]
-
Solvent Screening: The solvent modulates the solubility and reactivity of the reactants.[4] Changing the solvent can alter the reaction pathway and favor one isomer over another. It is advisable to screen a range of solvents with varying polarities.
-
| Parameter | Condition A | Condition B | Condition C | Outcome/Yield | Reference |
| Catalyst | None | Cu(II) acetylacetonate (0.1 equiv) | ZrCl₄ (0.15 mmol) | 20% -> 94% -> 28% (Varies with substrate) | [2][4] |
| Solvent | Acetonitrile | Chloroform (CHCl₃) | Acetic Acid (HOAc) | 20% -> 94% -> 76% (Varies with substrate) | [4][8] |
| Temperature | Room Temp | Reflux | 120 °C (Microwave) | Yields are highly temperature-dependent | [4][8] |
| Table 1. Comparison of reaction parameters and their impact on pyrazolo[3,4-b]pyridine synthesis yield. |
Issue 2: Purification Challenges
Q5: I'm having difficulty separating my desired product from regioisomers or other closely-related impurities. What purification strategies do you recommend?
A5: Purifying pyrazolo[3,4-b]pyridines can be complex due to their polarity and the potential for co-elution with byproducts. A systematic approach to chromatography is key.
-
Causality: Regioisomers often have very similar polarities, making them difficult to separate on standard silica gel columns.
-
Actionable Advice:
-
Systematic Solvent Screening (TLC): Before attempting a column, screen various mobile phase systems using TLC. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Test other solvent systems like Dichloromethane/Methanol if separation is poor.
-
Column Chromatography Technique:
-
Stationary Phase: Standard silica gel is the most common choice.
-
Gradient Elution: A shallow gradient elution on a flash chromatography system is often more effective than an isocratic elution for separating closely eluting compounds.
-
-
Work-up Procedure: Ensure your work-up procedure effectively removes inorganic salts and the catalyst, as these can interfere with chromatography.[7] An aqueous wash followed by extraction is standard.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step to remove trace impurities and achieve high analytical purity.
-
Key Experimental Protocols
Protocol 1: General Procedure for ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones [2]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon through it for 5-10 minutes).
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Perform a work-up by adding CHCl₃ and water. Separate the phases and wash the aqueous phase with CHCl₃ (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Li, J., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry.
- Ghashang, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports.
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
- Abdelkhalik, M. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
- Latorre, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Kovács, D., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
- Abdelkhalik, M. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
- Ghashang, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett.
- Bagley, M. C., et al. (2003). The Bohlmann–Rahtz route to functionalised pyridine scaffolds and their use in library synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Suzuki, K., et al. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. Chemistry – A European Journal.
- McClure, K. J., & Link, J. T. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters.
- Sławiński, J., & Bąk, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
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- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
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Technical Support Center: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. As a member of the pyrazolopyridine class of heterocyclic compounds, which are of significant interest in pharmaceutical research, understanding its physicochemical properties is crucial for successful experimentation.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility profile.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of this compound is dictated by its molecular structure. The pyrazolopyridine core is a fused heterocyclic system containing both π-excessive (pyrazole) and π-deficient (pyridine) rings.[2] The presence of a hydroxyl (-OH) group and nitrogen atoms allows for hydrogen bonding, while the two methyl (-CH3) groups contribute to its lipophilicity.
Below is a summary of its key chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | [4] |
| Molecular Weight | 179.18 g/mol | Calculated |
| Purity | ≥95% | [4] |
| Appearance | Typically a solid | Inferred |
Molecular Structure
Caption: Chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A: For initial stock solutions, polar aprotic solvents are highly recommended due to their ability to dissolve a wide range of organic molecules.[5]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is an excellent solvent for both polar and non-polar compounds and is a standard for creating high-concentration stock solutions for biological screening.[5]
-
Secondary Recommendation: Dimethylformamide (DMF).
-
For less concentrated solutions: Alcohols such as methanol or ethanol may also be effective. Pyrazole derivatives generally show good solubility in these common organic solvents.
Q2: My compound shows very poor solubility in aqueous buffers. Is this expected?
A: Yes, this is a common characteristic for many heterocyclic drug candidates.[6][7] While the molecule has hydrogen bond donors (-OH) and acceptors (N atoms), the fused aromatic ring system is relatively large and hydrophobic. This structure limits its ability to be fully solvated by water molecules, leading to low aqueous solubility. Poorly soluble drugs often face challenges in absorption and bioavailability.[6][8]
Q3: Can I improve the aqueous solubility by adjusting the pH?
A: Adjusting the pH is a viable strategy that can significantly impact solubility.[8] The structure of this compound has two key ionizable regions:
-
The Pyridine Nitrogen: This nitrogen atom is weakly basic. In acidic conditions (low pH), it can become protonated, forming a cationic salt which is typically much more soluble in water.
-
The Hydroxyl Group (-OH): This group is weakly acidic. In basic conditions (high pH), it can be deprotonated to form an anionic phenoxide-like species, which should also exhibit increased aqueous solubility.
Therefore, performing a pH-solubility profile is highly recommended. Start by testing solubility in buffers at pH 2-3 and pH 9-10 to see if solubility improves.[9]
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
A: This is a classic sign of a compound "crashing out" of solution because its concentration has exceeded its thermodynamic solubility limit in the final aqueous medium. Here are several strategies to address this:
-
Decrease the Final Concentration: This is the simplest solution. Determine the maximum concentration at which the compound remains soluble in your final assay buffer.
-
Use a Co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous buffer can help keep the compound in solution.
-
Incorporate a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can form micelles that help solubilize hydrophobic compounds.
-
Change the Dilution Method: Instead of adding a small volume of concentrated stock to a large volume of buffer, try adding the buffer to the stock solution gradually with vigorous vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.
Q5: How does temperature affect the solubility of this compound?
A: For most solid organic compounds, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8][11] If you are struggling to dissolve the compound, gentle warming (e.g., to 37-50°C) and agitation (vortexing or sonication) can significantly increase the rate of dissolution and, in many cases, the amount that can be dissolved.[8] However, be cautious about heating for extended periods or at high temperatures, as this could potentially degrade the compound.
Troubleshooting Guide: A Workflow for Solving Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a stock solution in DMSO.
-
Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance. Place it into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 50 mM).
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. A clear solution should be obtained.
-
Apply Gentle Heat/Sonication (If Necessary): If the solid does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes or warm it in a water bath at 37°C. Visually inspect to ensure all particulate matter is gone.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C to minimize degradation. Ensure the vial is tightly capped to prevent moisture absorption by the DMSO.
Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry
This is a high-throughput method to quickly estimate the aqueous solubility of your compound.[12] It relies on detecting the point at which the compound precipitates from a DMSO/buffer solution, which can be measured as an increase in turbidity.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your DMSO stock solution (from Protocol 1) in DMSO to create a range of concentrations.
-
Prepare Buffer: Use your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Mix and Measure: Using a liquid handling robot or multichannel pipette, transfer a small volume of the DMSO solutions (e.g., 2 µL) to a new 96-well plate. Then, rapidly add a larger volume of the aqueous buffer (e.g., 198 µL) to each well. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Equilibrate: Shake the plate for 1-2 hours at room temperature to allow the system to equilibrate.
-
Read Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.
-
Analyze Data: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase is the estimated kinetic solubility.[12]
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
- Overcoming the Challenge of Poor Drug Solubility. (n.d.). American Pharmaceutical Review.
- Alonso, J., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
- Examples of marketed pyrazolopyridine drugs. (n.d.). ResearchGate.
- Williams, H., Trevaskis, N. L., & Porter, C. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology.
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). CymitQuimica.
- 1H-Pyrazolo[3,4-b]pyridin-6-ol. (n.d.). PubChem.
- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
- Some Factors Affecting the Solubility of Polymers. (n.d.). ResearchGate.
- Biochemistry, Dissolution and Solubility. (n.d.).
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
- dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Improving solubility of pyrazole deriv
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI.
- Pyrazolopyridine derivatives with photophysical properties. (n.d.). ResearchGate.
- This compound, 95% Purity, C8H9N3O, 1 gram. (n.d.). AK Scientific, Inc..
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Ramle, A. Q., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubChem.
- 1H-Pyrazolo[3,4-b]pyridin-4-ol, 1,6-dimethyl-. (n.d.). CymitQuimica.
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- 6. ispe.gr.jp [ispe.gr.jp]
- 7. pharmtech.com [pharmtech.com]
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Technical Support Center: Optimization of Kinase Assays for Novel Pyrazolopyridine Inhibitors
Welcome to the technical support center for the optimization of kinase assays, with a special focus on novel compounds from the 1H-pyrazolo[3,4-b]pyridine class, such as 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational principles and practical troubleshooting advice to ensure the development of robust, reliable, and reproducible kinase assays.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore known to produce potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and others.[1][2][3][4] Given that your compound, this compound, belongs to this class, it is likely an ATP-competitive inhibitor. This guide is structured to address the specific challenges and optimization steps relevant to characterizing such inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step when developing a kinase assay for a new compound?
The foundational step is to select an appropriate assay technology and establish baseline activity of your kinase target.[5] This involves choosing a suitable substrate (generic substrates like myelin basic protein or specific peptides can be a starting point) and a detection method.[6] Popular methods include luminescence-based assays that measure ATP consumption (e.g., ADP-Glo), and fluorescence-based assays that detect the phosphorylated substrate.[7][8] The initial goal is to achieve a stable, measurable signal from the kinase reaction before introducing your inhibitor.
Q2: Why is the ATP concentration so critical in an assay for an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC50) is highly dependent on the ATP concentration in the assay.[9][10] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/[Km,ATP]) * [ATP].[9][11][12]
-
Low ATP (at or below Km): Using an ATP concentration near the Michaelis-Menten constant (Km) for ATP makes the assay more sensitive to inhibitors. At [ATP] = Km, the measured IC50 is approximately 2 times the inhibitor's dissociation constant (Ki), providing a good estimate of its intrinsic binding affinity.[9][11][12]
-
High ATP (Physiological Levels): Cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the Km of most kinases.[8][9] Testing at high ATP levels (e.g., 1 mM) gives a more biologically relevant IC50, but may mask the potency of weaker inhibitors.[8]
Therefore, choosing the ATP concentration is a critical experimental decision. For initial characterization and ranking of compounds, using ATP at its Km is recommended. For predicting cellular efficacy, testing at physiological ATP concentrations is essential.[8][11]
Q3: How do I know if my assay is robust enough for screening or characterization?
A key statistical parameter for evaluating assay quality is the Z'-factor (pronounced "Z-prime factor").[13][14] It provides a measure of the separation between your positive control (uninhibited kinase activity) and negative control (fully inhibited or no-enzyme control) signals, relative to their variability.[14][15]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your controls: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|
An interpretation of the Z'-factor value is as follows:[16][17]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening (HTS).
-
0 < Z' ≤ 0.5: A marginal assay that may be acceptable but requires optimization.
-
Z' < 0: A poor assay where the control signals overlap, making it unsuitable for screening.
To ensure reliability, it is recommended to use at least 8-16 replicates for each control when calculating the Z'-factor.[14]
Assay Optimization & Troubleshooting Guide
This section addresses specific problems you may encounter during assay development in a question-and-answer format.
Problem Area 1: Signal Quality & Consistency
Q: My assay signal is very low. What are the likely causes?
A: A low signal indicates a suboptimal enzymatic reaction or detection issue. Systematically check the following:
-
Enzyme Activity: Ensure your kinase is active. Recombinant enzymes can lose activity with improper storage or handling. Run a control with a known potent activator or substrate to verify its function.
-
Substrate Concentration: The substrate concentration should ideally be at or near its Km value for the kinase to ensure a robust reaction rate. If the Km is unknown, titrate the substrate to find a concentration that gives a strong signal without showing substrate inhibition.
-
Buffer Conditions: Kinase activity is sensitive to pH, salt concentration, and cofactors.[7] Most kinases require Mg²⁺ (typically 5-10 mM). Ensure your buffer pH is optimal (usually between 7.0-8.0).
-
Incubation Time: The reaction may not have proceeded long enough. Create a time course experiment (e.g., measure signal at 15, 30, 60, 90 minutes) to find the linear range of the reaction. The ideal assay duration is one where product formation is still linear with time.
-
Reagent Purity: Impurities in ATP, substrates, or buffers can inhibit the reaction.[7] Use high-quality reagents.
Q: I'm seeing high variability between my replicate wells. What's wrong?
A: High variability undermines the reliability of your data and will result in a poor Z'-factor.
-
Pipetting Technique: This is the most common culprit. Ensure pipettes are calibrated. For viscous solutions or small volumes, use reverse pipetting. Prepare a master mix of reagents to add to all wells to minimize well-to-well differences.[18]
-
Inadequate Mixing: Ensure reagents are thoroughly mixed in the well after addition, especially after adding the inhibitor or starting the reaction. Avoid introducing bubbles.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Consider avoiding the outermost wells or filling them with buffer/water to create a humidity barrier.
-
Reagent Instability: Some reagents, particularly the kinase itself, may be unstable at room temperature. Keep reagents on ice and minimize the time the plate is off-ice before starting the reaction.
Problem Area 2: Inhibitor-Specific Issues
Q: My IC50 value for the same compound changes between experiments. Why?
A: IC50 variability often points to inconsistencies in critical assay parameters.
-
ATP Concentration: As discussed, the IC50 of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[19] Ensure your ATP stock solution is accurate and that the final concentration in the well is consistent for every experiment.
-
Enzyme Concentration: The IC50 can be sensitive to enzyme concentration, especially for very potent, tight-binding inhibitors. Use a consistent, validated enzyme concentration for all experiments.
-
DMSO Concentration: Your compound is likely dissolved in DMSO. High concentrations of DMSO can inhibit kinase activity. Determine the maximum DMSO concentration your assay can tolerate without affecting the signal (typically ≤1%) and ensure it is kept constant across all wells, including controls.[7]
-
Incubation Time: For time-dependent or irreversible inhibitors, the IC50 will decrease with longer pre-incubation times between the enzyme and inhibitor before the reaction is started with ATP. Standardize this pre-incubation time.
Q: I suspect my compound is interfering with the assay technology itself. How can I check this?
A: Compound interference can create false positives or negatives.[7] This is a significant issue in optical assays.
-
Autofluorescence: To check for this, measure the plate's fluorescence with your compound present but without the assay's fluorescent probe/reagent.
-
Signal Quenching: Run a reaction to completion to generate a maximum signal, then add your compound. A decrease in signal indicates quenching.
-
Detection Enzyme Inhibition: For coupled assays like ADP-Glo, which use a luciferase to generate a signal, the inhibitor might inhibit the detection enzyme.[5] To test this, run the assay in the absence of your kinase but with a known amount of ADP, then add your inhibitor. If the signal decreases, your compound is inhibiting the detection step.
Key Experimental Protocols
Protocol 1: Determining the Apparent Km for ATP
Objective: To determine the ATP concentration at which the kinase reaction rate is half of its maximum, which is a crucial parameter for setting up inhibitor assays.
Methodology:
-
Setup: Prepare a reaction master mix containing buffer, your kinase at a fixed concentration, and your substrate at a saturating concentration (e.g., 5-10 times its Km, if known).
-
ATP Titration: Prepare a serial dilution of ATP. A typical range would be from 1 mM down to low µM or nM concentrations.
-
Reaction: Add the ATP dilutions to the master mix to start the reaction.
-
Incubation: Incubate for a predetermined time that falls within the linear range of the reaction.
-
Detection: Stop the reaction (if necessary) and add detection reagents. Read the signal (e.g., luminescence, fluorescence).
-
Analysis: Plot the signal (reaction velocity) against the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.
Protocol 2: Assay Validation with Z'-Factor Calculation
Objective: To confirm the robustness and suitability of the assay for screening.
Methodology:
-
Plate Layout: Designate at least 16 wells for the positive control and 16 wells for the negative control on a single plate.
-
Positive Control (Max Signal): These wells contain all assay components, including the kinase and DMSO vehicle, but no inhibitor.
-
Negative Control (Min Signal): These wells contain all assay components but with either a known potent, saturating concentration of a control inhibitor (e.g., Staurosporine) or no kinase enzyme.
-
Execution: Run the assay under the optimized conditions (incubation time, temperature, reagent concentrations).
-
Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive and negative control data sets. Use the formula provided in the FAQ section to calculate the Z'-factor.
-
Assessment: An acceptable assay should have a Z'-factor > 0.5.[16][17]
Visualizations and Data Summary
Workflow & Troubleshooting Diagrams
Caption: General workflow for a biochemical kinase inhibitor assay.
Caption: Logic diagram for troubleshooting common kinase assay issues.
Data Summary Table
Table 1: Key Parameters for Kinase Assay Optimization
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Assay Technology | Luminescence (e.g., ADP-Glo) or TR-FRET | Choice depends on available equipment, cost, and throughput needs. Luminescence is robust; TR-FRET is sensitive with low background.[7] |
| Kinase Concentration | Titrate to find concentration giving ~50-80% of max signal | Should be in the linear range of the signal vs. enzyme concentration curve. |
| Substrate Concentration | At or near its Km value | Provides a good reaction rate and sensitivity to inhibition. |
| ATP Concentration | At its apparent Km value | For determining intrinsic inhibitor affinity (Ki). IC50 will be ~2x Ki.[9][12] |
| DMSO Concentration | < 1% (final) | Minimize solvent effects on kinase activity. Must be constant across all wells.[7] |
| Pre-incubation Time | 15-30 minutes | Allows inhibitor to bind to the kinase before starting the reaction. Standardize this time. |
| Reaction Time | Within the linear range of product formation | Determined from a time-course experiment. Avoid substrate depletion (>20-30% conversion). |
| Assay Validation | Z'-factor > 0.5 | Ensures the assay is robust and suitable for reliable inhibitor characterization.[13][16] |
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- The significance of ATP concentration in cell-free and cell-based assays. (n.d.). Carna Biosciences.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
- Technical Support Center: Troubleshooting Kinase Assays. (2025). BenchChem.
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
- ATP concentr
-
A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). NIH. [Link]
-
Idealised values for the potency (IC50) of an inhibitor with... (n.d.). ResearchGate. [Link]
- Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. (2025). BenchChem.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]
-
Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016). ResearchGate. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-6. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6659-69. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-8. [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. punnettsquare.org [punnettsquare.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance with 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs
This guide provides in-depth technical support for researchers and drug development professionals working with 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analogs. Here, we address common challenges and frequently asked questions to facilitate successful experimentation and data interpretation. Our focus is on overcoming resistance, a critical hurdle in the development of targeted kinase inhibitors.
Introduction to this compound Analogs
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] These compounds are ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[3] Analogs of this compound have been developed to target a range of kinases, including but not limited to c-Met, Src family kinases, EGFR, and B-Raf, with the goal of improving potency, selectivity, and metabolic stability, as well as overcoming acquired resistance to existing therapies.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets for this class of compounds?
A1: The 1H-pyrazolo[3,4-b]pyridine core is versatile and has been adapted to target several kinases. Analogs have shown potent inhibitory activity against receptor tyrosine kinases like c-Met and EGFR, as well as non-receptor tyrosine kinases such as those in the Src family.[4] Modifications to the core structure allow for tuning of selectivity. For example, specific substitutions have been shown to enhance activity against spleen tyrosine kinase (Syk) and cyclin-dependent kinases (CDKs).[4][5]
Q2: How do these analogs overcome resistance to other kinase inhibitors?
A2: Acquired resistance to kinase inhibitors often arises from mutations in the target kinase's ATP-binding pocket, which can reduce drug affinity. A common example is the "gatekeeper" mutation, which involves a bulky amino acid residue sterically hindering the binding of the inhibitor.[6] Analogs of this compound can be designed to accommodate these mutations. For instance, modifications to the scaffold can create a more flexible or differently shaped molecule that can still bind effectively to the mutated kinase. One strategy involves replacing a pyrrole moiety with a pyrazole to improve metabolic stability and potentially alter binding interactions to overcome resistance.[4]
Q3: What is the general mechanism of action for these inhibitors?
A3: These analogs are typically Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding site. They form hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP binding.[4] By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes cell growth and survival.
Q4: What are the key considerations for preparing stock solutions and working concentrations?
A4: Solubility can be a significant challenge for some pyrazolopyridine derivatives.[7] It is crucial to determine the optimal solvent for your specific analog. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, the final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation development is often necessary to improve solubility and bioavailability. Some analogs may exhibit limited aqueous solubility, which can be addressed by disrupting the crystal packing through strategic chemical modifications.[7]
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical and Cellular Assay Results
Question: My this compound analog shows high potency in a biochemical (cell-free) kinase assay, but its activity is significantly lower in cell-based assays. What could be the cause?
Answer: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Increasing the lipophilicity of the molecule can sometimes improve membrane permeability.[4]
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, reducing its effective concentration. Bioisosteric replacement of metabolically labile groups, such as replacing a pyrrole with a pyrazole, can enhance metabolic stability.[4]
-
Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays (e.g., Caco-2 permeability assay) to evaluate the compound's ability to cross cell membranes.
-
Evaluate Metabolic Stability: Perform metabolic stability assays using liver microsomes or hepatocytes to determine the compound's half-life.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors to see if cellular potency is restored.
-
Optimize Compound Structure: If permeability or stability is an issue, medicinal chemistry efforts can focus on modifying the compound to improve its physicochemical properties.[4]
Issue 2: High Background or Non-specific Effects in Cellular Assays
Question: I'm observing significant cytotoxicity or off-target effects at concentrations close to the IC50 for my target kinase. How can I confirm on-target activity?
Answer: Distinguishing on-target from off-target effects is crucial for validating your compound's mechanism of action.
Troubleshooting Workflow:
Caption: Western blot workflow for phosphoprotein analysis.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the pyrazolopyridine analog for the desired time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. [8]4. Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [9]7. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [9]8. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. [9]11. Strip the membrane and re-probe with an antibody against the total target protein to use as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Data Presentation
Table 1: Example IC50 Values of Pyrazolo[3,4-b]pyridine Analogs Against Wild-Type and Resistant Kinase Mutants
| Compound ID | Target Kinase | IC50 (nM) - Wild Type | IC50 (nM) - Resistant Mutant | Reference |
| 10d | ALK | 69 | 19 (L1196M) | [6] |
| Crizotinib | ALK | - | 980 (L1196M) | [6] |
| Compound 26 | B-Raf | - | IC50 = 0.166 µM (HT-29 cell line) | |
| Vemurafenib | B-Raf | - | IC50 = 1.52 µM (HT-29 cell line) |
Note: Data is illustrative and sourced from various studies on pyrazolopyridine analogs.
Conclusion
The this compound analog scaffold represents a promising platform for the development of next-generation kinase inhibitors capable of overcoming clinical resistance. A thorough understanding of their mechanism of action, potential experimental pitfalls, and robust validation strategies are essential for advancing these compounds through the drug discovery pipeline. This technical support guide provides a foundation for troubleshooting common issues and implementing best practices in your research.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. [Link]
-
A method for screening and validation of resistant mutations against kinase inhibitors. (2014). Journal of Visualized Experiments. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Examples of marketed pyrazolopyridine drugs. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2018). Semantic Scholar. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]
-
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). European Journal of Medicinal Chemistry. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Medicinal Chemistry. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2015). Oncotarget. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). Molecules. [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. (2007). Journal of Medicinal Chemistry. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules. [Link]
-
Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. (2020). European Journal of Chemistry. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Purification of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Welcome to the technical support center for the purification of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. By understanding the underlying principles of the purification process and anticipating potential pitfalls, you can significantly improve your yield, purity, and overall success.
Introduction to Purification Challenges
This compound is a member of the pyrazolopyridine family, a class of compounds with significant biological and pharmacological properties.[1] The synthesis of such molecules, while often straightforward, can lead to a variety of impurities that pose significant purification challenges. These can include starting materials, reagents, byproducts from side reactions, and regioisomers, which are often structurally similar to the target compound.[2] The presence of both a basic pyridine nitrogen and a potentially acidic hydroxyl group imparts specific physicochemical properties that must be considered when developing a purification strategy.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to optimize your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue and can stem from several factors.[3] The key is to understand the solubility profile of your compound and to execute the procedure with precision.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep more of your product in solution upon cooling, thus reducing the yield.[3]
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product can be lost.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step to remove insoluble impurities.
-
Experimental Protocol: Optimized Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and add a potential solvent dropwise. Heat the mixture to boiling. If it dissolves, cool to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold, resulting in significant crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If your solution is colored, it may contain colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 2: Persistent Impurities After Recrystallization
Question: Even after multiple recrystallizations, I am unable to remove a persistent impurity. How can I address this?
Answer:
If recrystallization is ineffective, it's likely that the impurity has a very similar solubility profile to your target compound or forms a solid solution. In such cases, an alternative purification technique is necessary.
Probable Causes & Solutions:
-
Structurally Similar Impurity: The impurity may be a regioisomer or a closely related byproduct from the synthesis.
-
Solution: Column chromatography is the method of choice for separating compounds with similar polarities.
-
-
Formation of a Solid Solution: The impurity may be incorporated into the crystal lattice of your product.
-
Solution: A different purification technique, such as chromatography, is required.
-
Issue 3: Peak Tailing and Poor Separation in Column Chromatography
Question: I am trying to purify this compound using silica gel chromatography, but I am observing significant peak tailing and poor resolution. What can I do to improve the separation?
Answer:
Peak tailing with pyridine-containing compounds on silica gel is a classic problem. It is primarily caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior.
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).
-
Solution 2: Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based column.
-
-
Inappropriate Mobile Phase Polarity: The mobile phase may not be optimized for the separation.
-
Solution: Systematically screen different solvent systems. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the amount of crude material loaded onto the column.
-
Experimental Protocol: Mitigating Peak Tailing in Column Chromatography
-
TLC Analysis with Modifiers: Before running a column, perform thin-layer chromatography (TLC) to find a suitable mobile phase. Spot your crude mixture on a TLC plate and develop it in your chosen solvent system (e.g., dichloromethane/methanol). Run a second TLC plate with the same solvent system but with the addition of ~0.5% triethylamine. Compare the spot shape and separation.
-
Column Packing: Pack the column with silica gel in your chosen mobile phase (including the TEA if necessary).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This often leads to better resolution than wet-loading.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that triethylamine is relatively volatile and should be removed during this step.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely stability of this compound during purification?
A1: Pyrazolopyridine derivatives are generally stable heterocyclic compounds. However, the presence of the hydroxyl group could make the compound susceptible to oxidation, especially at elevated temperatures in the presence of air. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged heating.
Q2: How should I store the purified this compound?
A2: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer).
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for polar compounds. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: My purified product has a melting point that is lower and broader than the literature value. What does this indicate?
A4: A depressed and broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, requiring less energy to melt. Further purification is likely necessary.
Q5: What are the common byproducts I should be aware of during the synthesis of this compound?
A5: The synthesis of 1H-pyrazolo[3,4-b]pyridines can sometimes lead to the formation of regioisomers, depending on the precursors used.[2] Additionally, incomplete reaction can leave starting materials in your crude product. Multicomponent reactions, while efficient, can also generate byproducts.[1] Understanding the specific reaction mechanism for your synthesis is key to predicting potential impurities.
Part 3: Visualization & Data
Decision Workflow for Purification Strategy
Caption: A decision tree for selecting a purification method.
Troubleshooting Chromatographic Issues
Caption: A workflow for troubleshooting chromatography problems.
Summary of Purification Parameters
| Parameter | Recrystallization | Normal-Phase Chromatography |
| Principle | Differential solubility | Differential partitioning |
| Best For | Removing small amounts of impurities with different solubility profiles | Separating complex mixtures, isomers, and impurities with similar polarity |
| Typical Solvents | Alcohols (EtOH, MeOH), DMF, Water/Alcohol mixtures | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Key Additive | Activated Charcoal (for colored impurities) | Triethylamine (TEA) to reduce peak tailing |
| Common Issues | Low recovery, co-precipitation of impurities | Peak tailing, poor resolution, low recovery |
| Success Indicator | Sharp melting point, clean NMR spectrum | Symmetrical peaks, good separation (ΔRf > 0.2) |
References
- Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing.
- Recrystallization. Unknown Source.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. PubMed.
- Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
- This compound, 95% Purity, C8H9N3O, 1 gram. Unknown Source.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Welcome to the technical support guide for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound throughout your experiments. The following information is synthesized from available data on pyrazolopyridine derivatives and general best practices for heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
The pyrazolopyridine scaffold is a fused N-heteroaromatic system known for its relative stability due to the π-excessive pyrazole ring fused to a π-deficient pyridine ring.[1] This electronic arrangement contributes to the overall robustness of the molecule. While specific stability data for this compound is not extensively documented in publicly available literature, derivatives of the 1H-pyrazolo[3,4-b]pyridine core are generally stable under recommended storage conditions.[2] However, like many organic compounds, it can be susceptible to degradation under harsh conditions.
Q2: What are the primary factors that can cause degradation of this compound?
The primary factors that could potentially lead to the degradation of this compound include:
-
Oxidation: The presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
-
Moisture: The compound may be sensitive to moisture, which could lead to hydrolysis or facilitate other degradation pathways.
-
Light: Although not specifically documented for this compound, many complex organic molecules are light-sensitive. Photodegradation can occur upon prolonged exposure to UV or high-intensity light.
-
Extreme pH: Strong acidic or basic conditions could potentially lead to the decomposition of the compound.
Q3: What are the recommended long-term storage conditions?
For optimal long-term stability, it is recommended to store this compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. |
| Light | Amber vial or in the dark | Protects against photodegradation. |
| Container | Tightly sealed | Prevents moisture and air from entering. |
Q4: How should I handle the compound for short-term use in the lab?
For routine laboratory use, it is advisable to:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh out the desired amount quickly and in a controlled environment (e.g., a glove box or a low-humidity balance enclosure if available).
-
Reseal the container tightly and purge with an inert gas before returning to long-term storage.
-
For preparing stock solutions, use a high-purity, anhydrous solvent.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an older sample.
-
Potential Cause: This could be indicative of compound degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines. Any deviation, such as prolonged exposure to room temperature, light, or air, could be the cause.
-
Prepare a Fresh Standard: Analyze a freshly prepared solution from a new or properly stored batch of the compound to compare with the older sample.
-
Consider Solvent Stability: If the sample is a solution, the solvent may have degraded or reacted with the compound. Prepare a fresh solution and re-analyze.
-
Problem: The compound has changed in appearance (e.g., color change).
-
Potential Cause: A change in color is often a visual indicator of chemical degradation or the presence of impurities.
-
Troubleshooting Steps:
-
Do Not Use: If a noticeable change in appearance is observed, it is recommended not to use the material for experiments where purity is critical.
-
Re-analyze: If possible, re-characterize the material using appropriate analytical techniques (e.g., NMR, LC-MS) to identify potential impurities or degradation products.
-
Problem: I am observing poor solubility with a previously readily soluble batch.
-
Potential Cause: This could be due to the formation of less soluble degradation products or polymerization.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.
-
Use a Fresh Sample: If solubility issues persist, it is best to use a fresh, properly stored sample.
-
Experimental Workflows
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a stable stock solution.
Troubleshooting Logic for Compound Stability Issues
Caption: Decision tree for troubleshooting compound stability.
References
-
ResearchGate. Pyrazolopyridine derivatives with photophysical properties. Available at: [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]
Sources
Technical Support Center: Enhancing the Potency of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Welcome to the technical support center for the optimization of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying this promising scaffold to achieve enhanced biological potency, particularly as a kinase inhibitor. Here, we delve into the rationale behind strategic molecular modifications, provide detailed experimental protocols, and offer troubleshooting guidance to navigate the challenges you may encounter in your research.
Understanding the Core Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of many kinases.[1] X-ray crystallography studies of related compounds have confirmed that this scaffold indeed occupies the ATP purine binding site, forming critical hydrogen bonding interactions with hinge region residues of the kinase, such as Leu83 in CDK2.[1][2] The potency and selectivity of inhibitors based on this scaffold are highly dependent on the nature and position of its substituents.[3][4] Our focus, this compound, presents several key positions for modification to enhance its inhibitory activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges that arise during the chemical modification and biological evaluation of this compound.
FAQ 1: Where should I start modifying the molecule for better potency?
Answer: Based on extensive structure-activity relationship (SAR) studies of the pyrazolo[3,4-b]pyridine scaffold, the most promising positions for initial modification are the C4-hydroxyl group and the C3 position .
-
C4-Position: The hydroxyl group at C4 is a critical interaction point. However, its metabolic liability can be a concern. Replacing it with bioisosteres can improve pharmacokinetic properties and potency. A common strategy is to convert the hydroxyl to a more reactive leaving group (e.g., a triflate or chloride) to facilitate the introduction of new functionalities via cross-coupling reactions.[5]
-
C3-Position: This position is often solvent-exposed and allows for the introduction of larger substituents that can pick up additional interactions with the kinase. Modifications at C3 can significantly impact both potency and selectivity.
-
N1- and C6-Methyl Groups: While the existing methyl groups at the N1 and C6 positions contribute to the baseline activity, modifications here are also possible. However, for initial optimization, focusing on C3 and C4 is generally more fruitful.[4]
Troubleshooting Guide: Synthesis
Issue 1: Low yield in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at the C4 position.
-
Potential Cause 1: Incomplete conversion of the C4-hydroxyl to a leaving group.
-
Troubleshooting: Ensure your starting material (e.g., the 4-chloro or 4-triflate derivative) is pure and the conversion was complete. Use 1H NMR and LC-MS to verify the structure and purity of the intermediate.
-
-
Potential Cause 2: Inactive catalyst.
-
Troubleshooting: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[6] Ensure you are using fresh catalyst and anhydrous, deoxygenated solvents. Consider using a glovebox or Schlenk line techniques for catalyst and ligand handling.
-
-
Potential Cause 3: Inappropriate ligand or base.
-
Troubleshooting: The choice of ligand and base is crucial for successful cross-coupling.[7] For Suzuki reactions, ligands like SPhos or XPhos with a base such as K2CO3 or Cs2CO3 are often effective. For Buchwald-Hartwig aminations, consider ligands like BINAP or DavePhos with a base like NaOtBu.[8] Screen a small panel of ligands and bases to find the optimal conditions for your specific substrate.
-
-
Potential Cause 4: Side reactions.
-
Troubleshooting: Homocoupling of the boronic acid in Suzuki reactions can be a significant side reaction, often exacerbated by the presence of oxygen.[9] Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen).
-
Issue 2: Difficulty in purifying the final product.
-
Potential Cause 1: Residual palladium catalyst.
-
Troubleshooting: Palladium residues can be challenging to remove. After initial workup, consider washing the organic layer with an aqueous solution of a thiol-containing reagent like thiourea or using a scavenger resin specifically designed for palladium removal.
-
-
Potential Cause 2: Closely eluting impurities.
-
Troubleshooting: If standard silica gel chromatography is insufficient, consider alternative purification techniques such as reverse-phase chromatography or preparative HPLC.
-
FAQ 2: How do I choose which bioisostere to use for the C4-hydroxyl group?
Answer: The choice of a bioisostere for the C4-hydroxyl group should be guided by the desired properties you wish to impart to the molecule.[10] Here are some common strategies:
-
To improve metabolic stability: Replace the hydroxyl group with a non-metabolizable group like a fluoro or a trifluoromethyl group.
-
To introduce a hydrogen bond acceptor: Consider replacing the hydroxyl with a cyano or an amide group.
-
To explore different spatial orientations: Introducing small alkyl or cycloalkyl groups can probe the steric tolerance of the binding pocket.
-
To enhance lipophilicity: Phenyl or other aryl groups can be introduced, but be mindful of potential off-target effects.
| Bioisosteric Replacement | Rationale |
| -F, -CF3 | Improve metabolic stability, act as a weak H-bond acceptor. |
| -NH2, -NHR | Introduce a hydrogen bond donor. |
| -CN | Introduce a hydrogen bond acceptor with linear geometry. |
| -OMe, -OEt | Maintain a hydrogen bond acceptor with increased lipophilicity. |
| Small heterocycles (e.g., pyridine, thiazole) | Introduce additional interaction points and modulate physicochemical properties.[10] |
Troubleshooting Guide: Biological Evaluation
Issue 3: High variability in IC50 values from in vitro kinase assays.
-
Potential Cause 1: Inconsistent ATP concentration.
-
Troubleshooting: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[11] For better comparability between experiments and with literature data, it is recommended to run assays at the Km,ATP for the specific kinase.[12] If the Km,ATP is unknown, use a consistent, physiologically relevant ATP concentration (e.g., 1 mM) and report it with your data.[12]
-
-
Potential Cause 2: Compound precipitation.
-
Troubleshooting: Poorly soluble compounds can lead to inaccurate potency measurements. Always check the solubility of your compounds in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.
-
-
Potential Cause 3: Assay format limitations.
-
Troubleshooting: Different assay formats have different sensitivities and potential for interference.[13] For example, in fluorescence-based assays, colored or fluorescent compounds can interfere with the signal. Radiometric assays are often considered the "gold standard" for their direct measurement of substrate phosphorylation.[12] If you are seeing inconsistent results, consider validating your findings with an orthogonal assay method.
-
Issue 4: My modified compound is potent but not selective.
-
Potential Cause: The modification interacts with a conserved region of the kinase active site.
-
Troubleshooting: To improve selectivity, target less conserved regions of the ATP binding pocket. Often, this involves introducing larger, more sterically demanding groups at positions like C3 that can exploit unique features of the target kinase. Computational docking studies can be invaluable in identifying these opportunities.
-
Experimental Protocols
Protocol 1: Conversion of this compound to 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol is a crucial first step for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO3 solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 4-chloro derivative.
Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation
This protocol describes the introduction of an aryl group at the C4 position.
Materials:
-
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,a]pyridine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Aqueous sodium carbonate (Na2CO3) solution (3.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane followed by the degassed 2M aqueous Na2CO3 solution.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a general protocol for determining the IC50 of a compound against a specific kinase.[13]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Assay buffer (specific to the kinase)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase, substrate, and assay buffer.
-
In a 384-well plate, add 1 µL of the serially diluted test compound in DMSO. Also include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding 5 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizing the Path to Potency
Workflow for Modifying this compound
Caption: A generalized workflow for the synthesis and evaluation of novel analogs.
Key Structure-Activity Relationships for the Pyrazolo[3,4-b]pyridine Scaffold
Caption: Key positions for modification on the pyrazolo[3,4-b]pyridine scaffold.
References
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
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Tang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]
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Abad, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2633. [Link]
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Abad, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2633. [Link]
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Álvarez-Machancoses, O., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11135-11157. [Link]
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
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Gushchin, A. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4888. [Link]
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Gale, J. D., et al. (2021). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistryOpen, 10(3), 324-329. [Link]
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Loaëc, N., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 42(5), 656-663. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Marjani, K., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Research on Chemical Intermediates, 45, 3337-3350. [Link]
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Wang, X., et al. (2021). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry, 19(24), 5405-5409. [Link]
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Kim, H. J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. [Link]
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Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 35(10), 920-923. [Link]
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Penning, T. D., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 57(11), 1211-1213. [Link]
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Zhang, T., et al. (2021). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry, 64(2), 1202-1214. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
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Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-14. [Link]
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Ghorbani-Vaghei, R., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10697-10706. [Link]
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Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
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Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Kumar, A., et al. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of Drug Design and Medicinal Chemistry, 9(3), 29-37. [Link]
-
Papastathopoulos, P., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3326. [Link]
-
Chen, P., et al. (2018). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 9(7), 1144-1148. [Link]
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Bhismalochan, D., et al. (2025). a) Benzene bioisosteres; b) pyridine bioisosteres and their importance; c) importance of oxa‐bicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Deb, M. L., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(1), 235-244. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Characterizing the Biological Targets of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Welcome to the technical support center for researchers working with 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1][2][3][4] This guide is designed to provide a strategic framework and practical troubleshooting for identifying the primary cellular target(s) of this specific compound and subsequently characterizing its off-target effects.
Given that this compound is a novel investigational agent, a critical first step in its preclinical development is the elucidation of its mechanism of action. This begins with identifying its direct binding partners in the proteome. Only by understanding the intended "on-target" can we define and mitigate unintended "off-target" interactions that may lead to toxicity or confound experimental results.[5][6]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to walk you through the experimental workflow, from initial target discovery to comprehensive off-target profiling.
Part 1: Primary Target Identification and Deconvolution
This section addresses the foundational challenge for any novel compound: identifying its primary biological target.
FAQ 1: We have observed a consistent phenotypic effect of this compound in our cell-based assays, but we do not know its direct target. Where do we begin?
The process of identifying the molecular target of a bioactive compound is known as target deconvolution or target identification.[7][8][9] This is a crucial step to understand the compound's mechanism of action.[10][11] A multi-pronged approach, combining direct biochemical methods with genetic and computational strategies, is often the most effective.[10]
Initial Strategy: Broad, Unbiased Approaches
We recommend starting with methods that do not require prior assumptions about the target class. Two powerful, unbiased techniques are affinity-based proteomics and thermal shift assays.
-
Affinity-Based Proteomics: This is a direct approach that involves immobilizing the compound of interest to a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[12][13] The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[8][13] By treating cell lysates with your compound and then subjecting them to a protease, you can identify stabilized proteins (i.e., potential targets) that resist degradation compared to a vehicle control.
Troubleshooting Guide: Affinity-Based Target Identification
Issue: Low confidence in identified hits from an affinity pull-down experiment.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Non-specific Binding | Proteins may bind to the affinity matrix or linker arm rather than the compound itself. Solution: Perform a control pull-down using beads derivatized with only the linker to identify and subtract non-specific binders. |
| Inactive Compound Conjugate | The chemical modification for immobilization may have disrupted the compound's binding activity. Solution: Synthesize several derivatives with the linker at different, non-essential positions. Validate that the conjugated compound still retains biological activity in your primary assay.[13] |
| Low Abundance Target | The target protein may be expressed at low levels, making it difficult to detect. Solution: Fractionate the cell lysate (e.g., nuclear, cytosolic, membrane fractions) to enrich for the target protein before the pull-down. |
Experimental Protocol: Affinity-Based Pull-Down for Target Identification
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).
-
Covalently couple the derivatized compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).
-
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest.
-
Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Enrichment:
-
Incubate the clarified lysate with the compound-conjugated beads.
-
Include a control incubation with beads conjugated only with the linker arm.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the compound-conjugated beads with those from the control beads.
-
Proteins significantly enriched in the compound pull-down are considered potential binding partners.
-
Part 2: Characterizing and Mitigating Off-Target Effects
Once a primary target is hypothesized, the focus shifts to determining the compound's selectivity. Since the pyrazolo[3,4-b]pyridine scaffold is common in kinase inhibitors, we will proceed with the assumption that the primary target is a kinase for the purpose of this guide.
FAQ 2: We have identified a primary kinase target for our compound. How do we assess its selectivity and identify potential off-target kinases?
Kinase inhibitors are notoriously promiscuous, and off-target activity is a major contributor to adverse effects.[5][14] Comprehensive kinase profiling is an essential step in preclinical development.[15]
Recommended Approach: Large-Scale Kinase Panel Screening
The most direct way to assess kinase selectivity is to screen your compound against a large panel of purified kinases. Several commercial services offer panels that cover a significant portion of the human kinome.
-
Workflow: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a broad kinase panel.
-
Data Analysis: The results are typically reported as percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) should be considered a potential off-target.
-
Follow-up: For any identified off-targets, determine the IC50 value to quantify the compound's potency against these kinases.
The diagram below illustrates the workflow for identifying and validating off-target kinase effects.
Caption: Workflow for kinase off-target identification and mitigation.
Troubleshooting Guide: Interpreting Kinome Profiling Data
Issue: My compound inhibits multiple kinases with similar potency to the primary target. How do I determine which is responsible for the observed phenotype?
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Polypharmacology | The observed phenotype may be the result of inhibiting multiple targets. This can sometimes be beneficial.[5] Solution: Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down each of the potential targets individually. If the phenotype is recapitulated only when the primary target is knocked down, it is likely the main driver. |
| Off-Target Driven Phenotype | An "off-target" may be the true efficacy target. Solution: Compare the cellular potency (EC50) of your compound in your phenotypic assay with the enzymatic potency (IC50) against the primary and off-target kinases. The IC50 that most closely correlates with the EC50 is likely the target driving the phenotype. |
| Scaffold-Specific promiscuity | The pyrazolo[3,4-b]pyridine core may have inherent affinity for a broad range of kinase active sites. Solution: This is a medicinal chemistry challenge. Use structure-activity relationship (SAR) studies to modify the compound to enhance selectivity for the primary target while reducing affinity for key off-targets.[6] |
Part 3: Advanced Off-Target Characterization
Beyond kinase panels, it's important to consider that this compound could have non-kinase off-targets.
FAQ 3: How can we identify unintended targets outside of the kinome?
Unbiased proteome-wide methods are essential for discovering unexpected off-targets.
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful in-cell technique to assess target engagement. It is based on the principle that drug binding stabilizes the target protein, increasing its melting temperature.
-
Workflow:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells to various temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the soluble fraction using quantitative mass spectrometry (MS-CETSA).
-
-
Data Analysis: Proteins that remain soluble at higher temperatures in the compound-treated cells compared to the control are identified as binding targets.
The diagram below outlines the CETSA workflow for proteome-wide off-target discovery.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
By implementing these systematic approaches, researchers can confidently identify the primary target of this compound, build a comprehensive profile of its off-target interactions, and make informed decisions for further drug development.
References
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2012). ACS Chemical Biology. [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Molecules. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). Proceedings of the National Academy of Sciences. [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River. [Link]
-
Target Deconvolution. Creative Biolabs. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). Royal Society of Chemistry. [Link]
-
Off-target activity. Grokipedia. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (2023). Journal of Cheminformatics. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules. [Link]
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Technical Support Center: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Introduction: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including potent inhibition of kinases like ALK and TBK1.[1][2] 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a key analogue within this class. However, its multi-step synthesis and purification present several challenges that can lead to significant experimental variability. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help researchers achieve consistent and reliable results. Our approach is built on explaining the causal relationships behind experimental phenomena, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that arise during the synthesis and handling of this compound.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits?
A: Low yields in pyrazolo[3,4-b]pyridine syntheses are a frequent issue and typically trace back to one of three areas:
-
Purity of Starting Materials: The purity of the aminopyrazole reactant is paramount. Commercial batches can contain impurities that act as potent reaction inhibitors. We strongly recommend verifying the purity of your starting materials via NMR or LC-MS before use.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product. Many related syntheses require heating under reflux for several hours to proceed to completion.[3]
-
Atmospheric Control: The reaction can form a dihydropyridine intermediate which must be oxidized to the final aromatic product. Some protocols rely on atmospheric oxygen for this step, and inconsistencies in aeration can affect the final yield.[4] For more reproducible results, consider a dedicated oxidation step or ensuring consistent exposure to air.
Q2: I'm observing two or more closely-eluting spots on my TLC analysis post-reaction. Could these be regioisomers?
A: Yes, this is a classic challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The initial cyclization can occur in two different orientations, leading to the formation of regioisomers that often have very similar polarities. Careful selection of a highly selective chromatographic system is essential for separation.
Q3: What is the most effective work-up procedure to remove catalysts and inorganic salts?
A: A thorough aqueous work-up is critical before attempting chromatographic purification. After cooling the reaction mixture, it should be poured into water or a saturated sodium bicarbonate solution to neutralize any acid catalyst. The crude product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps to remove residual water and inorganic salts.[1] Failure to perform a proper work-up can lead to poor separation on silica gel.
Q4: My compound streaks during column chromatography. What solvent system and stationary phase do you recommend?
A: Streaking or tailing on silica gel often indicates that the compound is either too polar for the chosen eluent or is interacting strongly with the acidic silica.
-
Stationary Phase: Standard silica gel is most common. If acidity is an issue, consider using deactivated silica (e.g., by pre-treating with a triethylamine-containing eluent) or switching to a different stationary phase like alumina.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding ethyl acetate.[5] For highly polar compounds, adding a small percentage (0.5-1%) of methanol or triethylamine to the eluent can improve peak shape.
Q5: How should I properly store this compound to ensure its long-term stability?
A: Like many heterocyclic compounds, this compound is susceptible to degradation from light, moisture, and oxidation. For long-term stability, it should be stored as a solid in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4°C).[6] Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Synthesis Yield and Purity
This guide provides a systematic approach to troubleshooting and optimizing the synthesis of this compound. The logical workflow for this process is outlined in the diagram below.
Caption: Systematic workflow for troubleshooting synthesis.
Causality Behind Key Parameters:
-
Reagent Purity: The synthesis of the pyrazolo[3,4-b]pyridine core is often a multi-component reaction.[4][7] The nucleophilicity of the 5-aminopyrazole is critical for the initial Michael addition and subsequent cyclization. Impurities can protonate the amine, reducing its nucleophilicity, or participate in side reactions, consuming starting materials and complicating purification.
-
Solvent Effects: The choice of solvent influences reactant solubility and reaction kinetics. Protic solvents like ethanol can participate in hydrogen bonding and may facilitate proton transfer steps, while high-boiling polar aprotic solvents like DMF can enable reactions at higher temperatures.[3]
-
Catalysis: Many protocols employ an acid catalyst (e.g., acetic acid, HCl) to activate the carbonyl groups of the 1,3-dicarbonyl reactant, making them more electrophilic and promoting the initial condensation and subsequent cyclization/dehydration steps.[4]
Table 1: Recommended Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Parameter | Recommended Range/Options | Rationale & Key Considerations | Reference(s) |
| Solvent | Ethanol, Acetic Acid, DMF | Ethanol is a common, environmentally friendly choice. Acetic acid can serve as both solvent and catalyst. DMF is used for higher temperatures. | [3][8] |
| Catalyst | Acetic Acid, Piperidine, L-proline | Acid catalysts activate carbonyls. Base catalysts can promote condensation steps. Chiral catalysts like L-proline can be used in asymmetric syntheses. | [3][4] |
| Temperature | Room Temp to Reflux (80-150 °C) | Higher temperatures are often required to drive the dehydration and aromatization steps to completion. Monitor for product degradation at elevated temperatures. | [3] |
| Reaction Time | 3 - 16 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal endpoint and avoid byproduct formation from prolonged heating. | [3][9] |
Section 3: Standardized Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and reagent sources.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of related pyrazolo[3,4-b]pyridines.[3][4][10]
Diagram: General Synthesis Pathway
Caption: Simplified reaction scheme for synthesis.
Materials:
-
5-Amino-1-methylpyrazole (High Purity, >98%)
-
Ethyl Acetoacetate (Reagent Grade)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1-methylpyrazole (1.0 eq), and ethyl acetoacetate (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the aminopyrazole).
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 8-12 hours. QC Checkpoint: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the appearance of the product spot.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:Ethyl Acetate) to elute the product. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Protocol 3: Characterization
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Key expected signals would include singlets for the two methyl groups, aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl proton.[5][11]
-
LC-MS: Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. This will confirm the molecular weight and provide a quantitative measure of purity.[11]
-
Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.[5]
References
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- Springer Nature. The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media.
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Validation & Comparative
A Comparative Analysis of Novel Pyrazolo[3,4-b]pyridine Scaffolds Against Established ALK Inhibitors in Oncology Research
Introduction: The Evolving Landscape of ALK Inhibition in Oncology
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC). The discovery of ALK gene rearrangements, leading to the expression of oncogenic fusion proteins like EML4-ALK, has revolutionized the treatment paradigm for these patients.[1] This has spurred the development of several generations of ALK tyrosine kinase inhibitors (TKIs), each designed to improve upon the last in terms of potency, selectivity, and the ability to overcome acquired resistance.[2]
This guide provides a comprehensive comparison of a novel investigational scaffold, represented by 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , against clinically approved ALK inhibitors. While direct experimental data for this specific compound is not publicly available, we will leverage published data on closely related pyrazolo[3,4-b]pyridine derivatives to project a potential profile for this emerging class of inhibitors.[1][3] This analysis is intended for researchers, scientists, and drug development professionals to highlight the potential of this scaffold and to provide a framework for its evaluation against current standards of care.
The clinical journey of ALK inhibitors began with the first-generation inhibitor, Crizotinib , which demonstrated significant efficacy but was often hampered by the development of resistance, frequently through secondary mutations in the ALK kinase domain.[4] This led to the development of second-generation inhibitors such as Ceritinib , Alectinib , and Brigatinib , which offer increased potency and activity against some crizotinib-resistant mutations.[5] The third-generation inhibitor, Lorlatinib , was specifically designed to be active against a broad spectrum of resistance mutations and to exhibit improved central nervous system (CNS) penetration.[5]
This guide will delve into a comparative analysis based on key performance metrics: biochemical potency, kinase selectivity, cellular activity, and potential for overcoming resistance. We will also outline the fundamental experimental protocols required to rigorously assess a novel ALK inhibitor.
The Pyrazolo[3,4-b]pyridine Scaffold: A Promising New Frontier
The pyrazolo[3,4-b]pyridine core has been identified as a "privileged scaffold" in medicinal chemistry, demonstrating activity against a range of protein kinases.[6] Recent studies have explored its potential for ALK inhibition, with several derivatives showing potent activity.[1][3] The structure of this compound suggests a molecule designed to fit within the ATP-binding pocket of the ALK kinase domain. The dimethyl substitution pattern and the hydroxyl group are likely key to its interaction with the kinase and its overall pharmacological properties.
Comparative Analysis: Key Performance Metrics
To provide a framework for evaluating this compound, we will compare its projected characteristics with those of established ALK inhibitors. The data for the pyrazolo[3,4-b]pyridine scaffold is derived from published studies on analogous compounds.[1][3]
| Inhibitor Class | Representative Compound(s) | ALK IC50 (nM) | Key Selectivity Notes | CNS Penetration | Activity Against Resistance Mutations |
| Pyrazolo[3,4-b]pyridine | Hypothetical: this compound (based on analogs) | Potentially <10 nM | High selectivity over MET anticipated from related scaffolds.[3] | To be determined | Potential activity against L1196M and other mutations.[3] |
| First-Generation | Crizotinib | 20-50 | Also inhibits MET, ROS1.[1] | Limited | Inactive against many resistance mutations.[4] |
| Second-Generation | Alectinib, Ceritinib, Brigatinib | 1-20 | Generally more selective for ALK than Crizotinib. | Moderate to Good | Active against some crizotinib-resistant mutations.[5] |
| Third-Generation | Lorlatinib | <1 | Broad-spectrum activity against ALK mutations. | Excellent | Active against a wide range of resistance mutations, including G1202R.[5] |
Experimental Workflows for Evaluating Novel ALK Inhibitors
The rigorous evaluation of a novel ALK inhibitor like this compound requires a series of well-defined experiments. The causality behind these experimental choices is to build a comprehensive profile of the compound, from its direct interaction with the target protein to its effect on cancer cells and, ultimately, its potential efficacy in a living organism.
Biochemical Kinase Inhibition Assay
This initial screen determines the direct inhibitory effect of the compound on the ALK enzyme.
Experimental Protocol:
-
Reagents and Materials: Recombinant human ALK enzyme, ATP, a suitable peptide substrate, and the test compound.
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
The ALK enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding ATP and the peptide substrate.
-
After a set incubation period, the reaction is stopped, and the amount of ADP generated is quantified using a luciferase-based detection system.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Caption: Workflow for determining the biochemical potency of a novel ALK inhibitor.
Cellular ALK Phosphorylation Assay
This assay confirms that the compound can enter cells and inhibit ALK activity in a more biologically relevant context.
Experimental Protocol:
-
Cell Line: An ALK-dependent cancer cell line, such as H3122 or Karpas-299, which harbor an EML4-ALK fusion gene.[7]
-
Assay Principle: Measures the level of ALK auto-phosphorylation, a key indicator of its activation state.
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
After treatment, cells are lysed, and the protein concentration is determined.
-
An ELISA-based assay or Western blotting is used to detect phosphorylated ALK (p-ALK) and total ALK.
-
-
Data Analysis: The concentration of the compound that reduces p-ALK levels by 50% (IC50) is determined.
Caption: Assessing the cellular activity of a novel ALK inhibitor.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
Experimental Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with an ALK-positive human cancer cell line or patient-derived xenograft (PDX) tissue.[8]
-
Procedure:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route.
-
Tumor growth is monitored over time by measuring tumor volume.
-
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
ALK Signaling Pathway and Points of Inhibition
The oncogenic activity of ALK fusion proteins is driven by the constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and invasion. ALK inhibitors act by blocking the ATP-binding site of the ALK kinase domain, thereby preventing its auto-phosphorylation and the subsequent activation of these critical pathways.
Caption: Inhibition of ALK signaling by targeted therapies.
Future Directions and the Potential of Pyrazolo[3,4-b]pyridines
The development of novel ALK inhibitors remains a critical area of research to address acquired resistance and improve outcomes for patients with ALK-driven cancers. The pyrazolo[3,4-b]pyridine scaffold represents a promising avenue for the discovery of next-generation ALK inhibitors. Based on preliminary data from analogous compounds, a molecule like this compound could potentially offer high potency and a favorable selectivity profile.
Further investigation into the structure-activity relationship (SAR) of this series is warranted to optimize for efficacy against a broad range of ALK mutations, as well as to enhance pharmacokinetic properties such as CNS penetration. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this and other novel ALK inhibitor candidates. As our understanding of ALK-driven malignancies continues to grow, so too will the opportunities for innovative therapeutic interventions.
References
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- Li, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 912-916.
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Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. Retrieved from [Link]
- Crystal, A. S., et al. (2014). Patient-derived models of acquired resistance can identify effective drug combinations for treating EGFR-mutant lung cancers. Science, 346(6216), 1480-1486.
- Dara, S., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(5), 514-528.
- Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
- Feni, F., et al. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine, 58(1), 73-78.
- Ohashi, K., et al. (2020). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 111(7), 2576-2586.
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1757-1765.
- Sanvitale, C. E., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7071-7083.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.
- Abadi, A. H., et al. (2013).
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Altogen Labs. (n.d.). Lung Cancer Xenograft Models Available. Retrieved from [Link]
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- Lin, J. J., et al. (2020). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Translational Lung Cancer Research, 9(6), 2453-2470.
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- Meireles, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 15(11), 1409.
- Shaw, A. T., et al. (2010). ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time. Cancer Discovery, 1(1), 15-18.
- Liu, Y., et al. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Medicinal Chemistry, 15(6), 1644-1655.
- Addeo, A., et al. (2022). EML4-ALK: Update on ALK Inhibitors. Cancers, 14(1), 146.
- Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. The New England Journal of Medicine, 368(25), 2385-2394.
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A Head-to-Head Comparison: Crizotinib vs. the Emerging Potential of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Kinase Inhibition
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the FDA-approved multi-kinase inhibitor, crizotinib, has marked a significant advancement, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1][2][3] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and the ability to overcome resistance necessitates the exploration of new chemical scaffolds. One such scaffold of growing interest is the 1H-pyrazolo[3,4-b]pyridine core. This guide provides a comprehensive comparison between crizotinib and a representative of this emerging class, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, offering a framework for researchers to evaluate its potential as a kinase inhibitor.
While extensive clinical and preclinical data are available for crizotinib, this compound represents a promising, yet less characterized, compound. The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, known to yield potent inhibitors of various kinases.[2][4][5][6] This guide will, therefore, compare the known attributes of crizotinib with the potential of this compound, based on the established activities of its parent scaffold, and will propose a rigorous experimental workflow for a direct, head-to-head comparison.
Compound Overview: Established Efficacy Meets Emerging Potential
Crizotinib (Xalkori®) is a first-in-class, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs).[7][8] It is a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and hepatocyte growth factor receptor (c-Met).[7][9][10] The clinical efficacy of crizotinib is well-documented in patients with metastatic NSCLC whose tumors are ALK-positive or ROS1-positive.[1]
This compound , on the other hand, belongs to a class of compounds that have demonstrated significant potential in kinase inhibition. Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of a range of kinases, including ALK (even crizotinib-resistant mutants), ROS1, TANK-binding kinase 1 (TBK1), and fibroblast growth factor receptors (FGFRs).[1][7][9][11] The specific substitutions at the 1 and 6 positions of the pyrazolopyridine core, as well as the hydroxyl group at the 4-position, are critical determinants of its target specificity and potency.
| Feature | This compound | Crizotinib |
| Core Scaffold | 1H-pyrazolo[3,4-b]pyridine | Aminopyridine |
| Molecular Formula | C₈H₉N₃O | C₂₁H₂₂Cl₂FN₅O |
| Primary Targets (Reported for Scaffold) | Potential inhibitor of ALK, ROS1, TBK1, FGFRs | ALK, ROS1, c-Met |
| FDA Approval | Not Approved | Approved for ALK+ and ROS1+ NSCLC[1][2] |
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the therapeutic potential of this compound against crizotinib, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of their respective biochemical and cellular activities.
Tier 1: Biochemical Kinase Inhibition Assays
The foundational step in comparing these two compounds is to determine their direct inhibitory activity against a panel of relevant kinases.
Objective: To determine and compare the half-maximal inhibitory concentrations (IC50) of this compound and crizotinib against wild-type and mutant forms of ALK, ROS1, and c-Met, as well as a broader kinase panel to assess selectivity.
Step-by-Step Protocol: In Vitro Kinase Assay (e.g., using a luminescence-based assay)
-
Reagent Preparation:
-
Prepare a stock solution of each compound (this compound and crizotinib) in 100% DMSO.
-
Prepare serial dilutions of each compound in assay buffer to create a dose-response curve.
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant human ALK), the appropriate substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of each compound dilution.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Justification of Experimental Choices: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. Including both wild-type and known resistance-conferring mutants of ALK is crucial for evaluating the potential of this compound to overcome clinical resistance to crizotinib.[1] A broad kinase panel is essential to understand the selectivity profile, which is a key determinant of a drug's therapeutic window and potential off-target effects.
Caption: Simplified signaling pathways of ALK, ROS1, and c-Met.
Interpreting the Data: Building a Comparative Profile
The data generated from these experiments will allow for a robust comparison of this compound and crizotinib.
-
Potency: A direct comparison of the IC50 values will reveal the relative potency of the two compounds against the target kinases. A lower IC50 value for this compound would suggest higher potency.
-
Selectivity: The kinase panel screening will provide a selectivity profile. A more selective compound is generally preferred as it is likely to have fewer off-target effects and a better safety profile.
-
Cellular Efficacy: The cell viability assays will determine the concentration at which each compound inhibits cancer cell growth. The western blot data will confirm that this inhibition is due to the intended on-target activity.
-
Overcoming Resistance: If this compound demonstrates potent inhibition of crizotinib-resistant ALK mutants, it would represent a significant advantage and a strong rationale for further development.
Conclusion and Future Directions
While crizotinib has undoubtedly transformed the treatment paradigm for ALK- and ROS1-positive NSCLC, the emergence of resistance remains a clinical challenge. [4][11]The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The proposed experimental framework provides a clear and scientifically rigorous path to directly compare this compound with crizotinib. The results of these studies will be instrumental in determining if this novel compound, and the broader class of pyrazolopyridine derivatives, holds the potential to offer a superior therapeutic option for patients with cancers driven by aberrant kinase signaling.
References
- U.S. Food and Drug Administration. (2016). FDA Approves Crizotinib Capsules.
- CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
- T. M. Ou, S. H. (2014). Crizotinib: A comprehensive review. PubMed Central.
- Wikipedia. (2023). Crizotinib.
- Song, Y., et al. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches.
- Pfizer. (2013). Pfizer's XALKORI® Granted Regular FDA Approval.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed.
- Some biologically active pyrazolo[3,4-b]pyridine derivatives. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives
For researchers and professionals in drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to the purine nucleus allows it to interact with a wide range of biological targets, particularly protein kinases, making it a focal point in the development of novel therapeutics for oncology, inflammation, and neurodegenerative diseases.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. We will explore how structural modifications to this core influence biological activity, compare their performance with alternatives, and provide detailed experimental protocols to support further research.
The this compound Scaffold: A Promising Starting Point
The this compound core, which exists in tautomeric equilibrium with the 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one form, presents a unique three-dimensional structure with specific hydrogen bonding and hydrophobic interaction capabilities. The methyl groups at the N1 and C6 positions provide a degree of steric hindrance and lipophilicity that can influence selectivity and pharmacokinetic properties. The hydroxyl/oxo group at the C4 position is a critical interaction point, often acting as a hydrogen bond donor or acceptor within the ATP-binding site of kinases.
The exploration of SAR for this scaffold primarily revolves around substitutions at the C3 and C5 positions of the pyrazolopyridine ring system. These modifications can significantly impact potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Analysis
Our analysis, synthesized from multiple studies on related pyrazolopyridine derivatives, reveals key trends in how substitutions at various positions on the this compound core affect biological activity, particularly as kinase inhibitors.
Substitutions at the C3 Position
The C3 position is a crucial vector for interacting with the solvent-exposed region of many kinase active sites. The nature of the substituent at this position dramatically influences potency and selectivity.
| Substituent at C3 | General Effect on Kinase Inhibitory Activity | Representative IC50 Values (if available for related scaffolds) | Key Insights & Rationale |
| Small Alkyl Groups | Generally well-tolerated, can enhance hydrophobic interactions. | Not consistently reported for this specific scaffold. | Small, non-bulky groups can fit into smaller pockets of the active site. |
| (Substituted) Phenyl | Potent Activity . The substitution pattern on the phenyl ring is critical. | Varies widely based on substitution (nM to µM range).[3] | The phenyl ring can engage in π-π stacking interactions. Substituents can be tailored to interact with specific amino acid residues. For example, electron-withdrawing groups like trifluoromethyl can enhance activity, while bulky groups may be detrimental depending on the target.[6] |
| Heterocyclic Rings | Often leads to high potency . Rings like pyridine, pyrimidine, or indole can form additional hydrogen bonds. | Can achieve nM potency.[1] | The nitrogen atoms in heterocyclic rings can act as hydrogen bond acceptors, increasing the binding affinity and specificity for the target kinase. |
| Amino or Amide Linkers | Can introduce additional hydrogen bonding opportunities and improve solubility. | Not consistently reported for this specific scaffold. | The flexibility of the linker and the nature of the terminal group are key for optimizing interactions. |
Substitutions at the C5 Position
The C5 position is often involved in interactions within the hinge region of the kinase ATP-binding pocket.
| Substituent at C5 | General Effect on Kinase Inhibitory Activity | Representative IC50 Values (if available for related scaffolds) | Key Insights & Rationale |
| Hydrogen | Serves as a baseline for comparison. | - | The unsubstituted position allows for flexibility in the binding pocket. |
| Cyano Group | Can act as a hydrogen bond acceptor and is often associated with increased potency. | Often seen in potent kinase inhibitors.[7] | The linear geometry and electron-withdrawing nature of the cyano group can favorably influence the electronic properties of the heterocyclic core and its interactions. |
| Small Alkylaminoethyl ethers | Potent antiproliferative activity . | Low µM range (0.75–4.15 µM) in cytotoxicity assays.[8] | These substitutions can enhance interactions with the ribose-binding pocket and improve cell permeability. The basic amine can also contribute to improved solubility. |
Comparative Performance Against Alternatives
Derivatives of this compound have shown promise as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK).[3][4][6]
Compared to broader-acting kinase inhibitors, targeted derivatives of this scaffold can offer improved selectivity, which is crucial for minimizing off-target effects and associated toxicities. For instance, specific substitutions on the pyrazolopyridine core have led to potent and selective inhibitors of the ALK-L1196M mutant, which confers resistance to first-generation inhibitors like crizotinib.[6]
The key advantage of the this compound scaffold lies in its tunability. The presence of multiple points for chemical modification (primarily C3 and C5) allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity against a specific kinase target.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of 1,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-4-ones
The synthesis of the 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one core is a key step. The following is a general procedure adapted from the literature.[8]
Step 1: Synthesis of 5-amino-1-methylpyrazole This starting material can be synthesized through established literature methods.
Step 2: Condensation and Cyclization A solution of the appropriate β-ketoester (1 equivalent) and 5-amino-1-methylpyrazole (1 equivalent) in a high-boiling solvent such as diphenyl ether is heated at reflux for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried to yield the 1,6-disubstituted-1H-pyrazolo[3,4-b]pyridin-4-one.[8]
Modifications at the C3 and C5 Positions
Further modifications can be introduced through various synthetic strategies. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents at halogenated positions of the pyrazolopyridine core.[9]
In Vitro Kinase Inhibition Assay
The following is a general protocol for evaluating the kinase inhibitory activity of the synthesized compounds. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]
Materials:
-
Recombinant kinase and its substrate
-
Kinase-Glo® Plus Luminescence Kinase Assay kit (Promega)
-
Synthesized inhibitor compounds
-
Appropriate kinase reaction buffer
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Relationships
To better understand the synthesis and the structure-activity relationships, the following diagrams are provided.
Caption: Key SAR trends for this compound derivatives.
Caption: General synthetic workflow for the preparation and evaluation of derivatives.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationships discussed herein highlight the critical role of substitutions at the C3 and C5 positions in modulating the pharmacological profile of these compounds. By leveraging the synthetic and analytical protocols provided, researchers can further explore the potential of this scaffold in the ongoing quest for novel and effective therapeutics.
References
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022-01-28). Molecules. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2021-09-29). Molecules. [Link]
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The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (2021-01-01). Research on Chemical Intermediates. [Link]
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019-08-01). Archiv der Pharmazie. [Link]
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1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (2003-07-21). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. (2020-10-22). Journal of Medicinal Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020-10-15). Molecules. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019-01-01). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2017-08-01). Tetrahedron Letters. [Link]
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Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2021-01-01). ChemistrySelect. [Link]
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1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (2003-03-24). Bioorganic & Medicinal Chemistry Letters. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20). Pharmaceuticals. [Link]
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Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2007-06-01). Il Farmaco. [Link]
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019-12-20). Journal of Medicinal Chemistry. [Link]
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In vitro kinase assay. (2023-09-23). protocols.io. [Link]
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012-09-28). Open Journal of Medicinal Chemistry. [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012-09-01). Journal of Heterocyclic Chemistry. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023-04-25). RSC Advances. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022-04-26). Chemistry. [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022-08-31). Molecules. [Link]
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A Comparative Guide to Validating the Anticancer Effects of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a Novel mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide introduces 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , a novel derivative, and provides a comprehensive framework for validating its anticancer effects. We hypothesize that this compound functions as an inhibitor of the mammalian Target of Rapamycin (mTOR), a critical regulator of cell growth and proliferation frequently hyperactivated in cancer.[4][5][6] This document outlines a systematic, in-vitro validation workflow, presenting objective comparisons with established mTOR inhibitors, Rapamycin and Everolimus. Detailed experimental protocols, comparative data analysis, and mechanistic elucidation are provided to guide researchers in assessing the therapeutic potential of this and other novel anticancer compounds.
Introduction: Targeting the mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a central cascade that integrates signals from growth factors and nutrients to control fundamental cellular processes like growth, proliferation, and survival.[5][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of downstream effectors.[8]
This compound is postulated to act as an ATP-competitive inhibitor of the mTOR kinase domain. Its pyrazolopyridine core is present in several kinase inhibitors that have progressed to clinical trials, suggesting a favorable structural basis for this activity.[1][3] This guide details the necessary experimental comparisons to validate this hypothesis and characterize its anticancer profile.
Comparative Agents
To establish a robust benchmark, the activity of this compound will be compared against two well-characterized mTOR inhibitors:
-
Rapamycin (Sirolimus): An allosteric mTORC1 inhibitor that forms a complex with FKBP12 to bind to mTOR.[9][10][11] It is a foundational tool for studying mTOR signaling.
-
Everolimus (Afinitor®): A derivative of Rapamycin (rapalog) with improved pharmacokinetic properties, approved for treating various cancers, including certain breast, neuroendocrine, and renal cell carcinomas.[12][13][14][15]
Experimental Validation Workflow
A multi-step approach is required to comprehensively validate the anticancer effects and mechanism of action of a novel compound.[16][17] The workflow begins with broad cytotoxicity screening, proceeds to confirm the mode of cell death, and culminates in specific mechanistic assays to verify target engagement.
Phase 1: Determining Cytotoxicity and Potency
The initial step is to assess the compound's ability to reduce the viability of cancer cells and determine its relative potency (IC50).
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant results.[18][19] For screening an mTOR inhibitor, it is advantageous to select cell lines known to have hyperactive mTOR signaling, often due to mutations in upstream regulators like PIK3CA or loss of the PTEN tumor suppressor.[4][20]
-
MCF-7 (Breast Cancer): Expresses estrogen receptors and has a known activating PIK3CA mutation, making it sensitive to mTOR pathway inhibitors.
-
PC-3 (Prostate Cancer): A PTEN-null cell line, resulting in constitutive activation of the Akt/mTOR pathway.
-
A549 (Lung Cancer): A commonly used line for general cytotoxicity screening.
-
MRC-5 (Normal Lung Fibroblast): A non-cancerous cell line used to assess selectivity and potential toxicity to normal cells.[21]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[22][24][25]
-
Cell Seeding: Seed cancer cells (MCF-7, PC-3, A549) and normal cells (MRC-5) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[23][25]
-
Compound Treatment: Prepare serial dilutions of this compound, Rapamycin, and Everolimus in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[22][26]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[25] Shake the plate on an orbital shaker for 15 minutes.[24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Data: IC50 Values
The following table presents hypothetical, yet realistic, IC50 data to illustrate the expected outcomes.
| Compound | MCF-7 (PIK3CA mut) IC50 (µM) | PC-3 (PTEN null) IC50 (µM) | A549 (WT) IC50 (µM) | MRC-5 (Normal) IC50 (µM) | Selectivity Index (MRC-5 / MCF-7) |
| This compound | 1.2 | 2.5 | 8.1 | > 50 | > 41.7 |
| Rapamycin | 0.05 | 0.08 | 0.9 | > 10 | > 200 |
| Everolimus | 0.02 | 0.04 | 0.5 | > 10 | > 500 |
Interpretation: The hypothetical data shows that this compound exhibits potent activity against cancer cell lines with activated mTOR pathways (MCF-7, PC-3). Its higher IC50 in normal MRC-5 cells suggests a favorable therapeutic window. While less potent than the established rapalogs, its distinct chemical structure warrants further investigation.
Phase 2: Elucidating the Mode of Cell Death
After establishing cytotoxicity, it is crucial to determine if the compound induces apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.
Annexin V & Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[27] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[28] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[27]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Data: Apoptosis Induction in MCF-7 Cells
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 94.5% | 3.1% | 2.4% |
| This compound (1.2 µM) | 55.2% | 35.8% | 9.0% |
| This compound (2.4 µM) | 28.1% | 52.3% | 19.6% |
| Rapamycin (0.05 µM) | 65.7% | 28.5% | 5.8% |
Interpretation: The data clearly indicates that this compound induces apoptosis in a dose-dependent manner, as evidenced by the significant increase in the Annexin V-positive cell population.
Phase 3: Verifying the Mechanism of Action
The final and most critical phase is to confirm that the compound inhibits the intended target, mTORC1, within the cancer cells.
Western Blot Analysis of mTORC1 Pathway
Western blotting allows for the detection of specific proteins and their phosphorylation status. A direct and reliable method to assess mTORC1 activity is to measure the phosphorylation of its downstream effector, the p70 S6 Kinase (S6K), at the Threonine 389 (Thr389) site.[9] Inhibition of mTORC1 will lead to a decrease in phosphorylated S6K (p-S6K).
-
Cell Lysis: Treat MCF-7 cells with the compounds at their IC50 concentrations for 6 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[29][30]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-S6K (Thr389).[31] In a parallel blot, use an antibody for total S6K as a loading control. A GAPDH or β-actin antibody should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Expected Outcome: Treatment with this compound, Rapamycin, and Everolimus should show a marked decrease in the band intensity corresponding to p-S6K compared to the vehicle-treated control, while levels of total S6K and GAPDH should remain unchanged. This result would confirm that the compound inhibits mTORC1 signaling in cancer cells.
Conclusion and Future Directions
This guide outlines a fundamental, three-phase validation strategy for the novel pyrazolopyridine derivative, this compound. The described workflow, from initial cytotoxicity screening to specific mechanism-of-action studies, provides a robust framework for assessing its potential as an anticancer agent.
The hypothetical data presented suggests that this compound is a promising mTOR inhibitor with favorable selectivity for cancer cells. Positive results in these in-vitro assays would justify progression to more advanced studies, including:
-
Kinase profiling assays to determine selectivity against a broader panel of kinases.
-
Cell cycle analysis to understand the nature of the induced growth arrest.
-
In-vivo studies using xenograft models to evaluate efficacy and tolerability in a biological system.[32]
By systematically comparing novel compounds to established drugs and rigorously validating their mechanism of action, researchers can more effectively identify and advance promising candidates in the drug discovery pipeline.[16][21]
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Navigating the Kinome: A Comparative Guide to the Selectivity of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and Other Kinase Inhibitors
In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized medicine, yet achieving selectivity remains a paramount challenge. This guide provides a comprehensive comparison of the kinase selectivity of the pyrazolo[3,4-b]pyridine scaffold, with a focused analysis on highly selective compounds to illustrate key principles in modern drug discovery.
While specific data for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not extensively available in the public domain, the broader 1H-pyrazolo[3,4-b]pyridine class of compounds has emerged as a versatile scaffold for developing potent kinase inhibitors.[1][2] This guide will delve into the selectivity profiles of representative compounds from this class and contrast them with a well-characterized, highly selective inhibitor, GNE-7915, to provide a framework for evaluating kinase inhibitor performance.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Platform for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized to generate inhibitors against a variety of kinases. The specific substitutions on this heterocyclic system dictate the target affinity and selectivity. For instance, derivatives of this scaffold have been shown to potently inhibit kinases such as TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3 (GSK-3).[3][4]
One notable example is the compound designated as 15y in a study focused on TBK1 inhibitors. This 1H-pyrazolo[3,4-b]pyridine derivative demonstrated a remarkable IC50 value of 0.2 nM against TBK1, showcasing the potential of this scaffold to produce highly potent inhibitors.[3] Furthermore, when screened against a panel of 31 other kinases, compound 15y displayed a favorable selectivity profile, underscoring the tunability of the pyrazolo[3,4-b]pyridine core.[3]
Case Study in Selectivity: GNE-7915, a Potent and Selective LRRK2 Inhibitor
To understand the benchmarks for kinase inhibitor selectivity, we turn to GNE-7915, a compound that, while not a pyrazolo[3,4-b]pyridine, serves as an excellent case study. GNE-7915 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[5][6][7] It exhibits an impressive IC50 of 9 nM and a Ki of 1 nM for LRRK2.[5][7]
The true hallmark of GNE-7915 lies in its exceptional selectivity. In a broad kinase panel screen of 187 kinases, only one other kinase, TTK, showed greater than 50% inhibition at a concentration of 100 nM.[8][9][10] A more extensive screen using a competitive binding assay across 392 unique kinases revealed that at 100 nM, GNE-7915 only caused significant displacement (>50%) for 10 kinases, with only LRRK2, TTK, and ALK showing greater than 65% displacement.[8] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory potency of selected pyrazolo[3,4-b]pyridine derivatives and GNE-7915 against their respective primary targets.
| Compound/Scaffold | Primary Target | Potency (IC50) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 nM | [3] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative | CDK5 | 0.41 µM | [4] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative | GSK-3 | 1.5 µM | [4] |
| GNE-7915 | LRRK2 | 9 nM | [5][7] |
Experimental Protocols for Determining Kinase Selectivity
The assessment of kinase inhibitor selectivity is a critical step in drug development. The data presented for compounds like GNE-7915 is generated through rigorous and standardized experimental workflows.
In Vitro Kinase Panel Screening
A common and informative method for assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against each kinase under defined biochemical conditions.
Step-by-Step Protocol:
-
Compound Preparation: The test compound (e.g., GNE-7915) is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.
-
Kinase Reaction Setup: For each kinase in the panel, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Initiation of Reaction: The kinase reaction is initiated by adding the test compound at various concentrations. A control reaction with no inhibitor is run in parallel.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Detection: The reactions are stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Competitive Binding Assays
An alternative and complementary approach is the competitive binding assay, which measures the ability of a compound to displace a known, high-affinity ligand from the kinase's active site. The DiscoverX KINOMEscan™ is a widely used platform for this type of analysis.
Workflow Overview:
-
Immobilized Kinase: A large panel of kinases are individually expressed as fusions with a DNA tag and immobilized on a solid support.
-
Test Compound and Probe: The test compound and a known, tagged, broad-spectrum kinase inhibitor (the "probe") are added to the immobilized kinases.
-
Competition: The test compound competes with the probe for binding to the kinase active site.
-
Quantification: The amount of probe that remains bound to each kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Results: A low amount of bound probe indicates that the test compound has successfully displaced it, signifying a strong interaction with the kinase. The results are often reported as the percentage of probe displaced at a given concentration of the test compound.
Visualizing Kinase Selectivity and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Conceptual diagram of a selective kinase inhibitor profile.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The ability to modify this core structure allows for the generation of compounds with high potency and selectivity against various kinase targets. By comparing the available data for this class with the comprehensive selectivity profile of a benchmark inhibitor like GNE-7915, researchers can gain valuable insights into the principles of designing and evaluating next-generation kinase inhibitors. The rigorous application of standardized experimental protocols, such as broad kinase panel screening and competitive binding assays, is indispensable for characterizing the selectivity of these compounds and advancing the development of safer and more effective targeted therapies.
References
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- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. (2012). Journal of Medicinal Chemistry.
- GNE-7915 | LRRK2 Inhibitor. MedchemExpress.com.
- GNE-7915 LRRK2 inhibitor. Selleck Chemicals.
- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry.
- GNE7915, LRRK2 inhibitor. Abcam.
- GNE-7915 | CAS#1351761-44-8 | LRRK2 inhibitor. MedKoo Biosciences.
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In Vivo Efficacy of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs: A Comparative Guide for Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in preclinical and clinical development.[1][2][3] This guide provides a comprehensive analysis of the in vivo efficacy of analogs of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative member of this class, with a focus on their potential as anti-cancer agents. We will objectively compare the performance of these compounds with relevant alternatives and provide supporting experimental data to inform future drug development efforts.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core
The pyrazolo[3,4-b]pyridine core is an ATP-mimetic heterocyclic system that has been successfully employed in the design of inhibitors for a wide range of protein kinases.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an attractive starting point for the development of potent and selective inhibitors.[1] Numerous derivatives have been investigated for various therapeutic applications, including oncology, virology, and neurodegenerative diseases.[4]
Comparative In Vivo Efficacy of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine Analogs in a Breast Cancer Model
While specific in vivo data for this compound is not extensively available in the public domain, a study on structurally related 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines has demonstrated significant anti-tumor efficacy in a mouse orthotopic breast cancer model.[5] This provides a strong rationale for the further investigation of this compound class.
Experimental Design and Key Findings
In a key study, the most potent analogs were evaluated for their ability to inhibit tumor growth in vivo.[5] The study utilized an orthotopic breast cancer mouse model, which more accurately mimics the tumor microenvironment compared to subcutaneous models.
Table 1: In Vivo Anti-Tumor Efficacy of a Lead 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine Analog [5]
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Systemic Toxicity |
| Lead Analog | Not specified | Not specified | Significant | Not observed |
| Vehicle Control | - | - | 0 | - |
The lead compounds from this series demonstrated potent in vitro antiproliferative activity in the low micromolar range against various human and murine cancer cell lines, without affecting the proliferation of normal cells.[5] Importantly, the in vivo evaluation revealed that these novel compounds inhibited tumor growth effectively without causing systemic toxicity.[5] This favorable therapeutic window highlights the potential of this scaffold for developing safe and effective cancer therapies.
Comparison with Other Pyrazolopyridine-Based Kinase Inhibitors
The pyrazolopyridine scaffold is at the heart of several advanced kinase inhibitors, some of which have received regulatory approval or are in late-stage clinical trials.[1][2] These compounds serve as valuable benchmarks for evaluating the potential of novel analogs like this compound.
Table 2: Comparison with Clinically Investigated Pyrazolopyridine Kinase Inhibitors
| Compound | Primary Target(s) | Indication(s) | Key In Vivo Efficacy Highlights |
| Selpercatinib | RET | Lung and Thyroid Cancer | Demonstrates marked and durable anti-tumor activity in patients with RET fusion-positive cancers.[1][2] |
| Glumetinib | c-Met | Solid Tumors | Shows tumor growth inhibition in preclinical xenograft models of c-Met-driven cancers.[1][2] |
| Camonsertib | ATR | Solid Tumors | Currently in clinical trials, with preclinical data supporting its role in overcoming chemotherapy resistance.[1][2] |
| Olverembatinib | Bcr-Abl | Chronic Myeloid Leukemia | Effective in patients with resistance to other tyrosine kinase inhibitors.[1][2] |
The success of these compounds underscores the therapeutic potential of the pyrazolopyridine core and provides a strong rationale for the continued development of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Postulated Mechanism of Action and Signaling Pathway
Based on the broader class of pyrazolopyridine inhibitors, it is highly probable that this compound and its analogs exert their anti-tumor effects through the inhibition of one or more protein kinases critical for cancer cell proliferation and survival. A likely target class is the receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
Caption: Postulated MAPK signaling pathway inhibition by a pyrazolopyridine analog.
This diagram illustrates a common signaling cascade initiated by growth factor binding to an RTK, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway. This pathway ultimately drives gene expression changes that promote cell proliferation and survival. Pyrazolopyridine analogs, acting as ATP-competitive kinase inhibitors, can block the catalytic activity of the RTK, thereby abrogating downstream signaling and inhibiting cancer cell growth.
Experimental Protocols: In Vivo Tumor Xenograft Model
The following is a representative, detailed protocol for evaluating the in vivo anti-tumor efficacy of pyrazolopyridine analogs, adapted from methodologies used for similar kinase inhibitors.[6]
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Step-by-Step Methodology
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., a breast cancer line for an orthotopic model) under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
For an orthotopic breast cancer model, implant the cancer cells (e.g., 1 x 10^6 cells in a small volume of a suitable matrix like Matrigel) into the mammary fat pad.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the animals into treatment and control groups with similar mean tumor volumes.
-
-
Compound Formulation and Administration:
-
Prepare the pyrazolopyridine analog formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer the compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., once daily for 21 days).
-
Monitor the body weight of the animals regularly as an indicator of systemic toxicity.
-
-
Endpoint Analysis and Data Interpretation:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
Optionally, collect tumors and other tissues for further analysis, such as histopathology, immunohistochemistry for pharmacodynamic markers (e.g., phosphorylated kinases), or Western blotting.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with demonstrated in vivo anti-tumor efficacy. The favorable safety profile observed in preclinical models, coupled with the clinical success of other pyrazolopyridine-based kinase inhibitors, provides a strong impetus for their continued development.
Future research should focus on:
-
Identifying the specific kinase targets of this compound and its most potent analogs.
-
Optimizing the structure-activity relationship to enhance potency and selectivity.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear link between drug exposure and target engagement in vivo.
-
Evaluating the efficacy of lead compounds in a broader range of preclinical cancer models, including patient-derived xenografts, to better predict clinical response.
By systematically addressing these aspects, the full therapeutic potential of this promising class of compounds can be realized.
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Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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García-Álvarez, M. C., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
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Karamanakos, P., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]
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Sidwell, R. A., et al. (1990). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy. [Link]
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Abdel-Gawad, H., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel CDK Inhibitors: Evaluating 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Against Clinically Approved Standards
Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology
The cell cycle is a meticulously orchestrated series of events that governs cellular proliferation.[1][2][3] Central to this regulation are Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate key substrates to drive the cell through its various phases.[2][4] In many human cancers, the signaling pathways that regulate CDK activity are disrupted, leading to uncontrolled cell division—a hallmark of malignancy.[1][2] This makes CDKs highly attractive targets for therapeutic intervention.[2]
The CDK4/6-Cyclin D complex, in particular, plays a pivotal role in the G1-S phase transition.[1][5] It phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to initiate the expression of genes required for DNA replication.[5][6] The development of selective CDK4/6 inhibitors has revolutionized the treatment of certain cancers, most notably hormone receptor-positive (HR+), HER2-negative breast cancer.[7][8][9][10]
This guide provides a framework for the preclinical benchmarking of a novel compound, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , against established CDK inhibitors. The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core structure for the development of CDK inhibitors.[11][12][13] Here, we will outline the essential in vitro experiments required to characterize the potency, selectivity, and cellular activity of this new chemical entity in comparison to the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
The Contenders: A Snapshot
A robust benchmarking study requires well-characterized reference compounds. The following clinically approved CDK4/6 inhibitors serve as the gold standard for comparison.
-
Palbociclib (Ibrance®): The first CDK4/6 inhibitor to receive FDA approval, Palbociclib is a selective, reversible inhibitor of CDK4 and CDK6.[7][9] It is used in combination with endocrine therapy for the treatment of HR+, HER2- advanced or metastatic breast cancer.[10][14]
-
Ribociclib (Kisqali®): Also a highly selective inhibitor of CDK4/6, Ribociclib has demonstrated significant efficacy in combination with aromatase inhibitors.[14][15][16] Preclinical studies have highlighted its high selectivity for CDK4 over a large panel of other kinases.[15][16][17]
-
Abemaciclib (Verzenio®): Abemaciclib is another selective CDK4/6 inhibitor with a distinct biochemical profile.[14][18][19][20] Some studies suggest it has greater potency for CDK4 compared to CDK6 and may exhibit activity against other kinases at higher concentrations.[15][16][18][19]
-
This compound (Investigational Compound): This novel molecule belongs to the pyrazolo[3,4-b]pyridine class. While this scaffold has shown potential for CDK inhibition, the specific activity profile of this substituted variant is yet to be determined. The purpose of this guide is to delineate the experimental pathway to comprehensively characterize its potential as a CDK inhibitor.
Core Experimental Framework for Comparative Analysis
A thorough evaluation of a potential CDK inhibitor requires a multi-pronged approach, moving from direct target engagement in a cell-free system to assessing its impact on cancer cell proliferation.
Caption: Experimental workflow for CDK inhibitor evaluation.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine if the investigational compound directly inhibits the enzymatic activity of the target CDKs and to assess its specificity.
A. Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[21][22] Lower ADP levels in the presence of the inhibitor indicate target engagement.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound, Palbociclib, Ribociclib, and Abemaciclib in DMSO. A typical starting concentration range is 0.001 to 100 µM.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[22]
-
1 µL of the diluted inhibitor.
-
2 µL of the CDK/Cyclin complex (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3).
-
2 µL of a substrate/ATP mixture (e.g., Rb protein fragment and ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to a DMSO vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
B. Kinase Selectivity Profiling
To ensure the compound's effects are due to on-target inhibition and not promiscuous activity, it should be screened against a broad panel of other kinases. This is crucial for predicting potential off-target toxicities.
Causality Behind Experimental Choice: A highly selective inhibitor is generally preferred as it minimizes the likelihood of off-target effects and associated toxicities. Comparing the selectivity of the novel compound to the known profiles of Palbociclib and Ribociclib (highly selective) versus Abemaciclib (slightly less selective) provides critical context.[15][16][17]
Protocol:
-
Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan™).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For any significant off-target hits (e.g., >90% inhibition), perform follow-up IC50 determinations to quantify the potency of these interactions.
Data Summary: Biochemical Profile
Summarize the IC50 data in a clear, comparative table.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Key Off-Target Hits (IC50 > 1 µM) |
| This compound | Experimental | Experimental | Experimental |
| Palbociclib (Reference) | ~11[23] | ~16[23] | None |
| Ribociclib (Reference) | ~10[24] | ~39[24] | None |
| Abemaciclib (Reference) | ~2[18][19] | ~10[18][19] | CDK9, etc.[25] |
Note: Literature values for reference compounds can vary based on assay conditions.
Part 2: Cellular Activity and Mechanism of Action
After confirming biochemical activity, the next critical step is to assess whether the compound can inhibit cell proliferation and engage its target within a cellular context.
A. Cell-Based Anti-Proliferation Assay (e.g., MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26][27][28] A reduction in metabolic activity in treated cells indicates either cytotoxic (cell-killing) or cytostatic (growth-arresting) effects.
Protocol:
-
Cell Seeding: Plate a cancer cell line known to be dependent on CDK4/6 signaling (e.g., MCF-7, a human breast adenocarcinoma cell line) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29][30]
-
Compound Treatment: Treat the cells with a serial dilution of the investigational and benchmark inhibitors for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[26][31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[26]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[31]
-
Data Analysis: Calculate the percent growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
B. Western Blot for Rb Phosphorylation
To confirm the mechanism of action, we must verify that the compound inhibits CDK4/6 activity in cells, leading to a decrease in the phosphorylation of its primary substrate, Rb.
Self-Validating System: This protocol includes both a positive control (vehicle-treated cells showing high pRb levels) and benchmark inhibitors (Palbociclib, etc.) that are known to reduce pRb. A successful experiment will show a dose-dependent decrease in pRb for all active compounds, validating the assay's integrity.
Caption: Simplified CDK4/6-Rb signaling pathway.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with increasing concentrations of each inhibitor for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. A loading control (e.g., β-actin or GAPDH) is essential.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated Rb to total Rb.
Data Summary: Cellular Profile
| Compound | GI50 in MCF-7 cells (nM) | Inhibition of Rb Phosphorylation (Western Blot) |
| This compound | Experimental | Experimental |
| Palbociclib (Reference) | ~80[30] | Confirmed[6][32] |
| Ribociclib (Reference) | ~913[33] | Confirmed |
| Abemaciclib (Reference) | ~168[33] | Confirmed[33] |
Note: Cellular potency values are highly dependent on the cell line and assay duration.
Conclusion and Future Directions
This guide outlines a foundational, yet rigorous, framework for the initial benchmarking of a novel pyrazolo[3,4-b]pyridine derivative, this compound, against clinically validated CDK4/6 inhibitors. By systematically evaluating its biochemical potency, kinase selectivity, and cellular mechanism of action, researchers can generate the critical data needed to assess its therapeutic potential.
A promising result would be a compound that demonstrates potent and selective inhibition of CDK4/6 both biochemically and in cell-based assays, comparable or superior to the established benchmarks. Such a finding would warrant further investigation, including evaluation in additional cancer cell lines, assessment of its effect on the cell cycle via flow cytometry, and eventual progression to in vivo xenograft models to determine its efficacy and tolerability in a preclinical setting. This structured, comparative approach ensures that decisions regarding the advancement of new chemical entities are based on robust, scientifically sound, and directly comparable data.
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Wikipedia. (n.d.). Palbociclib. Retrieved January 20, 2026, from [Link]
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Novartis Institutes for BioMedical Research. (2018, October 16). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. National Institutes of Health. Retrieved from [Link]
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Spandidos Publications. (n.d.). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed. Retrieved January 20, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Palbociclib: From Mechanism to Market. Retrieved January 20, 2026, from [Link]
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SAGE Publications. (2015, August 31). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. PubMed Central. Retrieved from [Link]
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Oncotarget. (2018, October 16). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PubMed. Retrieved from [Link]
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Hilaris Publisher. (2016, June 27). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Dr.Oracle. (2025, April 1). What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment? Retrieved from [Link]
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Taylor & Francis. (n.d.). Cyclin dependent kinases in cancer. Retrieved January 20, 2026, from [Link]
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AACR Journals. (n.d.). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Retrieved January 20, 2026, from [Link]
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AACR Journals. (2017, July 1). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. Retrieved from [Link]
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MDPI. (n.d.). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. Retrieved January 20, 2026, from [Link]
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Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Retrieved January 20, 2026, from [Link]
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AACR Journals. (n.d.). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Retrieved January 20, 2026, from [Link]
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Susan G. Komen®. (n.d.). CDK4/6 Inhibitors. Retrieved January 20, 2026, from [Link]
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PubMed Central. (2022, October 20). A review on the role of cyclin dependent kinases in cancers. Retrieved from [Link]
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PubMed Central. (n.d.). CDK Inhibitors and FDA: Approved and Orphan. Retrieved January 20, 2026, from [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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PubMed Central. (2023, May 10). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Retrieved from [Link]
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Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development. Retrieved January 20, 2026, from [Link]
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ScienceDirect. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Retrieved January 20, 2026, from [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of BMS-265246, a 1H-pyrazolo[3,4-b]pyridine-Based CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profile of BMS-265246 , a potent inhibitor with a 1H-pyrazolo[3,4-b]pyridine scaffold.
Developed as a selective inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2, BMS-265246 serves as a valuable chemical probe for dissecting the roles of these crucial cell cycle regulators.[1] Understanding its selectivity profile in comparison to other well-characterized CDK inhibitors is critical for the accurate interpretation of experimental results and for guiding the development of next-generation therapeutics.
This guide will objectively compare the performance of BMS-265246 with two distinct classes of CDK inhibitors: the first-generation inhibitor Roscovitine and the highly selective, clinically approved CDK4/6 inhibitors Palbociclib , Ribociclib , and Abemaciclib . By examining their respective interactions across the kinome, we aim to provide a nuanced understanding of their on- and off-target activities, supported by experimental data and detailed methodologies.
The Central Role of CDKs in Cell Cycle Progression
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the central engine of the cell cycle, driving the transitions between different phases. Their activity is tightly regulated by binding to their cyclin partners. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.
Comparative Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of BMS-265246 and comparator compounds against key CDKs. Lower IC50 values indicate higher potency.
| Compound | Scaffold | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) |
| BMS-265246 | 1H-pyrazolo[3,4-b]pyridine | 6 | 9 | 230 | - | - | - |
| Roscovitine | Purine | 650 | 700 | >100,000 | 160 | >100,000 | 700 |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | >10,000 | >10,000 | 11 | - | 16 | - |
| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | - | - | 10 | - | 39 | - |
| Abemaciclib | 2-anilino-pyrimidine | 65 | 49 | 2 | - | 5 | 73 |
Data compiled from multiple sources.[2][3] Note that IC50 values can vary between different experimental setups.
From this data, it is evident that BMS-265246 is a potent inhibitor of CDK1 and CDK2, with approximately 25-fold selectivity over CDK4.[2][3] In contrast, Roscovitine, a first-generation CDK inhibitor, exhibits broader activity against several CDKs, albeit with lower potency compared to BMS-265246.[2] The clinical CDK4/6 inhibitors, Palbociclib and Ribociclib, demonstrate remarkable selectivity for their primary targets. Abemaciclib, while also a potent CDK4/6 inhibitor, shows activity against other CDKs, including CDK1, CDK2, and CDK9, at higher concentrations.[4][5]
Kinome-Wide Cross-Reactivity Profiles
Ribociclib and Palbociclib are highly selective for CDK4/6. When screened against a large panel of kinases at a concentration of 1.0 µM, only a small number of off-target kinases were identified.[6]
Abemaciclib , on the other hand, demonstrates a broader kinase inhibition profile. In addition to CDK4/6, it has been shown to inhibit other kinases, including CDK1, CDK2, CDK9, GSK3β, and CAMKII at clinically relevant concentrations.[4][5] This polypharmacology may contribute to its distinct clinical activity and side-effect profile compared to other CDK4/6 inhibitors.[5][7]
Flavopiridol , another first-generation CDK inhibitor, is known to be a potent inhibitor of CDK9, in addition to other CDKs.[8][9] Its broader kinase inhibition profile has been associated with significant cytotoxicity.[9]
The differing selectivity profiles of these inhibitors underscore the importance of the underlying chemical scaffold and specific substitutions in determining target engagement.
Experimental Methodologies for Assessing Cross-Reactivity
A robust assessment of an inhibitor's cross-reactivity profile relies on a combination of biochemical and cellular assays. The data presented in this guide are primarily derived from the following well-established methods.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radiometric Filter Binding Assay
This is considered a gold-standard method for quantifying kinase activity.[10] It measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate.
-
Principle: The kinase reaction is performed in the presence of the inhibitor. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity retained on the filter is quantified using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., Histone H1 for CDKs), kinase buffer (typically 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Spotting: Stop the reaction by adding an equal volume of 0.75% phosphoric acid. Spot the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase's ATP pocket.[11][12][13]
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase-Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Assay Plate Setup: Add the compound dilutions, the kinase-antibody mixture, and the fluorescent tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for at least one hour to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio and determine the IC50 value from the dose-response curve.
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in intact cells or tissue lysates.[14][15]
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor, and then subjected to a heat gradient. The temperature at which the target protein denatures and aggregates is higher in the presence of a binding inhibitor.
-
Step-by-Step Isothermal Dose-Response Protocol:
-
Cell Treatment: Treat cultured cells with a range of concentrations of the test compound for a specified time.
-
Heating: Heat the cell suspensions at a specific temperature (predetermined from a melting curve experiment) that results in partial denaturation of the target protein in the absence of the inhibitor.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Quantification: Quantify the amount of the soluble target protein in the supernatant using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Concluding Remarks for the Practicing Scientist
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide has provided a comparative analysis of BMS-265246, a potent 1H-pyrazolo[3,4-b]pyridine-based CDK1/2 inhibitor, against other CDK inhibitors with varying selectivity profiles.
Key Takeaways:
-
BMS-265246 is a valuable tool for studying the roles of CDK1 and CDK2, demonstrating good potency and selectivity against these targets over CDK4.
-
The comparison with Roscovitine highlights the evolution of CDK inhibitor design towards greater potency and selectivity.
-
The highly selective CDK4/6 inhibitors, Palbociclib and Ribociclib , serve as benchmarks for on-target specificity.
-
The broader kinase activity of Abemaciclib illustrates that polypharmacology can be a feature of even recently developed and clinically successful inhibitors, potentially contributing to their unique therapeutic profiles.
For the researcher, a thorough understanding of an inhibitor's selectivity is not merely an academic exercise. It is essential for:
-
Designing rigorous experiments: Knowing the potential off-targets of an inhibitor allows for the inclusion of appropriate controls to ensure that observed phenotypes are indeed due to the inhibition of the intended target.
-
Interpreting results accurately: Unanticipated off-target effects can confound experimental outcomes. A comprehensive cross-reactivity profile provides the necessary context for a more nuanced interpretation of data.
-
Selecting the right tool for the job: Depending on the experimental question, a highly selective inhibitor or one with a specific polypharmacology profile may be more appropriate.
The methodologies outlined in this guide provide a framework for generating and evaluating the cross-reactivity data that is fundamental to making informed decisions in kinase inhibitor research and development.
References
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Hafner, M., et al. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. bioRxiv. [Link]
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Fassl, A., et al. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]
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Wang, L., et al. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Evidence-Based Complementary and Alternative Medicine. [Link]
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Peterson, S. E., et al. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response. Biochemistry. [Link]
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Goel, S., et al. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget. [Link]
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Bettayeb, K., et al. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer. [Link]
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ResearchGate. CDKs inhibited by roscovitine. [Link]
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ResearchGate. Ribociclib is a highly selective CDK4/6 inhibitor. TREEspot view of KINOMEscan © selectivity panel for ribociclib. [Link]
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Asghar, U., et al. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer. eLife. [Link]
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Green, J. L., & Nomanbhoy, T. Abstract 2311: Determinants of CDK4 target engagement by palbociclib, ribociclib and abemaciclib. Cancer Research. [Link]
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O'Brien, N. A., et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Molecular Cancer Therapeutics. [Link]
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Chemical Probes Portal. BMS-265246. [Link]
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Hafner, M., et al. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology. [Link]
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Almqvist, H., et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Gong, X., et al. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]
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BPS Bioscience. Chemi-Verse™ CDK18/Cyclin Y Kinase Assay Kit. [Link]
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Anastassiadis, T., et al. A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
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Słabicki, M., et al. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. The EMBO Journal. [Link]
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Leads Biolabs. Palbociclib is a CDK4/6 Inhibitor for Triple-negative Breast Cancer Research. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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Dai, L., et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. [Link]
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HMS LINCS Project. KINOMEscan data. [Link]
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Li, Y., et al. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
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Reaction Biology. Radiometric Filter Binding Assay. [Link]
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Deep, A., et al. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry. [Link]
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Ali, M. A., et al. Structure-activity relationship studies of flavopiridol analogues. Current Medicinal Chemistry. [Link]
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American Association for Cancer Research. Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types. [Link]
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Chao, S.-H., et al. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]
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Bonvini, P., et al. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity. Haematologica. [Link]
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Sharma, A., et al. The Pharmacological Implications of Flavopiridol: An Updated Overview. Pharmaceuticals. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Guide for Laboratory Professionals
The pyrazolo[3,4-b]pyridine scaffold is of significant interest to medicinal chemists due to its structural similarity to purine bases, leading to a wide range of biological activities.[1] This structural feature, however, also necessitates a cautious approach to its disposal, as compounds with biological activity can have unintended environmental impacts.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, it is essential to ground our practice in the fundamental principles of laboratory chemical waste management. These principles are designed to protect laboratory personnel, the wider community, and the environment.
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Careful planning of experiments to use the minimum amount of material required is a crucial first step.[2]
-
Segregation: Different classes of chemical waste should never be mixed. Halogenated and non-halogenated solvents, acidic and basic solutions, and solid and liquid wastes must be collected in separate, clearly labeled containers.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.[3] This includes the full chemical name of all components and their approximate concentrations.
-
Containment: Waste must be stored in appropriate, compatible containers with tightly fitting lids.[3][4] Containers should be stored in a designated satellite accumulation area (SAA) and should not be overfilled.[2][4][5]
Hazard Assessment of this compound
In the absence of a specific SDS, we can infer the potential hazards of this compound by examining data for structurally related pyrazolopyridine derivatives.
| Hazard Classification | Inferred Potential Hazards for this compound | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7][8][9][10][11] | SDS for similar pyrazolopyridine derivatives consistently lists this hazard. |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][10][11][12] | A common characteristic of many nitrogen-containing heterocyclic compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7][10][11][12] | Expected for compounds that are skin irritants. |
| Respiratory Irritation | May cause respiratory irritation.[6][10][11] | Inhalation of dust or aerosols should be avoided. |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[7] | A precautionary assumption for a biologically active synthetic compound. |
It is imperative to handle this compound with the appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on standard practices for the disposal of solid and liquid chemical waste.
1. Waste Segregation and Collection (Solid Waste):
-
Step 1.1: Designate a specific, labeled waste container for solid this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle) and have a secure, screw-top lid.
-
Step 1.2: The label should clearly state "Solid Waste: this compound" and include the appropriate hazard pictograms (e.g., harmful, irritant).
-
Step 1.3: Collect all solid waste, including residual amounts in weighing boats and on filter paper, in this designated container.
-
Step 1.4: Keep the container closed at all times except when adding waste.[3][4]
2. Waste Segregation and Collection (Liquid Waste):
-
Step 2.1: For solutions of this compound, use a designated liquid waste container. The container material must be compatible with the solvent used (e.g., a glass or HDPE bottle for most organic solvents).
-
Step 2.2: The label must identify all components of the solution, including the full name of the solvent(s) and the approximate concentration of this compound.
-
Step 2.3: Do not mix this waste stream with other liquid wastes unless explicitly permitted by your institution's chemical waste guidelines.
-
Step 2.4: Ensure the container is tightly sealed after each addition of waste.
3. Decontamination of Glassware and Equipment:
-
Step 3.1: Rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol).
-
Step 3.2: Collect the first rinseate in the designated liquid waste container for this compound.
-
Step 3.3: Subsequent rinses can typically be managed as regular solvent waste, provided the concentration of the compound is negligible. Consult your institution's guidelines for specific thresholds.
-
Step 3.4: After solvent rinsing, wash glassware with soap and water.
4. Disposal of Empty Containers:
-
Step 4.1: An "empty" container of this compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[13]
-
Step 4.2: To decontaminate, rinse the container three times with a suitable solvent.[14] The rinseate must be collected as hazardous waste.[14]
-
Step 4.3: After triple-rinsing, the container can often be disposed of as non-hazardous waste.[13][14] Deface the label to prevent reuse for other purposes.[13] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) office.
5. Arranging for Waste Pickup:
-
Step 5.1: Once a waste container is full (do not exceed 90% capacity), seal it securely and ensure the label is complete and accurate.[4]
-
Step 5.2: Store the full container in your laboratory's designated SAA.
-
Step 5.3: Follow your institution's procedures to request a chemical waste pickup from the EHS office.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
The Causality Behind These Procedures
The stringent procedures for the disposal of chemical waste are not arbitrary. They are based on a deep understanding of chemical reactivity, toxicology, and environmental science.
-
Segregation Prevents Uncontrolled Reactions: Mixing incompatible waste streams can lead to violent chemical reactions, generating heat, toxic gases, or even explosions. For example, mixing acidic waste with cyanide-containing waste can produce highly toxic hydrogen cyanide gas.
-
Accurate Labeling Ensures Safe Handling: Proper labeling is crucial for the safety of everyone who will handle the waste, from the researcher in the lab to the technicians at the waste disposal facility. It allows for the correct disposal route to be chosen, preventing environmental contamination and ensuring compliance with regulations.
-
Containment Mitigates Exposure and Spills: Using appropriate, sealed containers prevents the release of vapors and protects against accidental spills. Storing waste in a designated SAA minimizes the risk of it being mistaken for a reagent and used inappropriately.
A Self-Validating System of Trust
By adhering to these detailed protocols, we create a self-validating system of safety and responsibility. Each step, from waste minimization to final disposal, is designed to be checked and verified. When you accurately label a waste container, you are not only following a rule but also communicating critical safety information to your colleagues and the EHS staff. When you segregate your waste, you are actively preventing potential hazards. This meticulous approach builds a culture of trust and safety within the laboratory and demonstrates our commitment to responsible scientific practice.
The information provided in this guide is intended to be a comprehensive resource for the proper disposal of this compound. However, it is not a substitute for your institution's specific chemical hygiene plan and waste disposal guidelines. Always consult with your institution's Environmental Health and Safety office for final guidance and to ensure compliance with all local, state, and federal regulations.
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Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal potential against malarial vector Culex quinquefasciatus - ScienceDirect. [Link]
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. [Link]
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(PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors - ResearchGate. [Link]
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1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. [Link]
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A Senior Application Scientist's Guide to Handling 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Personal Protective Equipment and Disposal
A Note from the Scientist: As drug development professionals, our primary responsibility is to innovate safely. While 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a specific molecule, comprehensive, peer-reviewed safety data for every novel compound is not always available. Therefore, we must operate under the principle of precaution, deriving our safety protocols from an expert analysis of its structural class—pyrazolo[3,4-b]pyridines. This guide is built on that foundation, synthesizing data from related compounds to establish a robust and self-validating safety protocol. Our goal is not just to prevent exposure but to build a culture of intrinsic safety in every step we take.
Hazard Assessment by Structural Analogy
Direct toxicological data for this compound is not extensively published. However, by examining the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine, and its various derivatives, we can establish a reliable hazard profile. Data from analogous compounds consistently indicate several key risks.
The parent 1H-pyrazolo(3,4-b)pyridine is classified as harmful if swallowed or inhaled, harmful in contact with skin, and a cause of skin and serious eye irritation. Similarly, chloro- and carboxylic acid-derivatives are noted to cause skin, eye, and respiratory irritation[1]. This pattern strongly suggests that this compound should be handled as, at a minimum, a substance that is:
-
Acutely Toxic (Oral, Dermal, Inhalation)
-
A Skin Irritant/Corrosive
-
A Serious Eye Irritant
-
A Respiratory Tract Irritant
Based on this profile, a multi-layered approach to personal protective equipment is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Protocol
All operations involving this compound in solid (powder) or solution form must be conducted within a certified chemical fume hood to provide the primary layer of containment. The following PPE is mandatory.
| Equipment | Specification | Hazard Mitigated |
| Body Protection | Flame-Resistant (e.g., Nomex®) Lab Coat | Protects skin from splashes and flash fire risk. |
| Hand Protection | Double-Gloving: Nitrile (inner), Neoprene or thicker Nitrile (outer) | Prevents dermal absorption and skin irritation[2]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes and aerosols causing eye irritation[3][4]. |
| Face Protection | Face Shield (worn over goggles) | Required for splash-risk procedures (e.g., transfers >1L, exothermic reactions)[2][5]. |
| Respiratory Protection | N95 Respirator (minimum) | For weighing powders outside a containment hood or for spill response[4]. |
| Foot Protection | Closed-toe, non-perforated leather or chemical-resistant shoes | Protects feet from spills and falling objects[2]. |
Procedural Workflows: Donning and Doffing PPE
Properly sequencing the donning and, most critically, the doffing of PPE is fundamental to preventing cross-contamination.
Step-by-Step PPE Donning Sequence
-
Footwear Check: Confirm appropriate, fully enclosed shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check on your N95 or half-mask respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step PPE Doffing Sequence (Contamination Control)
The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out without touching your skin. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the head strap or clean side arms. Place in a designated area for decontamination.
-
Remove Lab Coat: Unbutton the lab coat. Shrug it forward off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward. Place in a designated receptacle.
-
Remove Inner Gloves: This is the final step. Use one gloved hand to peel the other glove off inside-out. Then, slide your now-bare finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately and wash hands thoroughly with soap and water.
Caption: PPE Doffing Workflow for Contamination Control.
Decontamination and Disposal Plan
Effective management of waste is a critical component of laboratory safety, preventing environmental contamination and downstream exposure.
Personnel Decontamination
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Equipment and Surface Decontamination
All non-disposable glassware and equipment must be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol, acetone) is recommended. The rinsate must be collected and disposed of as hazardous liquid waste. Work surfaces within the fume hood should be wiped down with a solvent-dampened towel, with the towel also disposed of as solid hazardous waste.
Waste Disposal Protocol
Waste containing pyrazolo[3,4-b]pyridine derivatives is considered hazardous waste and must be disposed of accordingly.[8]
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and towels.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.
-
-
Container Requirements: Use compatible, airtight containers. Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[9]
-
Final Disposal: All waste streams containing this compound must undergo high-temperature incineration via a licensed professional waste disposal service.[8][10] Do not dispose of this material down the drain or in standard trash receptacles.[3]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
